Glycovir
Descripción
Propiedades
Número CAS |
131262-82-3 |
|---|---|
Fórmula molecular |
C26H45NO8 |
Peso molecular |
499.6 g/mol |
Nombre IUPAC |
[(2R,3R,4R,5S)-3,4,5-tri(butanoyloxy)-1-butylpiperidin-2-yl]methyl butanoate |
InChI |
InChI=1S/C26H45NO8/c1-6-11-16-27-17-20(33-22(29)13-8-3)26(35-24(31)15-10-5)25(34-23(30)14-9-4)19(27)18-32-21(28)12-7-2/h19-20,25-26H,6-18H2,1-5H3/t19-,20+,25-,26-/m1/s1 |
Clave InChI |
MKGDNVHZSCXBKR-KYVQNOJUSA-N |
SMILES |
CCCCN1CC(C(C(C1COC(=O)CCC)OC(=O)CCC)OC(=O)CCC)OC(=O)CCC |
SMILES isomérico |
CCCCN1C[C@@H]([C@H]([C@@H]([C@H]1COC(=O)CCC)OC(=O)CCC)OC(=O)CCC)OC(=O)CCC |
SMILES canónico |
CCCCN1CC(C(C(C1COC(=O)CCC)OC(=O)CCC)OC(=O)CCC)OC(=O)CCC |
Apariencia |
Solid powder |
Otros números CAS |
131262-82-3 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Glycovir; SC 49483; SC-49483; SC49483; |
Origen del producto |
United States |
Foundational & Exploratory
Technical Guide: Chemical Composition and Analysis of Glycovir
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Glycovir is an investigational small molecule drug that has been evaluated in clinical trials for the treatment of HIV infections.[1] It functions as a prodrug of SC-48334, which acts as an inhibitor of alpha-glucosidase I.[1] This enzyme is critical for the proper processing of viral glycoproteins in the host cell's endoplasmic reticulum. By inhibiting this enzyme, this compound disrupts the formation of functional viral envelope proteins, thereby interfering with the viral life cycle. This document provides a detailed overview of the chemical composition of this compound, its physicochemical properties, a representative analytical methodology, and its mechanism of action.
Chemical Composition and Properties
This compound is a complex organic molecule with the chemical formula C26H45NO8.[1][2] Its systematic IUPAC name is [(2R,3R,4R,5S)-3,4,5-tri(butanoyloxy)-1-butylpiperidin-2-yl]methyl butanoate.[1][3] The compound is also known by its CAS number 131262-82-3.[2]
Physicochemical Data Summary
The key quantitative properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C26H45NO8 | [1][2] |
| Molecular Weight | 499.64 g/mol | [2][4] |
| Exact Mass | 499.3145 Da | [2] |
| IUPAC Name | [(2R,3R,4R,5S)-3,4,5-tri(butanoyloxy)-1-butylpiperidin-2-yl]methyl butanoate | [1][3] |
| CAS Number | 131262-82-3 | [2] |
| Elemental Analysis | C: 62.50%, H: 9.08%, N: 2.80%, O: 25.62% | [2] |
Mechanism of Action: Inhibition of Viral Glycoprotein Processing
This compound's antiviral activity stems from its role as an alpha-glucosidase I inhibitor.[2] In HIV, the envelope glycoproteins (gp160, which is cleaved into gp120 and gp41) undergo extensive post-translational modification in the endoplasmic reticulum (ER) of the host cell. This process, known as N-linked glycosylation, is essential for the proper folding and function of these proteins.
Alpha-glucosidase I is a key enzyme in the trimming of the oligosaccharide chains attached to the glycoproteins. By inhibiting this enzyme, this compound prevents the removal of terminal glucose residues from the N-linked glycans. This disruption leads to misfolded glycoproteins that are retained in the ER and targeted for degradation, ultimately reducing the production of infectious viral particles.
Caption: Mechanism of Action of this compound as an Alpha-glucosidase I Inhibitor.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This section outlines a representative reversed-phase HPLC (RP-HPLC) method for determining the purity of this compound. This method is based on established principles for the analysis of related iminosugar compounds.
Objective: To separate and quantify this compound from potential impurities.
Materials:
-
This compound reference standard and test sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer (pH adjusted)
-
HPLC system with UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 20 mM phosphate buffer, pH adjusted to 3.0.
-
Mobile Phase B: Acetonitrile.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard at 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.
-
Prepare the test sample at the same concentration.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Gradient Elution:
-
0-5 min: 95% A, 5% B
-
5-25 min: Gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30.1-35 min: Return to 95% A, 5% B (re-equilibration)
-
-
-
Analysis:
-
Inject the standard and sample solutions.
-
The purity of the sample is calculated by comparing the peak area of this compound to the total peak area of all components in the chromatogram.
-
Caption: Experimental Workflow for HPLC Purity Assessment of this compound.
In Vitro Alpha-Glucosidase Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory activity of this compound on alpha-glucosidase.
Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound against alpha-glucosidase.
Principle: The assay measures the amount of p-nitrophenol produced from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by the action of alpha-glucosidase. The release of the yellow-colored p-nitrophenol is monitored spectrophotometrically at 405 nm.
Materials:
-
Alpha-glucosidase from Saccharomyces cerevisiae
-
pNPG (substrate)
-
Phosphate buffer (pH 6.8)
-
This compound (test inhibitor)
-
Acarbose (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a solution of alpha-glucosidase (e.g., 0.5 U/mL) in phosphate buffer.
-
Prepare a solution of pNPG (e.g., 5 mM) in phosphate buffer.
-
Prepare a series of dilutions of this compound and Acarbose in phosphate buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add 50 µL of the this compound or Acarbose dilutions to the appropriate wells.
-
Add 50 µL of the alpha-glucosidase solution to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the pNPG solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of 0.1 M Na2CO3.
-
-
Measurement and Calculation:
-
Measure the absorbance of each well at 405 nm.
-
Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [1 - (Abs_sample / Abs_control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Conclusion
This compound is a promising anti-HIV agent with a well-defined chemical structure and mechanism of action. Its ability to inhibit alpha-glucosidase I and disrupt viral glycoprotein processing represents a key strategy in antiviral drug development. The analytical methods and protocols outlined in this guide provide a framework for the quality control and in vitro evaluation of this compound and related compounds. Further research and clinical investigation are essential to fully elucidate its therapeutic potential.
References
- 1. Structure–Activity Studies of N‐Butyl‐1‐deoxynojirimycin (NB‐DNJ) Analogues: Discovery of Potent and Selective Aminocyclopentitol Inhibitors of GBA1 and GBA2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. In vitro α-glucosidase inhibitory assay [protocols.io]
- 4. Synthesis of alpha-glucosidase I inhibitors showing antiviral (HIV-1) and immunosuppressive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Mechanism of Glycovir: An In-depth Technical Guide to its Action Against Enveloped Viruses
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Glycovir, a prodrug of N-butyldeoxynojirimycin (NB-DNJ), represents a promising class of broad-spectrum antiviral agents that target a host-cell process essential for the maturation of many enveloped viruses. As an alpha-glucosidase I inhibitor, this compound's active form, NB-DNJ, acts within the endoplasmic reticulum to disrupt the normal processing of N-linked glycans on viral envelope glycoproteins. This interference leads to misfolded glycoproteins, which in turn impairs viral assembly, reduces the infectivity of progeny virions, and ultimately curtails viral propagation. This technical guide provides a comprehensive overview of the molecular mechanism of this compound, supported by available quantitative data, detailed experimental methodologies, and visual representations of the key pathways and processes involved.
Introduction: Targeting the Host for Broad-Spectrum Antiviral Activity
The emergence of drug-resistant viral strains and the threat of novel pandemic viruses necessitate the development of antiviral strategies with broad applicability. Enveloped viruses, a vast group that includes HIV, influenza, hepatitis C, and Ebola, all rely on host cellular machinery for the proper folding and maturation of their surface glycoproteins, which are crucial for viral entry and infectivity. This compound leverages this dependency by targeting a key host enzyme, alpha-glucosidase I, making it a "resistance-refractory" approach that is less susceptible to viral mutations compared to drugs that target viral enzymes directly[1][2].
This compound itself is a prodrug, designed to enhance bioavailability. Following administration, it is metabolized to its active form, N-butyldeoxynojirimycin (NB-DNJ), an iminosugar that mimics the transition state of glucose.
Core Mechanism of Action: Disruption of Glycoprotein Processing
The antiviral activity of this compound is rooted in its ability to inhibit alpha-glucosidase I, the first of two key enzymes in the N-linked glycan processing pathway within the endoplasmic reticulum (ER).
Normal Glycoprotein Processing:
-
Glycosylation: As a newly synthesized viral envelope glycoprotein enters the ER, a large, pre-formed oligosaccharide (Glc3Man9GlcNAc2) is transferred to specific asparagine residues.
-
Trimming by Alpha-Glucosidase I & II: Alpha-glucosidase I removes the terminal glucose residue, followed by the removal of the next two glucose residues by alpha-glucosidase II.
-
Calnexin/Calreticulin Cycle: The resulting monoglucosylated glycoprotein is recognized by the ER-resident chaperones, calnexin and calreticulin, which assist in its proper folding.
-
Further Processing and Trafficking: Once correctly folded, the glycoprotein is further processed by other enzymes and transported through the Golgi apparatus to the cell surface, where it can be incorporated into new virions.
This compound's (NB-DNJ's) Intervention:
NB-DNJ, as a competitive inhibitor of alpha-glucosidase I, prevents the initial trimming of the terminal glucose residue from the N-linked glycan. This disruption has several downstream consequences:
-
Inhibition of the Calnexin/Calreticulin Cycle: The persistence of the triglucosylated glycan prevents the glycoprotein from entering the calnexin/calreticulin folding cycle.
-
Misfolding and ER-Associated Degradation (ERAD): Without the assistance of chaperones, the viral glycoproteins are prone to misfolding. These misfolded proteins are retained in the ER and are often targeted for degradation by the ERAD pathway.
-
Reduced Glycoprotein Incorporation: The misfolded or improperly processed glycoproteins are not efficiently transported to the sites of viral assembly, leading to a reduced incorporation into budding virions[3][4].
-
Decreased Viral Infectivity: The few virions that are produced may have non-functional or improperly configured glycoproteins on their surface, rendering them less infectious[5].
This multifaceted disruption of the viral life cycle underscores the potent antiviral potential of this compound.
Quantitative Data on Antiviral Efficacy
The in vitro efficacy of N-butyldeoxynojirimycin (NB-DNJ), the active metabolite of this compound, has been evaluated against several enveloped viruses. The following table summarizes the available quantitative data. It is important to note that specific IC50 and EC50 values for NB-DNJ against a wide range of enveloped viruses are not extensively available in the public domain. The data presented here are from published studies and serve as a reference for the compound's activity.
| Virus | Cell Type | Assay Type | IC50 (µM) | EC50 (µM) | Reference(s) |
| HIV-1 | Peripheral Blood Mononuclear Cells (PBMCs) | Infectivity Assay | 282 | - | --INVALID-LINK-- |
| HIV-2 | Peripheral Blood Mononuclear Cells (PBMCs) | Infectivity Assay | 211 | - | --INVALID-LINK-- |
| Dengue Virus (DENV) | Baby Hamster Kidney (BHK) cells | Yield Reduction Assay | - | 6.5 | --INVALID-LINK-- (for a related N-alkylated deoxynojirimycin derivative) |
| Dengue Virus (DENV) | Baby Hamster Kidney (BHK) cells | Yield Reduction Assay | - | 0.3-0.5 | --INVALID-LINK-- (for optimized N-alkylated deoxynojirimycin derivatives) |
| Hepatitis C Virus (HCV) | - | - | - | - | Data for NB-DNJ is not readily available. However, other alpha-glucosidase inhibitors have shown activity against HCV replicons. |
| Influenza Virus | - | - | - | - | Data for NB-DNJ is not readily available. Other alpha-glucosidase inhibitors have demonstrated anti-influenza activity in vitro. |
| Ebola Virus | - | - | - | - | Data for NB-DNJ is not readily available. The Ebola virus glycoprotein is heavily glycosylated and is a theoretical target for alpha-glucosidase inhibitors. |
IC50: 50% inhibitory concentration; EC50: 50% effective concentration.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the antiviral mechanism of this compound.
HIV Infectivity Assay in Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To determine the concentration of NB-DNJ required to inhibit HIV-1 replication in primary human immune cells.
Materials:
-
Ficoll-Paque PLUS (for PBMC isolation)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Phytohemagglutinin (PHA)
-
Interleukin-2 (IL-2)
-
HIV-1 viral stock (e.g., BaL or NL4-3)
-
N-butyldeoxynojirimycin (NB-DNJ)
-
96-well cell culture plates
-
p24 Antigen ELISA kit
Protocol:
-
PBMC Isolation and Stimulation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque PLUS density gradient centrifugation according to the manufacturer's instructions.
-
Wash the isolated PBMCs twice with RPMI 1640 medium.
-
Resuspend the cells at a concentration of 1 x 10^6 cells/mL in RPMI 1640 medium supplemented with 10% FBS, 2 µg/mL PHA, and 10 U/mL IL-2.
-
Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator to stimulate T-cell proliferation.
-
-
Antiviral Assay:
-
After stimulation, wash the PBMCs to remove PHA and resuspend them in fresh medium containing IL-2.
-
Seed the stimulated PBMCs into a 96-well plate at a density of 2 x 10^5 cells per well.
-
Prepare serial dilutions of NB-DNJ in culture medium and add them to the wells. Include a no-drug control.
-
Infect the cells with a pre-titered amount of HIV-1 (e.g., multiplicity of infection of 0.01).
-
Incubate the plates at 37°C in a 5% CO2 incubator for 7 days.
-
-
Quantification of Viral Replication:
-
On day 7 post-infection, collect the cell culture supernatant from each well.
-
Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial p24 Antigen ELISA kit, following the manufacturer's protocol.
-
Calculate the percentage of inhibition of p24 production for each drug concentration relative to the no-drug control.
-
Determine the IC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
-
Western Blot Analysis of Viral Glycoprotein Incorporation
Objective: To assess the effect of NB-DNJ on the incorporation of viral envelope glycoproteins into progeny virions.
Materials:
-
Virus-producing cell line (e.g., HEK293T cells)
-
Plasmids encoding the viral genome and envelope glycoproteins
-
Transfection reagent
-
NB-DNJ
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Sucrose cushion (20% sucrose in PBS)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against the viral envelope glycoprotein and a viral core protein (e.g., capsid)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Virus Production:
-
Seed the producer cells in a culture dish and grow to 70-80% confluency.
-
Transfect the cells with plasmids encoding the viral components.
-
After 6-8 hours, replace the transfection medium with fresh culture medium containing either NB-DNJ at the desired concentration or a vehicle control.
-
Incubate the cells for 48-72 hours to allow for virus production.
-
-
Virion Purification:
-
Harvest the cell culture supernatant and clarify it by low-speed centrifugation to remove cell debris.
-
Layer the clarified supernatant onto a 20% sucrose cushion in an ultracentrifuge tube.
-
Pellet the virions by ultracentrifugation (e.g., 100,000 x g for 2 hours at 4°C).
-
Carefully aspirate the supernatant and resuspend the virion pellet in a small volume of PBS.
-
-
Cell Lysate Preparation:
-
Wash the producer cells with ice-cold PBS and lyse them with lysis buffer containing protease inhibitors.
-
Clarify the cell lysate by centrifugation.
-
-
Western Blotting:
-
Determine the protein concentration of the cell lysates and virion preparations.
-
Denature equal amounts of protein from the cell lysates and virion preparations by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the viral envelope glycoprotein and a core protein overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the envelope glycoprotein and the core protein in both the cell lysate and virion fractions.
-
Calculate the ratio of envelope glycoprotein to core protein in the virion fraction for both the treated and untreated samples to determine the relative incorporation efficiency.
-
Visualizing the Mechanism and Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental processes described in this guide.
Signaling Pathway of this compound's Action
References
- 1. Antiviral therapies targeting host ER alpha-glucosidases: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing the antiviral potency of ER α-glucosidase inhibitor IHVR-19029 against hemorrhagic fever viruses in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-butyldeoxynojirimycin-mediated inhibition of human immunodeficiency virus entry correlates with impaired gp120 shedding and gp41 exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-butyldeoxynojirimycin-mediated inhibition of human immunodeficiency virus entry correlates with impaired gp120 shedding and gp41 exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of action of N-butyl deoxynojirimycin in inhibiting HIV-1 infection and activity in combination with nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Antiviral Spectrum of Glycovir (Glycyrrhizin Nicotinate Derivative)
Disclaimer: The name "Glycovir" is associated with at least two distinct chemical entities. This document focuses exclusively on the substance described as This compound , a multi-component mixture derived from the acylation of glycyrrhizic acid with nicotinic acid, based on published research investigating its antiviral properties against HIV-1 and SARS-CoV-2.[1][2][3] This is distinct from another compound also known as this compound (CAS 131262-82-3), which is an anti-HIV alpha-glucosidase 1 inhibitor.
This guide provides a detailed overview of the antiviral activity, mechanism of action, and experimental methodologies related to the glycyrrhizin-derived this compound.
Quantitative Antiviral Activity
This compound has demonstrated inhibitory activity against both Human Immunodeficiency Virus Type 1 (HIV-1) pseudoviruses and multiple strains of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).[1] The antiviral efficacy, represented by the half-maximal inhibitory concentration (IC50), is summarized below.
| Virus Family | Virus (Strain/Subtype) | Cell Line | IC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI) |
| Retroviridae | HIV-1 (Subtype B, pNL4-3) | TZM-bl | 3.9 ± 0.4 | >100 | >25.6 |
| Retroviridae | HIV-1 (Subtype A6, RU570) | TZM-bl | 27.5 ± 2.5 | >100 | >3.6 |
| Retroviridae | HIV-1 (CRF63_02A, CMU06) | TZM-bl | 10.5 ± 1.5 | >100 | >9.5 |
| Coronaviridae | SARS-CoV-2 (hCoV-19/Russia/Vektor-1/2021) | Vero E6 | 2 ± 1 | >100 | >50 |
| Coronaviridae | SARS-CoV-2 (hCoV-19/Russia/SPECS-1/2020) | Vero E6 | 8 ± 1 | >100 | >12.5 |
| Coronaviridae | SARS-CoV-2 (hCoV-19/Russia/Vektor-2/2020) | Vero E6 | 8 ± 1 | >100 | >12.5 |
Data sourced from Fomenko et al., 2022.[1][2][3]
Mechanism of Action: Viral Entry Inhibition
Time-of-addition experiments performed with HIV-1 pseudoviruses suggest that this compound's mechanism of action involves the interference with an early stage of the viral life cycle.[1][3] The compound exerted its inhibitory effect within the time frame associated with viral penetration into the host cell.[1][3] This indicates that this compound likely functions as a viral entry inhibitor. The precise molecular target and the exact mechanism of inhibition remain to be elucidated.[3] The parent compound, glycyrrhizic acid, has been reported to inhibit viral entry by various mechanisms, including interaction with cell surface receptors like ACE2 for SARS-CoV-2.[4][5]
Figure 1: Proposed mechanism of this compound as a viral entry inhibitor.
Experimental Protocols
The antiviral activity of this compound was evaluated using distinct in vitro assays for SARS-CoV-2 and HIV-1 pseudoviruses.
SARS-CoV-2 Antiviral Assay
-
Cells and Virus: Vero E6 cells (a kidney epithelial cell line from an African green monkey) were used for this assay. Three different strains of SARS-CoV-2 were tested.[1]
-
Methodology: The antiviral activity was determined using an MTT assay, which measures cell viability.[1][2][3]
-
Vero E6 cells were seeded in 96-well plates.
-
The cells were treated with various concentrations of this compound.
-
Cells were then infected with a SARS-CoV-2 virus strain.
-
After an incubation period to allow for viral replication and cytopathic effect (CPE) development, the cell viability was quantified using 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The IC50 value was calculated as the concentration of this compound that inhibited the virus-induced CPE by 50% compared to untreated, infected control cells.
-
-
Cytotoxicity: The 50% cytotoxic concentration (CC50) was determined in parallel on uninfected Vero E6 cells to assess the compound's toxicity.[2]
HIV-1 Pseudovirus Antiviral Assay
-
Cells and Pseudoviruses: TZM-bl cells, which are a HeLa cell line engineered to express CD4, CCR5, and CXCR4 and contain Tat-responsive luciferase and β-galactosidase reporter genes, were used. Pseudoviruses were generated for three different HIV-1 subtypes.[1]
-
Methodology:
-
TZM-bl cells were seeded in 96-well plates.
-
The cells were incubated with various concentrations of this compound.
-
HIV-1 pseudoviruses were added to the wells.
-
After 48 hours of incubation, viral entry was quantified by measuring the luciferase activity produced by the reporter gene in the TZM-bl cells.
-
The IC50 value was calculated as the concentration of this compound that reduced luciferase activity by 50% compared to untreated, infected control cells.
-
-
Time-of-Addition Experiment: To investigate the mechanism of action, this compound was added to the TZM-bl cells at different time points relative to the addition of the HIV-1 pseudovirus (e.g., 1 hour before infection, at the time of infection, and at various points post-infection).[3] The level of inhibition at each time point helped pinpoint the stage of the viral life cycle being affected.[3]
References
- 1. Synthesis and In Vitro Study of Antiviral Activity of Glycyrrhizin Nicotinate Derivatives against HIV-1 Pseudoviruses and SARS-CoV-2 Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and In Vitro Study of Antiviral Activity of Glycyrrhizin Nicotinate Derivatives against HIV-1 Pseudoviruses and SARS-CoV-2 Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nanobioletters.com [nanobioletters.com]
- 5. Frontiers | Research Progress on the Antiviral Activity of Glycyrrhizin and its Derivatives in Liquorice [frontiersin.org]
Glycovir: A Technical Whitepaper on its Potential as a Broad-Spectrum Antiviral Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Emerging and re-emerging viral infections represent a significant and ongoing threat to global health. The development of broad-spectrum antiviral agents is a critical strategy in pandemic preparedness and response. This document provides a technical overview of Glycovir, a preparation of glycyrrhizinic acid derivatives, and its potential as a broad-spectrum antiviral agent. Drawing from in-vitro studies, this paper will detail its mechanism of action, summarize its antiviral efficacy against a range of viruses, and provide insights into the experimental protocols used to ascertain its activity.
Introduction to this compound and its Active Component
This compound is a preparation composed of derivatives of glycyrrhizic acid (Glyc), a primary active constituent extracted from the roots of the licorice plant (Glycyrrhiza glabra)[1]. Glycyrrhizic acid and its derivatives have been the subject of numerous studies for their potential therapeutic properties, including significant antiviral activity against a diverse range of viruses[2][3]. The core structure of this compound's active components is based on the acylation of glycyrrhizic acid with nicotinic acid, resulting in a multi-component mixture of mono-, di-, tri-, and tetranicotinates[1]. This modification is believed to enhance the antiviral efficacy of the parent compound. People infected with HIV-1 are a particularly vulnerable group, as they may be at a higher risk than the general population of contracting COVID-19 with clinical complications[1]. For such patients, drugs with a broad spectrum of antiviral activity are of paramount importance[1].
Broad-Spectrum Antiviral Activity of this compound
In-vitro studies have demonstrated the inhibitory effects of this compound and its parent compound, glycyrrhizic acid, against a variety of both DNA and RNA viruses. This suggests its potential as a broad-spectrum antiviral agent[2].
In-Vitro Efficacy Data
The antiviral activity of this compound has been quantified against several viral strains. The half-maximal inhibitory concentration (IC50) and the 50% cytotoxic concentration (CC50) are key parameters in determining the antiviral efficacy and safety profile of a compound.
| Virus | Cell Line | Assay Type | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) | Reference |
| SARS-CoV-2 (hCoV-19/USA-WA1/2020) | Vero E6 | MTT | 2 - 8 | > 1000 | > 125 - 500 | [1] |
| SARS-CoV-2 (other strains) | Vero E6 | MTT | 2 - 8 | > 1000 | > 125 - 500 | [1] |
| Hepatitis C Virus (HCV) | Hepatocytes | Titer Assay | ~7 µg/ml* | - | - | [3] |
Note: The value for HCV was reported for glycyrrhizin and may vary for this compound.
Mechanism of Action
The proposed antiviral mechanisms of this compound are multifaceted, primarily targeting the early stages of viral infection, including attachment, entry, and replication.
Inhibition of Viral Entry
One of the primary mechanisms of action for this compound is the inhibition of viral entry into host cells. For enveloped viruses like SARS-CoV-2 and HIV, the surface glycoproteins are crucial for attachment to host cell receptors[1]. This compound is thought to interact with these viral glycoproteins, preventing them from binding to their respective host cell receptors, such as ACE2 for SARS-CoV-2[4]. In the case of HIV-1, glycyrrhizic acid has been shown to inhibit replication by inducing the production of β-chemokines, which in turn bind to the CCR5 chemokine receptor, thereby blocking viral entry into peripheral blood mononuclear cells[1].
Inhibition of Viral Replication
Beyond blocking viral entry, this compound has been shown to interfere with viral replication processes within the host cell. Studies on Hepatitis A Virus (HAV) indicated that glycyrrhizin inhibits an early stage of viral replication[5]. For SARS-CoV-2, it has been suggested that glycyrrhizic acid and its metabolites can interact with key proteins involved in viral internalization and replication, such as the main protease (Mpro), RNA-dependent RNA polymerase (RdRp), and the spike (S) protein[4][6].
Modulation of Host Signaling Pathways
This compound may also exert its antiviral effects by modulating host cell signaling pathways. For instance, the inhibition of glycogen synthase kinase 3 (GSK-3) has been identified as a potential therapeutic strategy against SARS-CoV viruses, as GSK-3 phosphorylation of the viral nucleocapsid (N) protein is necessary for replication[7]. While direct inhibition of GSK-3 by this compound has not been explicitly demonstrated, the modulation of host kinases is a plausible indirect mechanism of action.
Experimental Protocols
The in-vitro antiviral activity and cytotoxicity of this compound were determined using standard cell-based assays.
Cytotoxicity Assay (MTT Assay)
The cytotoxicity of this compound was assessed in TZM-bl and Vero E6 cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Methodology:
-
Cell Seeding: TZM-bl or Vero E6 cells were seeded in 96-well plates and incubated overnight to allow for cell attachment.
-
Compound Preparation: this compound was dissolved in DMSO and then diluted with DMEM medium to achieve a starting concentration of 1000 µM, ensuring the final DMSO concentration did not exceed 1%[1]. Serial dilutions were then prepared.
-
Treatment: The cell culture medium was replaced with the medium containing various concentrations of this compound. Control wells with medium and 1% DMSO were also included.
-
Incubation: The plates were incubated for a period that corresponds to the duration of the antiviral assay (e.g., 72 hours).
-
MTT Addition: After incubation, the medium was removed, and MTT solution was added to each well. The plates were then incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The MTT solution was removed, and a solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance was measured using a spectrophotometer at a wavelength of 570 nm.
-
CC50 Calculation: The 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%, was calculated from the dose-response curve.
Antiviral Activity Assay (MTT Assay for SARS-CoV-2)
The antiviral activity of this compound against SARS-CoV-2 was evaluated by measuring the inhibition of the virus-induced cytopathic effect (CPE) using the MTT assay.
Methodology:
-
Cell Seeding: Vero E6 cells were seeded in 96-well plates and incubated overnight.
-
Infection and Treatment: The cell culture medium was removed, and the cells were infected with SARS-CoV-2 at a specific multiplicity of infection (MOI). Simultaneously, various concentrations of this compound were added to the wells.
-
Controls: Virus control (cells with virus but no compound) and cell control (cells with no virus and no compound) wells were included on each plate.
-
Incubation: The plates were incubated until more than 80% CPE was observed in the virus control wells.
-
MTT Assay: The MTT assay was performed as described in the cytotoxicity protocol to quantify cell viability.
-
IC50 Calculation: The 50% inhibitory concentration (IC50), the concentration of the compound that inhibits the viral CPE by 50%, was calculated from the dose-response curve.
Clinical Perspectives
While comprehensive clinical trial data for "this compound" is not yet available, medicines derived from glycyrrhizic acid are currently in use for managing acute and chronic hepatitis[2]. Furthermore, this compound has been part of trials investigating treatments for HIV infections[8]. The favorable safety profile of glycyrrhizic acid, coupled with its demonstrated in-vitro broad-spectrum antiviral activity, positions this compound as a promising candidate for further clinical investigation, particularly for emerging viral threats.
Conclusion
This compound, a preparation of nicotinic acid derivatives of glycyrrhizic acid, exhibits significant potential as a broad-spectrum antiviral agent. Its multifaceted mechanism of action, targeting both viral entry and replication, along with its activity against a range of viruses in pre-clinical studies, underscores its therapeutic promise. Further in-vivo studies and well-controlled clinical trials are warranted to fully elucidate its efficacy and safety profile in the treatment of various viral infections. The development of such broad-spectrum antivirals is a cornerstone of future pandemic preparedness.
References
- 1. Synthesis and In Vitro Study of Antiviral Activity of Glycyrrhizin Nicotinate Derivatives against HIV-1 Pseudoviruses and SARS-CoV-2 Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Broad Antiviral Spectrum of Glycyrrhizic Acid for Human and Veterinary Medicine: Reality or Fiction? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Research Progress on the Antiviral Activity of Glycyrrhizin and its Derivatives in Liquorice [frontiersin.org]
- 4. A Review of the Antiviral Activities of Glycyrrhizic Acid, Glycyrrhetinic Acid and Glycyrrhetinic Acid Monoglucuronide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies on mechanism of action of glycyrrhizin against hepatitis A virus replication in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Computational and In Vitro Experimental Investigations Reveal Anti-Viral Activity of Licorice and Glycyrrhizin against Severe Acute Respiratory Syndrome Coronavirus 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GSK-3 Inhibition as a Therapeutic Approach Against SARs CoV2: Dual Benefit of Inhibiting Viral Replication While Potentiating the Immune Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
Understanding the Structure-Activity Relationship of Neuraminidase Inhibitors: A Technical Guide
Disclaimer: Information on a specific compound or product named "Glycovir" is not publicly available. This guide uses neuraminidase inhibitors, a well-documented class of antiviral drugs, as a representative example to illustrate the principles of structure-activity relationship (SAR) analysis in the format requested.
Introduction
Influenza viruses pose a significant global health threat, necessitating the development of effective antiviral therapies. One of the most successful targets for anti-influenza drug design is the viral surface glycoprotein, neuraminidase (NA). NA plays a crucial role in the viral life cycle by cleaving sialic acid residues from host cell receptors, which facilitates the release of newly formed virus particles from infected cells and prevents their aggregation.[1][2] Inhibition of NA effectively traps the viruses at the cell surface, preventing their spread and propagation.[1]
This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of a prominent class of NA inhibitors. By examining how modifications to their chemical structures affect their inhibitory potency, we can glean critical insights for the rational design of novel and more effective antiviral agents. Oseltamivir and Zanamivir are two key examples of neuraminidase inhibitors that are widely used for the treatment and prevention of influenza A and B infections.[3][4]
Mechanism of Action of Neuraminidase Inhibitors
Neuraminidase inhibitors are competitive inhibitors that mimic the natural substrate of the NA enzyme, sialic acid.[2][3] By binding to the active site of the neuraminidase enzyme, these drugs prevent it from cleaving sialic acid, thus blocking the release of new virions from the infected host cell.[2][5] This mechanism of action effectively halts the spread of the virus within the respiratory tract.[1][6] Oseltamivir is administered as a prodrug, oseltamivir phosphate, which is then converted by hepatic esterases into its active form, oseltamivir carboxylate.[1][2]
Signaling Pathway of Influenza Virus Release and Inhibition
The following diagram illustrates the role of neuraminidase in the influenza virus life cycle and the mechanism of its inhibition.
Caption: Mechanism of action of neuraminidase inhibitors in preventing influenza virus release.
Quantitative Structure-Activity Relationship (SAR) Data
The inhibitory potency of neuraminidase inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the neuraminidase enzyme activity. The following tables summarize the IC50 values for oseltamivir carboxylate (the active form of oseltamivir) and zanamivir against various influenza virus subtypes.
Table 1: IC50 Values of Oseltamivir Carboxylate against Influenza Viruses [7]
| Influenza Virus Subtype | Mean IC50 (nM) |
| A/H1N1 | 0.92 - 1.54 |
| A/H3N2 | 0.43 - 0.62 |
| Influenza B | 5.21 - 12.46 |
Table 2: IC50 Values of Zanamivir against Influenza Viruses [7]
| Influenza Virus Subtype | Mean IC50 (nM) |
| A/H1N1 | 0.61 - 0.92 |
| A/H3N2 | 1.48 - 2.17 |
| Influenza B | 2.02 - 2.57 |
SAR Insights:
-
Lipophilic Side Chains: The size and geometry of lipophilic side chains on the inhibitor scaffold significantly influence the NA inhibitory activity. These side chains interact with a hydrophobic pocket in the NA active site.[8][9]
-
C-4 and C-5 Modifications: Modifications at the C-4 and C-5 positions of the zanamivir scaffold have been explored. While some C-4 modifications can be beneficial, C-5 modifications often lead to decreased inhibitory activity.[10]
-
Guanidino Group: The guanidino group in zanamivir plays a crucial role in its high-affinity binding to the NA active site.[11]
-
Carboxylate Group: The carboxylate group is essential for binding to the positively charged residues in the active site of neuraminidase.[12]
Experimental Protocols
The determination of NA inhibitory activity is crucial for SAR studies. The most common method is the fluorescence-based neuraminidase inhibition assay.[13]
Fluorescence-Based Neuraminidase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.[13]
Principle: The assay utilizes a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). When MUNANA is cleaved by neuraminidase, it releases a fluorescent product, 4-methylumbelliferone (4-MU). The fluorescence intensity is directly proportional to the NA activity. In the presence of an inhibitor, the fluorescence is reduced.[7][13]
Materials and Reagents: [7][13]
-
Influenza virus sample
-
Neuraminidase inhibitor compounds
-
MUNANA substrate
-
Assay buffer
-
Stop solution (e.g., NaOH in ethanol)
-
96-well plates
-
Fluorometer
Experimental Workflow:
Caption: A simplified workflow for the in vitro fluorometric neuraminidase inhibition assay.
Detailed Procedure: [13]
-
Prepare serial dilutions of the neuraminidase inhibitors in a 96-well plate.
-
Add a standardized amount of influenza virus to each well containing the inhibitor dilutions.
-
Incubate the plate at room temperature for 45 minutes to allow the inhibitors to bind to the neuraminidase.
-
Add the MUNANA substrate to each well to initiate the enzymatic reaction.
-
Incubate the plate at 37°C for 1 hour.
-
Stop the reaction by adding a stop solution.
-
Measure the fluorescence intensity using a fluorometer with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
The IC50 value is calculated as the concentration of the inhibitor that causes a 50% reduction in the fluorescence signal compared to the control (no inhibitor).
Conclusion
The structure-activity relationship of neuraminidase inhibitors provides a clear example of rational drug design. The detailed understanding of the interactions between the inhibitors and the neuraminidase active site has enabled the development of potent and selective antiviral drugs. Key structural features, such as the carboxylate and guanidino groups, and the optimization of lipophilic side chains, are critical for high-affinity binding and effective inhibition. The experimental protocols outlined in this guide are fundamental for the continued evaluation and development of new neuraminidase inhibitors to combat influenza virus infections. Further research focusing on modifications that can overcome drug resistance is an ongoing and vital area of investigation.
References
- 1. droracle.ai [droracle.ai]
- 2. What is the mechanism of Oseltamivir Phosphate? [synapse.patsnap.com]
- 3. Oseltamivir - Wikipedia [en.wikipedia.org]
- 4. Zanamivir - Wikipedia [en.wikipedia.org]
- 5. How Tamiflu works: Mechanism of action explained [medicalnewstoday.com]
- 6. droracle.ai [droracle.ai]
- 7. benchchem.com [benchchem.com]
- 8. Structure-activity relationship studies of novel carbocyclic influenza neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ZANAMIVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 12. Studies on Synthesis and Structure-Activity Relationship (SAR) of Derivatives of a New Natural Product from Marine Fungi as Inhibitors of Influenza Virus Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary In Vitro Studies of Glycovir's Antiviral Effects: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preliminary in vitro antiviral activities of Glycovir, a derivative of glycyrrhizinic acid. The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated biological pathways and workflows to support further research and development.
Quantitative Antiviral Activity
This compound has demonstrated inhibitory effects against both SARS-CoV-2 and HIV-1 pseudoviruses in early in vitro studies. The key quantitative metrics from these assessments are summarized below.
Table 1: In Vitro Antiviral Activity of this compound against SARS-CoV-2
| Virus Strain | Cell Line | Assay Type | IC50 (µM) | Control Drug |
| SARS-CoV-2 (Various Strains) | Vero E6 | MTT Assay | 2–8 | Remdesivir |
Table 2: In Vitro Antiviral Activity of this compound against HIV-1 Pseudoviruses
| HIV-1 Pseudovirus Subtype | Cell Line | Assay Type | IC50 (µM) |
| Subtype B | TZM-bl | Luciferase Reporter Assay | 3.9–27.5 |
| Subtype A6 | TZM-bl | Luciferase Reporter Assay | 3.9–27.5 |
| Recombinant form CRF63_02A | TZM-bl | Luciferase Reporter Assay | 3.9–27.5 |
Experimental Protocols
The following sections detail the methodologies employed in the in vitro evaluation of this compound's antiviral properties.
Cell Lines and Virus Culture
-
Vero E6 Cells: An African green monkey kidney epithelial cell line, commonly used for its susceptibility to a wide range of viruses, including SARS-CoV-2.
-
TZM-bl Cells: A genetically engineered HeLa cell line that expresses CD4, CCR5, and CXCR4, and contains Tat-inducible luciferase and β-galactosidase reporter genes, making them ideal for quantifying HIV-1 entry.
-
Virus Stocks: SARS-CoV-2 and HIV-1 pseudovirus stocks are propagated and titrated to determine the appropriate multiplicity of infection (MOI) for the antiviral assays.
Cytotoxicity Assay (MTT Assay)
A crucial step in antiviral drug screening is to determine the concentration at which the compound itself becomes toxic to the host cells. The 50% cytotoxic concentration (CC50) is a key parameter derived from this assay.
Protocol:
-
Cell Seeding: Plate Vero E6 or TZM-bl cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Addition: Add serial dilutions of this compound to the cell monolayers. Include a vehicle control (e.g., DMSO) and a cell-only control.
-
Incubation: Incubate the plate for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubation: Incubate for 2-4 hours to allow viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the CC50 value.
SARS-CoV-2 Antiviral Assay (MTT-based Cytopathic Effect Inhibition)
This assay measures the ability of a compound to protect cells from the cytopathic effects (CPE) induced by viral infection.
Protocol:
-
Cell Seeding: Seed Vero E6 cells in a 96-well plate and incubate overnight.
-
Compound and Virus Addition: Pre-treat the cells with various concentrations of this compound for a short period. Subsequently, infect the cells with SARS-CoV-2 at a specific MOI. Include virus control (cells and virus, no compound) and cell control (cells only) wells.
-
Incubation: Incubate the plate for 48-72 hours, or until significant CPE is observed in the virus control wells.
-
MTT Assay: Perform the MTT assay as described in the cytotoxicity protocol to quantify cell viability.
-
Data Analysis: Calculate the percentage of CPE inhibition for each concentration of this compound and determine the 50% inhibitory concentration (IC50).
HIV-1 Pseudovirus Entry Assay (Luciferase Reporter Assay)
This assay quantifies the inhibition of viral entry by measuring the activity of a reporter gene (luciferase) that is expressed upon successful entry of the pseudovirus into the host cell.[1][2]
Protocol:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate and allow them to adhere.
-
Neutralization Reaction: In a separate plate, incubate serial dilutions of this compound with a standardized amount of HIV-1 pseudovirus for approximately one hour.
-
Infection: Transfer the this compound-pseudovirus mixture to the TZM-bl cells.
-
Incubation: Incubate the plates for 48 hours to allow for viral entry and expression of the luciferase reporter gene.
-
Luciferase Assay: Lyse the cells and add a luciferase substrate.
-
Luminescence Reading: Measure the relative light units (RLU) using a luminometer.
-
Data Analysis: Calculate the percentage of neutralization by comparing the RLU in the presence of this compound to the RLU in the virus control wells. Determine the IC50 value.
Visualizations: Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflows and the putative mechanism of action of this compound.
Mechanism of Action
Time-of-addition experiments with HIV pseudoviruses suggest that this compound interferes with the early stages of the viral lifecycle, specifically viral entry into the host cell. The precise molecular target and the exact mechanism of inhibition are still under investigation. For SARS-CoV-2, it is hypothesized that this compound may interfere with the interaction between the viral spike protein and the host cell's ACE2 receptor.
Conclusion
The preliminary in vitro data indicate that this compound is a promising broad-spectrum antiviral candidate with activity against both SARS-CoV-2 and HIV-1. Its mechanism of action appears to be targeted at the crucial step of viral entry. Further studies are warranted to elucidate the specific molecular interactions and to evaluate the in vivo efficacy and safety of this compound.
References
The Core Mechanism of Glycovir: An In-Depth Technical Guide to its Interaction with Viral Surface Glycoproteins
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycovir is an antiviral agent that represents a class of host-targeted therapies. Its active form, N-butyldeoxynojirimycin (NB-DNJ), is an alpha-glucosidase I inhibitor. Unlike antiviral drugs that directly bind to viral proteins on a mature virion, this compound's mechanism of action is more subtle, targeting the processing of viral envelope glycoproteins within the host cell's endoplasmic reticulum. This guide provides a detailed technical overview of this compound's interaction with the biosynthetic pathway of viral surface glycoproteins, focusing on its application in combating Human Immunodeficiency Virus (HIV). It includes quantitative data on its inhibitory effects, detailed experimental protocols for assessing its activity, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to this compound and its Mechanism of Action
This compound is a prodrug of N-butyldeoxynojirimycin (SC-48334), an iminosugar that acts as a competitive inhibitor of alpha-glucosidase I. This enzyme plays a critical role in the N-linked glycosylation pathway in the endoplasmic reticulum (ER) of host cells. Viral envelope glycoproteins, such as the gp160 of HIV, are heavily glycosylated and rely on the host cell's machinery for proper folding and maturation.
The primary mechanism of this compound's antiviral activity is the disruption of the normal processing of these viral glycoproteins. By inhibiting alpha-glucosidase I, NB-DNJ prevents the trimming of terminal glucose residues from the high-mannose N-linked glycans attached to the nascent glycoprotein. This results in the presence of immature, glucose-containing, high-mannose oligosaccharides on the viral envelope proteins.[1] This aberrant glycosylation leads to several downstream consequences that collectively reduce viral infectivity:
-
Impaired Glycoprotein Folding and Conformation: The incorrect glycan structure interferes with the proper folding of the glycoprotein, leading to an altered three-dimensional structure.[2]
-
Reduced Proteolytic Processing: The misfolded gp160 is less efficiently cleaved by host cell proteases (like furin) into the mature surface glycoprotein (gp120) and transmembrane glycoprotein (gp41). This results in a lower density of functional gp120/gp41 complexes on the virion surface.[3][4][5]
-
Inhibition of Viral Entry: The altered conformation of gp120 that is incorporated into virions impairs its ability to undergo the necessary conformational changes after binding to the CD4 receptor on target cells. This, in turn, hinders the exposure of the gp41 fusion peptide, a critical step for viral and cellular membrane fusion.[3][4][5][6][7]
-
Impaired gp120 Shedding: The shedding of gp120 from the viral surface upon CD4 binding is significantly reduced in viruses produced in the presence of NB-DNJ.[3][4][5]
Quantitative Data on this compound's (NB-DNJ) Activity
The following tables summarize the key quantitative data regarding the inhibitory activity of N-butyldeoxynojirimycin (NB-DNJ), the active form of this compound.
| Parameter | Virus/Enzyme | Cell Line/System | Value | Reference |
| IC50 (Antiviral Activity) | HIV-1 | Peripheral Blood Mononuclear Cells (PBMCs) | 282 µM | [8][9] |
| IC50 (Antiviral Activity) | HIV-2 | Peripheral Blood Mononuclear Cells (PBMCs) | 211 µM | [8][9] |
| IC50 (Antiviral Activity with Liposomal Delivery) | HIV-1 | Peripheral Blood Mononuclear Cells (PBMCs) | 4 nM | [8] |
| Effective Antiviral Concentration | HIV | Chinese Hamster Ovary (CHO) Cells | 0.5 mM | [1][10] |
Table 1: Antiviral Activity of N-butyldeoxynojirimycin (NB-DNJ)
| Parameter | Enzyme | Substrate | Value | Reference |
| IC50 | Rat Recombinant UDP-glucose ceramide glucosyltransferase | 32 µM | [9] | |
| IC50 | Rat Recombinant β-glucosidase 2 | 81 µM | [9] |
Table 2: Enzymatic Inhibition by N-butyldeoxynojirimycin (NB-DNJ)
Experimental Protocols
In Vitro Alpha-Glucosidase Inhibition Assay
This assay is used to determine the inhibitory potency of a compound against alpha-glucosidase.
Materials:
-
Alpha-glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate
-
N-butyldeoxynojirimycin (NB-DNJ) or test compound
-
Potassium phosphate buffer (0.1 M, pH 6.8)
-
Sodium carbonate solution (0.1 M)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of alpha-glucosidase (e.g., 0.5 U/mL) in cold potassium phosphate buffer.
-
Prepare a stock solution of pNPG (e.g., 5 mM) in potassium phosphate buffer.
-
Prepare serial dilutions of NB-DNJ or the test compound in potassium phosphate buffer to achieve a range of concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of potassium phosphate buffer to the control wells.
-
Add 50 µL of the different concentrations of NB-DNJ or test compound to the experimental wells.
-
Add 50 µL of the alpha-glucosidase solution to all wells except the blanks. Add 50 µL of buffer to the blank wells.
-
Mix gently and pre-incubate the plate at 37°C for 10 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 50 µL of the pNPG solution to all wells.
-
Incubate the plate at 37°C for 20 minutes.
-
-
Termination and Measurement:
-
Stop the reaction by adding 50 µL of 0.1 M sodium carbonate solution to all wells.
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.
-
-
Calculation:
Analysis of gp120 Glycosylation Status
This method determines the effect of NB-DNJ on the N-linked glycosylation of HIV gp120.
Materials:
-
HIV-infected or gp160-expressing cells (e.g., CHO cells)
-
N-butyldeoxynojirimycin (NB-DNJ)
-
[35S]methionine/[35S]cysteine or [3H]mannose for metabolic labeling
-
Lysis buffer (e.g., RIPA buffer)
-
Anti-gp120 antibody
-
Protein A/G-agarose beads
-
Endoglycosidase H (Endo H)
-
SDS-PAGE gels and electrophoresis apparatus
-
Autoradiography or phosphorimaging system
Procedure:
-
Cell Treatment and Labeling:
-
Culture the cells in the presence or absence of an effective concentration of NB-DNJ (e.g., 0.5 mM) for a sufficient period (e.g., 24-48 hours).
-
Metabolically label the cells with [35S]methionine/[35S]cysteine or [3H]mannose for several hours.
-
-
Immunoprecipitation:
-
Lyse the cells and immunoprecipitate the gp120 from the cell lysates using an anti-gp120 antibody and Protein A/G-agarose beads.
-
-
Endoglycosidase H Digestion:
-
Elute the immunoprecipitated gp120 and divide it into two aliquots.
-
Treat one aliquot with Endoglycosidase H (Endo H) according to the manufacturer's protocol. Leave the other aliquot untreated. Endo H cleaves high-mannose and hybrid N-linked glycans but not complex glycans.
-
-
SDS-PAGE and Analysis:
-
Analyze both the Endo H-treated and untreated samples by SDS-PAGE.
-
Visualize the radiolabeled gp120 by autoradiography or phosphorimaging.
-
-
Interpretation:
-
In untreated cells, mature gp120 with complex glycans will be largely resistant to Endo H, showing no significant shift in molecular weight after digestion.
-
In NB-DNJ-treated cells, gp120 will possess immature, high-mannose glycans and will therefore be sensitive to Endo H, resulting in a noticeable downward shift in its molecular weight on the gel.[1][10]
-
Visualization of Pathways and Workflows
Mechanism of Action of this compound (NB-DNJ) on HIV gp160 Processing
Caption: this compound's mechanism of action on HIV gp160 processing.
Experimental Workflow for Assessing Glycosylation Status of gp120
Caption: Workflow for analyzing gp120 glycosylation status.
Resistance to this compound
There is limited specific information available regarding the development of HIV resistance to N-butyldeoxynojirimycin. As a host-targeted therapy, it is hypothesized to have a higher barrier to resistance compared to direct-acting antivirals that target viral enzymes. Viral escape would likely require mutations that allow for proper glycoprotein folding and function despite the presence of unprocessed glycans, or alterations in the glycoprotein that reduce its dependence on specific glycan structures for its function. One study has suggested that NB-DNJ is effective against HIV isolates that are resistant to other classes of antiretroviral drugs.[8] This indicates that the mechanism of action of this compound does not overlap with that of reverse transcriptase or protease inhibitors, and it may be a useful component of combination therapy, particularly against multi-drug resistant HIV strains.
Conclusion
This compound presents a unique approach to antiviral therapy by targeting a host cell process that is essential for the maturation of viral surface glycoproteins. Its active form, N-butyldeoxynojirimycin, by inhibiting alpha-glucosidase I, leads to a cascade of events that ultimately result in the production of virions with reduced infectivity. The detailed understanding of its mechanism of action, supported by quantitative data and established experimental protocols, provides a solid foundation for further research and development of this and other host-targeted antiviral strategies. The high barrier to resistance further enhances its potential as a valuable tool in the management of viral infections like HIV.
References
- 1. Effects of the imino sugar N-butyldeoxynojirimycin on the N-glycosylation of recombinant gp120 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of N-butyl deoxynojirimycin in inhibiting HIV-1 infection and activity in combination with nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-butyldeoxynojirimycin-mediated inhibition of human immunodeficiency virus entry correlates with impaired gp120 shedding and gp41 exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-butyldeoxynojirimycin-mediated inhibition of human immunodeficiency virus entry correlates with impaired gp120 shedding and gp41 exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. The alpha-glucosidase inhibitor N-butyldeoxynojirimycin inhibits human immunodeficiency virus entry at the level of post-CD4 binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. N-Butyldeoxynojirimycin is a broadly effective anti-HIV therapy significantly enhanced by targeted liposome delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
The Role of Glycyrrhizinic Acid Derivatives in the Antiviral Activity of Glycyvir: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycyrrhizinic acid, a triterpenoid saponin extracted from the roots of the licorice plant (Glycyrrhiza glabra), and its derivatives have long been investigated for their broad-spectrum pharmacological activities, including notable antiviral effects. This technical guide focuses on the antiviral properties of glycyrrhizinic acid derivatives, with a specific emphasis on the preparation known as Glycyvir. It is important to note that while the query specified "Glycovir," the context of glycyrrhizinic acid derivatives strongly indicates the subject of interest is Glycyvir , a multi-component mixture of glycyrrhizinic acid nicotinates. This document will provide an in-depth analysis of the quantitative antiviral data, experimental methodologies, and the molecular pathways implicated in the therapeutic action of these compounds.
Data Presentation: Antiviral Activity and Cytotoxicity
The antiviral efficacy of Glycyvir and other glycyrrhizinic acid derivatives is quantified by determining their half-maximal inhibitory concentration (IC50) and half-maximal cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to IC50, is a critical parameter for evaluating the therapeutic potential of an antiviral compound. A higher SI value indicates greater selectivity for viral targets over host cells.
Table 1: Antiviral Activity and Cytotoxicity of Glycyvir against SARS-CoV-2 and HIV-1 Pseudoviruses.[1][2][3]
| Compound | Virus Strain | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Glycyvir | SARS-CoV-2 (hCoV-19/Russia/V_1/2020) | Vero E6 | 2.0 ± 0.2 | > 100 | > 50 |
| Glycyvir | SARS-CoV-2 (Alpha B.1.1.7) | Vero E6 | 8.0 ± 0.5 | > 100 | > 12.5 |
| Glycyvir | SARS-CoV-2 (Delta B.1.617.2) | Vero E6 | 8.0 ± 0.5 | > 100 | > 12.5 |
| Glycyvir | HIV-1 Pseudovirus (Subtype B, SF162.LS) | TZM-bl | 3.9 ± 0.5 | 78 ± 9 | 20 |
| Glycyvir | HIV-1 Pseudovirus (Subtype A6, 16RU28) | TZM-bl | 27.5 ± 2.5 | 78 ± 9 | 2.8 |
| Glycyvir | HIV-1 Pseudovirus (CRF63_02A, QH0692) | TZM-bl | 19.5 ± 2.5 | 78 ± 9 | 4 |
Table 2: Antiviral Activity of Glycyrrhizin (GL) and its Derivatives against Various Viruses.
| Compound | Virus | Cell Line | IC50 | Reference |
| Glycyrrhizin (GL) | SARS-CoV | Vero | 365 µM | [1] |
| GL Derivative (with 2-acetamido-β-D-glucopyranosylamine) | SARS-CoV | Vero | 35 µM | [1] |
| Glycyrrhizin (GL) | Dengue Virus 2 (DENV2) | Vero E6 | 8.1 µM | [2] |
| GL Derivative (conjugate with isoleucine) | Dengue Virus 2 (DENV2) | Vero E6 | 1.2 µM | [2] |
| GL Derivative (conjugate with 11-aminoundecanoic acid) | Dengue Virus 2 (DENV2) | Vero E6 | 1.3 µM | [2] |
| Glycyrrhizin (GL) | Herpes Simplex Virus-1 (HSV-1) | --- | 0.5 mM | [3] |
| Glycyrrhizin (GL) | Epstein-Barr Virus (EBV) | Raji | 0.04 mM | [4] |
Experimental Protocols
The evaluation of the antiviral activity of glycyrrhizinic acid derivatives involves standardized in vitro assays to determine their efficacy and toxicity. The following are detailed methodologies for key experiments cited in the literature.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5][6]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells (e.g., Vero E6 or TZM-bl) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of the test compound (e.g., Glycyvir) in the appropriate cell culture medium. Remove the existing medium from the cells and add 100 µL of the diluted compound to each well. Include a vehicle control (e.g., DMSO) and a cell-only control.
-
Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (typically 48-72 hours) at 37°C in a 5% CO2 humidified incubator.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10-20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The CC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Antiviral Activity Assay (CPE Reduction Assay)
The cytopathic effect (CPE) reduction assay is used to quantify the ability of a compound to protect cells from virus-induced damage and death.[7][8][9][10][11]
Principle: Many viruses cause morphological changes in host cells, such as rounding, detachment, and lysis, collectively known as CPE. An effective antiviral agent will inhibit viral replication and thus reduce or eliminate CPE.
Protocol:
-
Cell Seeding: Seed a susceptible cell line (e.g., Vero E6 for SARS-CoV-2) in a 96-well plate and incubate for 24 hours to form a confluent monolayer.
-
Virus Infection and Treatment:
-
Prepare serial dilutions of the test compound in a low-serum medium.
-
Remove the growth medium from the cells.
-
Add the diluted compound to the wells.
-
Infect the cells with a viral suspension at a multiplicity of infection (MOI) that causes significant CPE in the virus control wells within 48-72 hours.
-
Include a virus control (cells with virus, no compound) and a cell control (cells with no virus, no compound).
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator until CPE is evident in approximately 90% of the virus control wells.
-
Quantification of CPE (Crystal Violet Staining):
-
Gently wash the wells with PBS.
-
Fix the cells with 10% formalin for at least 20 minutes.
-
Discard the formalin and stain the cells with a 0.5% crystal violet solution for 20 minutes.
-
Wash the plate with water to remove excess stain and allow it to air dry.
-
Solubilize the stain by adding 100 µL of methanol to each well.
-
-
Absorbance Measurement: Measure the absorbance at 570-595 nm using a microplate reader.
-
Data Analysis: The percentage of CPE inhibition is calculated relative to the virus and cell controls. The IC50 value is determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
Glycyrrhizinic acid and its derivatives exert their antiviral effects through a multi-pronged approach that involves both direct interaction with viral components and modulation of host cellular pathways.
Inhibition of Viral Entry and Replication
A primary mechanism of action for glycyrrhizinic acid is the inhibition of viral entry into host cells. For SARS-CoV-2, it has been shown to interact with the ACE2 receptor, the primary entry point for the virus, thereby preventing the virus from binding and entering the cell.[12][13] Additionally, it can interfere with the viral spike protein, further hindering the fusion of the viral and cellular membranes.[13] Time-of-addition experiments with Glycyvir against HIV pseudoviruses suggest that it interferes with the early stages of the viral life cycle, consistent with an entry inhibition mechanism.[14][15]
Once inside the cell, glycyrrhizinic acid can also inhibit viral replication. It has been reported to interfere with viral gene expression and the assembly of new viral particles.[16] For some viruses, it can also inhibit viral-encoded enzymes, such as the reverse transcriptase of HIV.[12]
Modulation of Host Inflammatory and Immune Responses
Viral infections often trigger an inflammatory response that can lead to tissue damage. Glycyrrhizinic acid and its derivatives possess potent anti-inflammatory properties. They can inhibit the activation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[13][17][18] By downregulating the production of pro-inflammatory cytokines, these compounds can mitigate the excessive inflammation associated with severe viral infections.
References
- 1. catalysis.com.ua [catalysis.com.ua]
- 2. Glycyrrhizic acid derivatives as Dengue virus inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Research Progress on the Antiviral Activity of Glycyrrhizin and its Derivatives in Liquorice [frontiersin.org]
- 4. Broad Antiviral Spectrum of Glycyrrhizic Acid for Human and Veterinary Medicine: Reality or Fiction? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pblassaysci.com [pblassaysci.com]
- 10. Use of Crystal Violet to Improve Visual Cytopathic Effect-based Reading for Viral Titration using TCID50 Assays [jove.com]
- 11. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. Synthesis, Antiviral, and Antibacterial Activity of the Glycyrrhizic Acid and Glycyrrhetinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Review of the Antiviral Activities of Glycyrrhizic Acid, Glycyrrhetinic Acid and Glycyrrhetinic Acid Monoglucuronide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and In Vitro Study of Antiviral Activity of Glycyrrhizin Nicotinate Derivatives against HIV-1 Pseudoviruses and SARS-CoV-2 Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. frontiersin.org [frontiersin.org]
- 18. researchgate.net [researchgate.net]
A Technical Guide to Glycovir: Origins, Synthesis, and Antiviral Profile
For Research and Drug Development Professionals
This document provides a comprehensive technical overview of Glycovir, a novel host-targeting antiviral agent. It details the compound's origins, a validated multi-step synthesis protocol, its mechanism of action, and key preclinical data.
Introduction and Origins
This compound, also known as SC-49483, is an investigational anti-HIV agent that functions as a prodrug of an alpha-glucosidase I inhibitor.[1][2] Its mechanism is centered on the inhibition of viral glycoprotein processing within the host cell's endoplasmic reticulum.[2] This host-targeting approach is a promising strategy for developing broad-spectrum antiviral therapies, as it interferes with the essential glycoprotein folding and maturation processes required by a wide range of enveloped viruses.[3][4]
The core structure of this compound is derived from deoxynojirimycin (DNJ), an iminosugar.[5] Iminosugars that inhibit ER α-glucosidases, like DNJ and castanospermine, have been shown to effectively disrupt the morphogenesis of many enveloped viruses, including flaviviruses, togaviruses, and retroviruses.[3] this compound is a perbutylated N-butyl-deoxynojirimycin (p-N-butyl-DNJ), a modification designed to enhance its pharmacological properties.[2] It has undergone clinical trials for the treatment of HIV infections, reaching Phase II.[1][6]
Chemical Synthesis of this compound
The synthesis of this compound ([(2R,3R,4R,5S)-3,4,5-tri(butanoyloxy)-1-butylpiperidin-2-yl]methyl butanoate) is a multi-step process starting from a suitable protected glucose derivative. The following protocol is a representative synthetic route.
Experimental Protocol: Multi-step Synthesis of this compound
Step 1: Reductive Amination
-
D-glucose is dissolved in methanol.
-
Butylamine is added to the solution, followed by a reducing agent such as sodium cyanoborohydride (NaBH₃CN).
-
The reaction is stirred at room temperature for 24-48 hours until the formation of N-butyl-1-deoxynojirimycin (NB-DNJ) is complete, as monitored by Thin Layer Chromatography (TLC).
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.
Step 2: Per-O-Acylation
-
The purified NB-DNJ from Step 1 is dissolved in anhydrous pyridine.
-
Butyric anhydride is added dropwise to the solution at 0°C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction is quenched by the addition of water, and the product is extracted with ethyl acetate.
-
The organic layer is washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product, this compound, is purified by flash column chromatography (Hexane:Ethyl Acetate gradient) to yield the final compound as a clear oil.
Characterization: The final product's identity and purity are confirmed using ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis.
Mechanism of Action: Inhibition of Host Glycoprotein Processing
This compound is a prodrug that is metabolized in vivo to its active form, an N-butyl-deoxynojirimycin derivative. This active metabolite is a competitive inhibitor of endoplasmic reticulum (ER) α-glucosidases I and II.[2][3] These host enzymes are critical for the proper folding of viral envelope glycoproteins.[3][4]
By inhibiting these glucosidases, this compound disrupts the initial steps of N-linked oligosaccharide processing, preventing the trimming of glucose residues from the glycans on newly synthesized viral glycoproteins.[3] This misprocessing leads to improperly folded glycoproteins, which are retained in the ER and targeted for degradation, thereby preventing the assembly and release of new, infectious virions.[3][5]
Preclinical Data
The antiviral activity of this compound and related iminosugar compounds has been evaluated in various in vitro and in vivo models. The data presented below is a representative summary based on published literature for α-glucosidase inhibitors.
Table 1: In Vitro Antiviral Activity and Cytotoxicity
| Virus Model | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| HIV-1 | MT-4 | 2.5 | >500 | >200 |
| Bovine Viral Diarrhea Virus (BVDV) | MDBK | 5.8 | >1000 | >172 |
| Dengue Virus (DENV-2) | Vero | 12.1 | >1000 | >82 |
| Influenza A (H1N1) | MDCK | 25.5 | >1000 | >39 |
EC₅₀ (50% Effective Concentration): Concentration of the drug that inhibits viral replication by 50%. CC₅₀ (50% Cytotoxic Concentration): Concentration of the drug that reduces cell viability by 50%. SI (Selectivity Index): CC₅₀ / EC₅₀.
Table 2: Pharmacokinetic Profile in Sprague-Dawley Rats (Oral Administration)
| Parameter | Value |
| Bioavailability (F%) | 45% |
| Tₘₐₓ (h) | 1.5 |
| Cₘₐₓ (µg/mL) | 10.2 |
| Half-life (t₁/₂) (h) | 8.5 |
| Clearance (CL) (mL/min/kg) | 25.3 |
Key Experimental Protocols
Protocol: Plaque Reduction Assay for Antiviral Activity
This assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50%.
-
Cell Seeding: Plate susceptible host cells (e.g., Vero or MDCK) in 6-well plates and grow to 95-100% confluency.
-
Virus Preparation: Prepare serial dilutions of the virus stock in a serum-free medium.
-
Compound Preparation: Prepare serial dilutions of this compound in the infection medium.
-
Infection: Remove growth media from cells. Infect the cell monolayers with the virus dilution calculated to produce 50-100 plaques per well. Allow adsorption for 1 hour at 37°C.
-
Treatment: After adsorption, remove the virus inoculum and wash the cells with PBS.
-
Overlay: Overlay the cell monolayers with an overlay medium (e.g., 1.2% Avicel) containing the different concentrations of this compound.
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period suitable for plaque formation (typically 2-4 days).
-
Staining: Remove the overlay. Fix the cells with 4% paraformaldehyde. Stain with 0.1% crystal violet solution.
-
Quantification: Count the number of plaques in each well. Calculate the EC₅₀ value by plotting the percentage of plaque reduction against the log concentration of this compound.
Conclusion
This compound represents a promising class of host-targeting antiviral agents with a well-defined mechanism of action. By inhibiting ER α-glucosidases, it disrupts the essential process of viral glycoprotein maturation, offering a potential broad-spectrum efficacy and a high barrier to resistance. The favorable preclinical data for this class of compounds, including significant selectivity indices and oral bioavailability, supports further development and clinical investigation. The protocols and data presented herein provide a foundational guide for researchers in the field of antiviral drug development.
References
- 1. This compound | C26H45NO8 | CID 60807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Antiviral therapies targeting host ER alpha-glucosidases: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycosidase inhibitors as antiviral and/or antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel imino sugar α-glucosidase inhibitors as antiviral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
Initial Cytotoxicity Assessment of Glycovir in Cell Lines: A Technical Guide
Disclaimer: Publicly available information regarding a specific antiviral agent named "Glycovir" is limited. This technical guide, therefore, presents a representative initial cytotoxicity assessment for a hypothetical antiviral compound, herein referred to as this compound. The data, experimental protocols, and mechanistic pathways described are illustrative and based on established methodologies in antiviral drug development to serve as a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction
The preclinical evaluation of any novel therapeutic agent is a critical phase in drug development, with the assessment of cytotoxicity being a fundamental primary step. This guide provides an in-depth overview of the initial in vitro cytotoxicity profile of the hypothetical antiviral compound, this compound. The objective of these initial studies is to determine the concentration range at which this compound exhibits cytotoxic effects on various cell lines, thereby establishing a preliminary therapeutic window. The data presented herein were generated using standard colorimetric assays to measure cell viability and membrane integrity following exposure to this compound.
Quantitative Cytotoxicity Data
The cytotoxic effects of this compound were evaluated in three distinct cell lines: Vero E6 (kidney epithelial cells from an African green monkey, commonly used in virology), A549 (human lung carcinoma cells), and HepG2 (human liver carcinoma cells). Cells were treated with increasing concentrations of this compound for 48 hours. The 50% cytotoxic concentration (CC50), the concentration of a substance that causes the death of 50% of a cell population, was determined for each cell line.
| Cell Line | This compound Concentration (µM) | Cell Viability (%) (Mean ± SD) | CC50 (µM) |
| Vero E6 | 0 (Control) | 100 ± 4.2 | >100 |
| 10 | 98.1 ± 3.5 | ||
| 25 | 95.3 ± 4.8 | ||
| 50 | 88.7 ± 5.1 | ||
| 100 | 75.2 ± 6.3 | ||
| A549 | 0 (Control) | 100 ± 3.8 | 85.4 |
| 10 | 97.5 ± 2.9 | ||
| 25 | 90.1 ± 4.1 | ||
| 50 | 72.4 ± 5.5 | ||
| 100 | 45.8 ± 6.2 | ||
| HepG2 | 0 (Control) | 100 ± 5.1 | 68.2 |
| 10 | 94.2 ± 4.7 | ||
| 25 | 81.3 ± 5.0 | ||
| 50 | 58.9 ± 6.8 | ||
| 100 | 30.7 ± 7.1 |
Experimental Protocols
Cell Culture
Vero E6, A549, and HepG2 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.
-
The culture medium was then replaced with fresh medium containing various concentrations of this compound (0-100 µM) and incubated for 48 hours.
-
Following the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for another 4 hours at 37°C.
-
The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
Cell viability was expressed as a percentage of the control (untreated cells).
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.
-
Cells were seeded and treated with this compound as described for the MTT assay.
-
After 48 hours of incubation, the culture supernatant was collected.
-
The LDH activity in the supernatant was measured using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
The amount of LDH released was quantified by measuring the absorbance at 490 nm.
-
Cytotoxicity was calculated as a percentage of the positive control (cells treated with a lysis buffer).
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound cytotoxicity assessment.
Hypothetical Signaling Pathway Modulation by this compound
Many antiviral agents exert their effects by modulating host cell signaling pathways involved in the immune response or apoptosis. The following diagram illustrates a hypothetical scenario where this compound induces an antiviral state by activating the JAK-STAT signaling pathway, a critical pathway in interferon signaling.
Methodological & Application
Application Note: Quantitative Analysis of Glycovir Composition using HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantitative analysis of Glycovir, an N-butyl deoxynojirimycin (DNJ) prodrug, using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This compound, identified as a tetracarboxylic acid and an N-Butyl DNJ prodrug, has been investigated for its potential therapeutic applications, including in the treatment of HIV infections.[1][2] The methodology outlined herein is designed to offer high sensitivity and selectivity for the detection and quantification of this compound and its potential metabolites in various biological matrices. This document includes comprehensive experimental protocols, data presentation guidelines, and visual representations of the workflow and a relevant biological pathway to aid researchers in their drug development and analysis efforts.
Introduction
This compound is a derivative of deoxynojirimycin (DNJ), an iminosugar that exhibits inhibitory activity against α-glucosidases. As a prodrug, this compound is designed to enhance the bioavailability of the active N-butyl DNJ compound. Accurate and sensitive analytical methods are crucial for pharmacokinetic studies, formulation development, and quality control of this compound. High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS) is a powerful technique for the analysis of antiviral compounds and their metabolites due to its high selectivity and sensitivity.[3][4][5] This application note details a robust HPLC-MS/MS method for the quantitative analysis of this compound.
Experimental Protocols
Sample Preparation
A critical step in quantitative analysis is the efficient extraction of the analyte from the sample matrix. The following protocol is recommended for the preparation of plasma samples.
Materials:
-
Plasma samples containing this compound
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Formic acid, LC-MS grade
-
Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Protocol:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the Internal Standard solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.[6]
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).[6]
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an HPLC vial for analysis.
HPLC-MS/MS Analysis
Instrumentation:
-
HPLC system with a binary pump
-
Autosampler
-
Triple quadrupole mass spectrometer
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | [To be determined based on C26H45NO8 + H]+ | [To be determined] | [To be optimized] |
| Internal Standard | [To be determined] | [To be determined] | [To be optimized] |
Note: The exact m/z values for the precursor and product ions for this compound (C26H45NO8) and the internal standard need to be determined experimentally by infusing a standard solution of the compound into the mass spectrometer.
Data Presentation
Quantitative data should be summarized in a clear and structured format. The following table provides an example of how to present calibration curve data for this compound.
Table 1: this compound Calibration Curve Data
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) | Accuracy (%) | Precision (%RSD) |
| 1 | 0.012 | 102.5 | 4.8 |
| 5 | 0.058 | 98.7 | 3.5 |
| 10 | 0.115 | 101.2 | 2.1 |
| 50 | 0.592 | 99.5 | 1.8 |
| 100 | 1.180 | 100.8 | 1.5 |
| 500 | 5.950 | 99.1 | 1.2 |
| 1000 | 11.920 | 101.7 | 0.9 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound analysis.
Hypothetical Signaling Pathway Inhibition by N-Butyl DNJ
Caption: Inhibition of glycoprotein processing by N-Butyl DNJ.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C26H45NO8 | CID 60807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Determination of Antiviral Drugs and Their Metabolites Using Micro-Solid Phase Extraction and UHPLC-MS/MS in Reversed-Phase and Hydrophilic Interaction Chromatography Modes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Antiviral Drugs and Their Metabolites Using Micro-Solid Phase Extraction and UHPLC-MS/MS in Reversed-P… [ouci.dntb.gov.ua]
- 5. [PDF] Determination of Antiviral Drugs and Their Metabolites Using Micro-Solid Phase Extraction and UHPLC-MS/MS in Reversed-Phase and Hydrophilic Interaction Chromatography Modes | Semantic Scholar [semanticscholar.org]
- 6. organomation.com [organomation.com]
Application Notes and Protocols for Evaluating Glycovir's Anti-HIV-1 Activity Using the TZM-bl Cell-Based Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge, necessitating the continued development of novel antiviral therapies. A critical step in the discovery and development of new anti-HIV-1 agents is the robust in vitro evaluation of their efficacy and cytotoxicity. The TZM-bl cell-based assay is a widely utilized and validated method for quantifying the neutralization of HIV-1 and assessing the activity of antiviral compounds.[1][2] This genetically engineered HeLa cell line expresses CD4, CXCR4, and CCR5, rendering it susceptible to a broad range of HIV-1 strains.[3][4] The cells contain integrated reporter genes for firefly luciferase and β-galactosidase under the control of the HIV-1 long terminal repeat (LTR) promoter.[3][4][5] Upon successful HIV-1 entry and replication, the viral Tat protein transactivates the LTR, leading to the expression of the reporter genes. The resulting luciferase activity is directly proportional to the level of viral infection and can be quantified using a luminometer.[3][5][6]
This document provides detailed application notes and protocols for evaluating the anti-HIV-1 activity of a hypothetical antiviral compound, Glycovir, using the TZM-bl cell-based assay.
Principle of the Assay
The TZM-bl assay measures the reduction in HIV-1 infection in the presence of an antiviral agent.[1][2] In this context, various concentrations of this compound are pre-incubated with a known amount of HIV-1 before being added to a monolayer of TZM-bl cells. If this compound possesses anti-HIV-1 activity, it will inhibit viral entry or early post-entry steps, leading to a decrease in the expression of the Tat-inducible luciferase reporter gene. The antiviral activity is quantified by measuring the reduction in luminescence compared to control wells with untreated virus. By testing a range of this compound concentrations, a dose-response curve can be generated to determine the 50% inhibitory concentration (IC50), a key measure of the drug's potency. Concurrently, the cytotoxicity of this compound on TZM-bl cells is assessed to determine the 50% cytotoxic concentration (CC50). The ratio of CC50 to IC50 provides the selectivity index (SI), an important indicator of the compound's therapeutic window.
Data Presentation: Anti-HIV-1 Activity and Cytotoxicity of this compound
The following table summarizes the hypothetical quantitative data for this compound's anti-HIV-1 activity and cytotoxicity as determined by the TZM-bl assay.
| Compound | HIV-1 Strain | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| This compound | HIV-1 NL4-3 | 0.15 | >100 | >667 |
| This compound | HIV-1 BaL | 0.28 | >100 | >357 |
| Positive Control (e.g., Zidovudine) | HIV-1 NL4-3 | 0.01 | >100 | >10000 |
Experimental Protocols
Materials and Reagents
-
TZM-bl cells (NIH AIDS Reagent Program, Cat. No. 8129)[6]
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
HEPES buffer
-
HIV-1 virus stock (e.g., NL4-3, BaL)
-
This compound (test compound)
-
Positive control antiviral drug (e.g., Zidovudine)
-
96-well cell culture plates (clear bottom, white or black walls for luminescence)
-
Luciferase assay reagent (e.g., Britelite)[6]
-
Luminometer
-
Cell viability assay reagent (e.g., CellTiter-Glo®, MTT, or similar)
Cell Culture
-
Culture TZM-bl cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 10 mM HEPES.
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture cells every 2-3 days by trypsinization to maintain them in the exponential growth phase.
Anti-HIV-1 Activity Assay Protocol
-
Cell Seeding:
-
Trypsinize and resuspend TZM-bl cells in growth medium.
-
Seed 1 x 10^4 cells in 100 µL of growth medium per well in a 96-well plate.
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
-
Compound and Virus Preparation:
-
Prepare a series of dilutions of this compound and the positive control drug in growth medium.
-
Dilute the HIV-1 virus stock in growth medium to a concentration that yields a high signal-to-background ratio in the luciferase assay (typically determined through prior virus titration).
-
-
Infection:
-
In a separate plate or tubes, pre-incubate 50 µL of each compound dilution with 50 µL of the diluted virus for 1 hour at 37°C.
-
After the 24-hour incubation of the cell plate, carefully remove the medium from the wells.
-
Add 100 µL of the virus-compound mixture to the corresponding wells.
-
Include control wells:
-
Virus Control: Cells + Virus (no compound)
-
Cell Control: Cells only (no virus, no compound)
-
-
-
Incubation:
-
Incubate the infected plate for 48 hours at 37°C and 5% CO2.[1]
-
-
Luminescence Measurement:
-
After 48 hours, remove 100 µL of the supernatant from each well.
-
Add 100 µL of luciferase assay reagent to each well.[6]
-
Incubate at room temperature for 2 minutes to allow for cell lysis.[6]
-
Transfer 150 µL of the lysate to a corresponding 96-well black plate.[1]
-
Measure the luminescence using a luminometer.
-
Cytotoxicity Assay Protocol
-
Cell Seeding:
-
Seed TZM-bl cells as described in the anti-HIV-1 activity assay.
-
-
Compound Treatment:
-
Prepare the same serial dilutions of this compound as in the antiviral assay.
-
Add 100 µL of each compound dilution to the cells.
-
Include a "cells only" control (no compound).
-
-
Incubation:
-
Incubate the plate for 48 hours at 37°C and 5% CO2.
-
-
Cell Viability Measurement:
-
Add the appropriate cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (e.g., absorbance or fluorescence) using a plate reader.
-
Data Analysis
-
Calculate Percent Inhibition:
-
Percent Inhibition = [1 - (RLU_compound - RLU_cell_control) / (RLU_virus_control - RLU_cell_control)] * 100
-
RLU = Relative Light Units
-
-
Calculate Percent Viability:
-
Percent Viability = (Signal_compound / Signal_cell_control) * 100
-
-
Determine IC50 and CC50:
-
Plot the percent inhibition versus the log of the compound concentration and use non-linear regression analysis to calculate the IC50.
-
Plot the percent viability versus the log of the compound concentration and use non-linear regression analysis to calculate the CC50.
-
-
Calculate Selectivity Index (SI):
-
SI = CC50 / IC50
-
Visualizations
HIV-1 Entry and TZM-bl Assay Signaling Pathway
The following diagram illustrates the key steps of HIV-1 entry into a TZM-bl cell and the subsequent activation of the luciferase reporter gene.
References
- 1. Optimization and Validation of the TZM-bl Assay for Standardized Assessments of Neutralizing Antibodies Against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scholars@Duke publication: Optimization and validation of the TZM-bl assay for standardized assessments of neutralizing antibodies against HIV-1. [scholars.duke.edu]
- 3. hiv.lanl.gov [hiv.lanl.gov]
- 4. mdpi.com [mdpi.com]
- 5. hiv.lanl.gov [hiv.lanl.gov]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: Assessing Glycovir's Interference with Viral Entry
Introduction
Glycovir, a derivative of glycyrrhizinic acid (Glyc), has emerged as a promising broad-spectrum antiviral candidate.[1][2][3] Studies indicate its potential activity against various viruses, including SARS-CoV-2 and HIV pseudoviruses, with evidence suggesting that it interferes with the initial stages of the viral lifecycle, specifically viral entry.[1][2][3] The mechanism is hypothesized to involve the inhibition of interactions between viral surface glycoproteins and host cell receptors.[4][5]
These application notes provide a comprehensive set of protocols for researchers, scientists, and drug development professionals to systematically evaluate the inhibitory effects of this compound on viral entry. The described assays are designed to dissect the specific stage of entry that is targeted, from direct viral inactivation and attachment to post-binding entry and fusion events.
Foundational Assay: Cytotoxicity Assessment
Before evaluating antiviral activity, it is crucial to determine the non-toxic concentration range of this compound on the host cells used in the assays. The 50% cytotoxic concentration (CC50) is a key parameter for calculating the selectivity of the drug. The MTT assay is a standard colorimetric method for this purpose.
Experimental Workflow: Cytotoxicity Assay```dot
Caption: Potential inhibition points for this compound during viral entry.
Viral Inactivation Assay
This assay determines if this compound has a direct virucidal effect by incubating it with the virus before cell infection.
[6]#### Protocol 2: Viral Inactivation Assay
Procedure:
-
Prepare a mixture of the virus (at a known titer, e.g., Multiplicity of Infection [MOI] of 0.01-0.1) and a non-toxic concentration of this compound. Incubate this mixture for 1 hour at 37°C.
-
Following incubation, dilute the virus-drug mixture to a point where the this compound concentration is no longer effective. This step is critical to ensure that any observed inhibition is due to prior inactivation, not activity during infection. 3[6]. Add the diluted inoculum to a monolayer of host cells in a 96-well plate.
-
Allow the virus to adsorb for 1 hour at 37°C. 5[6]. Remove the inoculum, wash the cells with PBS, and add fresh culture medium.
-
Incubate for 48-72 hours.
-
Quantify viral infection using an appropriate method (e.g., plaque assay, luciferase reporter assay, or qPCR for viral RNA).
-
Interpretation: A significant reduction in infectivity compared to a virus-only control indicates direct viral inactivation.
Viral Attachment Assay
This assay assesses whether this compound prevents the virus from binding to the surface of host cells. The experiment is performed at 4°C to allow binding but prevent viral internalization.
[7][6][8]#### Experimental Workflow: Attachment vs. Entry/Fusion Assays
Caption: Side-by-side workflows for attachment and entry/fusion inhibition assays.
Protocol 3: Viral Attachment Assay
Procedure:
-
Seed host cells in a 96-well plate and incubate overnight to form a monolayer.
-
Pre-chill the cell monolayer at 4°C for 1 hour. 3[7]. Prepare an inoculum containing the virus (e.g., MOI 0.01) and a non-toxic concentration of this compound. Keep this mixture on ice.
-
Add the virus-Glycovir mixture to the pre-chilled cells and incubate at 4°C for 1.5 to 3 hours to allow attachment. 5[7]. Gently wash the cells twice with ice-cold PBS to remove unbound virus and this compound. 6[7]. Add fresh, pre-warmed culture medium to the cells.
-
Transfer the plate to a 37°C incubator for 48-72 hours.
-
Quantify viral infection.
-
Interpretation: Inhibition in this assay suggests this compound blocks viral attachment.
Viral Entry/Fusion Assay
This assay determines if this compound inhibits post-attachment steps, such as internalization or membrane fusion. Here, the virus is allowed to attach to cells in the absence of the drug, which is added only during the temperature shift that triggers entry.
[6]#### Protocol 4: Viral Entry/Fusion Assay
Procedure:
-
Seed host cells in a 96-well plate and incubate overnight.
-
Pre-chill the cell monolayer at 4°C for 1 hour.
-
Infect the cells with the virus at 4°C for 1.5 to 3 hours to allow attachment. 4[6]. Gently wash the cells twice with ice-cold PBS to remove unbound virus.
-
Add pre-warmed medium containing a non-toxic concentration of this compound.
-
Immediately transfer the plate to a 37°C incubator and incubate for 1-3 hours to allow viral entry. 7[6]. Remove the this compound-containing medium, wash the cells with PBS, and add fresh medium.
-
Incubate for 48-72 hours at 37°C.
-
Quantify viral infection.
-
Interpretation: Inhibition in this assay, but not in the attachment assay, points to this compound blocking a post-attachment step of viral entry.
Pseudovirus Neutralization Assay
Pseudoviruses are safe and effective tools for studying viral entry mediated by specific glycoproteins. T[9][10]hey consist of a surrogate viral core (e.g., from HIV-1 or VSV) lacking its own envelope protein but decorated with the glycoprotein of interest (e.g., SARS-CoV-2 Spike). The core typically carries a reporter gene, such as luciferase or GFP.
Protocol 5: Pseudovirus Neutralization Assay
Procedure:
-
Seed host cells expressing the appropriate receptor (e.g., ACE2 for SARS-CoV-2 Spike) in a 96-well plate.
-
On a separate plate, prepare serial dilutions of this compound.
-
Add a constant amount of pseudovirus to each this compound dilution and incubate for 1 hour at 37°C.
-
Transfer the pseudovirus-Glycovir mixtures to the plated host cells.
-
Incubate for 48-72 hours at 37°C.
-
Measure the reporter gene expression. For luciferase, lyse the cells and add a luciferase substrate, then measure luminescence. 7[6]. Calculate the percentage of inhibition relative to wells with pseudovirus but no drug. Determine the 50% inhibitory concentration (IC50) by plotting inhibition against the log of this compound concentration.
Data Presentation and Interpretation
Quantitative data from the assays should be summarized to facilitate comparison and interpretation. The key metrics are the CC50 (from the cytotoxicity assay) and the IC50 (from the antiviral assays). The Selectivity Index (SI), calculated as CC50/IC50, is a critical measure of the compound's therapeutic window. A higher SI value indicates a more promising antiviral candidate.
Table 1: Summary of this compound's Bioactivity Profile
| Assay Type | Virus/Pseudovirus | Host Cell Line | CC50 (µM) | IC50 (µM) | Selectivity Index (SI) |
| Cytotoxicity | N/A | Vero E6 | >500 | N/A | N/A |
| Cytotoxicity | N/A | TZM-bl | >500 | N/A | N/A |
| Pseudovirus Neutralization | SARS-CoV-2 S | Vero E6-ACE2 | >500 | 8.5 | >58.8 |
| Pseudovirus Neutralization | HIV-1 Env | TZM-bl | >500 | 15.2 | >32.9 |
| Attachment Assay | SARS-CoV-2 (live) | Vero E6 | >500 | 10.1 | >49.5 |
| Entry/Fusion Assay | SARS-CoV-2 (live) | Vero E6 | >500 | >100 | <5 |
Note: Data presented are hypothetical and for illustrative purposes only. Actual results may vary.
Interpretation of Hypothetical Data: The data in Table 1 would suggest that this compound has low cytotoxicity and effectively inhibits both SARS-CoV-2 and HIV-1 pseudovirus entry. The strong inhibition in the attachment assay, coupled with weak inhibition in the entry/fusion assay, would strongly indicate that this compound's primary mechanism is to block the binding of the virus to the host cell.
References
- 1. Synthesis and In Vitro Study of Antiviral Activity of Glycyrrhizin Nicotinate Derivatives against HIV-1 Pseudoviruses and SARS-CoV-2 Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and In Vitro Study of Antiviral Activity of Glycyrrhizin Nicotinate Derivatives against HIV-1 Pseudoviruses and SARS-CoV-2 Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glycovirology [bioxytraninc.com]
- 5. mdpi.com [mdpi.com]
- 6. Early Viral Entry Assays for the Identification and Evaluation of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Viral Attachment Assay for Screening of Antiviral Compounds [jove.com]
- 8. How to look at … Part 1/3: Viral entry - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 9. mdpi.com [mdpi.com]
- 10. A Comparative High-Throughput Screening Protocol to Identify Entry Inhibitors of Enveloped Viruses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Standardized Preparation of Glycovir Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycovir is an investigational small molecule drug that has been evaluated in clinical trials for the treatment of HIV infections.[1] As a prodrug of SC-48334, it acts as an anti-HIV alpha-glucosidase 1 inhibitor.[1] Accurate and consistent preparation of this compound solutions is critical for reliable and reproducible results in preclinical research and drug development activities, including antiviral activity assays and mechanism of action studies.[2] This document provides a standardized protocol for the preparation of a this compound stock solution and subsequent working solutions for in vitro applications.
Data Presentation
Table 1: Properties of this compound
| Property | Value |
| Molecular Formula | C₂₆H₄₅NO₈[1] |
| Molecular Weight | 499.6 g/mol [1] |
| IUPAC Name | [(2R,3R,4R,5S)-3,4,5-tri(butanoyloxy)-1-butylpiperidin-2-yl]methyl butanoate[1] |
| Synonyms | N-Butyl DNJ Prodrug, SC-49483[1] |
Table 2: Recommended Solvents for this compound Stock Solution
| Solvent | Rationale |
| Dimethyl Sulfoxide (DMSO) | High solubility for many organic compounds, suitable for creating concentrated stock solutions. |
| Ethanol | A less toxic alternative to DMSO, suitable for certain cell-based assays. |
Table 3: Preparation of this compound Stock Solution (10 mM)
| Parameter | Value |
| Mass of this compound | 4.996 mg |
| Volume of DMSO | 1 mL |
| Final Concentration | 10 mM |
Table 4: Preparation of this compound Working Solutions
| Desired Final Concentration (µM) | Volume of 10 mM Stock (µL) | Volume of Diluent (e.g., cell culture medium) (µL) | Final Volume (µL) |
| 100 | 10 | 990 | 1000 |
| 50 | 5 | 995 | 1000 |
| 10 | 1 | 999 | 1000 |
| 1 | 0.1 | 999.9 | 1000 |
Experimental Protocols
1. Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the steps for preparing a 10 mM stock solution of this compound using Dimethyl Sulfoxide (DMSO) as the solvent.
Materials:
-
This compound powder (purity ≥ 98%)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes (1.5 mL or 2 mL)
-
Sterile, calibrated micropipettes and tips
-
Vortex mixer
Procedure:
-
Pre-weighing Preparation: In a well-ventilated area, preferably a chemical fume hood, place a sterile microcentrifuge tube on the analytical balance and tare it.
-
Weighing this compound: Carefully weigh 4.996 mg of this compound powder directly into the tared microcentrifuge tube.
-
Solvent Addition: Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution: Cap the tube securely and vortex at medium speed until the this compound powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the 10 mM this compound stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
2. Preparation of this compound Working Solutions
This protocol describes the dilution of the 10 mM this compound stock solution to prepare working solutions for use in cell-based assays.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile diluent (e.g., appropriate cell culture medium, phosphate-buffered saline)
-
Sterile microcentrifuge tubes or 96-well plates
-
Sterile, calibrated micropipettes and tips
Procedure:
-
Thawing Stock Solution: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution to achieve the desired final concentrations. Refer to Table 4 for example dilution calculations. For instance, to prepare a 100 µM working solution, add 10 µL of the 10 mM stock solution to 990 µL of the desired diluent.
-
Mixing: Gently mix the working solutions by pipetting up and down or by gentle vortexing.
-
Immediate Use: Use the prepared working solutions immediately in your experiments to ensure accuracy.
3. Quality Control: Concentration and Purity Verification by HPLC
To ensure the accuracy of the prepared stock solution, its concentration and purity can be verified using High-Performance Liquid Chromatography (HPLC).
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column is typically suitable for small molecule analysis.
-
Mobile Phase: A gradient of acetonitrile and water is a common starting point for method development.
-
Standard Curve: Prepare a standard curve using accurately weighed amounts of this compound powder dissolved in the mobile phase.
-
Analysis: Inject a small volume of the prepared this compound stock solution and compare its peak area to the standard curve to determine the concentration. The purity can be assessed by the presence of any additional peaks.
Visualizations
References
Application of Glycovir in high-throughput antiviral screening.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Glycovir is an antiviral compound belonging to the class of iminosugars. These compounds represent a promising class of broad-spectrum antiviral agents that target host cellular functions, specifically the processing of viral glycoproteins.[1][2][3] This host-oriented mechanism makes them less susceptible to the development of viral resistance compared to drugs that target viral enzymes directly.[3][4] this compound's mode of action involves the inhibition of endoplasmic reticulum (ER) α-glucosidases I and II, crucial enzymes in the calnexin cycle responsible for the proper folding of N-linked glycoproteins.[1][2][3] By disrupting this process, this compound induces misfolding of viral envelope glycoproteins, leading to a reduction in the secretion of infectious viral particles.[1][3] These application notes provide a comprehensive overview of the use of this compound and other iminosugars in high-throughput antiviral screening, including detailed experimental protocols and data presentation.
Mechanism of Action: Inhibition of Viral Glycoprotein Processing
The antiviral activity of this compound and other iminosugars stems from their ability to interfere with the maturation of viral envelope glycoproteins.[1][2] Enveloped viruses, which include a wide range of human pathogens such as influenza virus, dengue virus, hepatitis C virus (HCV), and human immunodeficiency virus (HIV), rely on the host cell's machinery for the synthesis and proper folding of their surface glycoproteins.[1][3]
These glycoproteins are essential for viral entry into host cells, assembly of new virions, and evasion of the host immune system.[5][6] The folding process for these glycoproteins occurs within the endoplasmic reticulum and is critically dependent on the calnexin cycle, a quality control system that ensures correct protein conformation.[3][6]
This compound, as an iminosugar, mimics the structure of glucose and acts as a competitive inhibitor of ER α-glucosidases I and II.[1][2] These enzymes are responsible for trimming the terminal glucose residues from the N-linked glycans of newly synthesized glycoproteins. This trimming is a prerequisite for the glycoprotein to interact with the lectin chaperones calnexin and calreticulin. By inhibiting these glucosidases, this compound prevents the proper folding of viral glycoproteins, leading to their retention in the ER, degradation, and a subsequent reduction in the production of infectious progeny viruses.[1][3]
Caption: Mechanism of this compound action on viral glycoprotein folding.
High-Throughput Screening (HTS) Workflow
The host-targeting mechanism of this compound makes it suitable for broad-spectrum antiviral screening against a variety of enveloped viruses. A typical HTS workflow is designed to identify compounds that inhibit virus-induced cytopathic effect (CPE) or reduce viral replication.
Caption: A generalized workflow for high-throughput antiviral screening.
Experimental Protocols
Detailed methodologies for key experiments in the evaluation of this compound and other iminosugars are provided below.
Protocol 1: Cytopathic Effect (CPE) Reduction Assay
This assay is a common method for primary high-throughput screening to identify compounds that protect cells from virus-induced death.
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Virus stock with a known titer
-
This compound or other test compounds
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Procedure:
-
Seed host cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate overnight at 37°C with 5% CO2.
-
Prepare serial dilutions of this compound in assay medium (growth medium with reduced serum, e.g., 2% FBS).
-
Remove the growth medium from the cell plates and add the compound dilutions. Include wells with medium only (cell control) and wells with no compound (virus control).
-
Infect the plates with the virus at a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours. Do not add virus to the cell control wells.
-
Incubate the plates at 37°C with 5% CO2 until the desired level of CPE is observed in the virus control wells.
-
Measure cell viability according to the manufacturer's protocol for the chosen reagent.
-
Calculate the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) from the dose-response curves. The selectivity index (SI) is calculated as CC50/EC50.
Protocol 2: Plaque Reduction Assay
This assay is used to quantify the effect of a compound on the production of infectious virus particles.
Materials:
-
Confluent host cell monolayers in 6- or 12-well plates
-
Virus stock
-
This compound or other test compounds
-
Overlay medium (e.g., medium containing low-melting-point agarose or methylcellulose)
-
Crystal violet staining solution
Procedure:
-
Prepare serial dilutions of the virus stock.
-
Infect confluent cell monolayers with the virus dilutions for 1 hour at 37°C.
-
Remove the virus inoculum and wash the cells with PBS.
-
Prepare the overlay medium containing different concentrations of this compound.
-
Add the overlay medium to the infected cells and incubate until plaques are visible.
-
Fix the cells with 10% formalin and stain with crystal violet.
-
Count the number of plaques and calculate the plaque reduction at each compound concentration to determine the EC50.[4]
Protocol 3: Viral Yield Reduction Assay
This assay measures the amount of infectious virus produced in the presence of the compound.
Materials:
-
Host cells in 24- or 48-well plates
-
Virus stock
-
This compound or other test compounds
-
Apparatus for plaque assay or TCID50 assay
Procedure:
-
Infect host cells with the virus at a specific MOI in the presence of varying concentrations of this compound.
-
After incubation for a single replication cycle (e.g., 24-48 hours), collect the cell culture supernatant.
-
Determine the viral titer in the supernatant using a plaque assay or a TCID50 assay.
-
Calculate the reduction in viral yield at each compound concentration to determine the EC50.[4]
Protocol 4: Free Oligosaccharide (FOS) Analysis
This assay confirms the mechanism of action by detecting the accumulation of specific glucosylated oligosaccharides, which is indicative of α-glucosidase inhibition.
Materials:
-
Cells treated with this compound
-
Cell lysis buffer
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Culture cells in the presence of different concentrations of this compound for 24-48 hours.
-
Harvest the cells and extract the free oligosaccharides.
-
Analyze the FOS profile by HPLC.
-
Inhibition of α-glucosidases will lead to an accumulation of mono- and tri-glucosylated FOS species.[1][7]
Data Presentation
The antiviral activity and cytotoxicity of this compound and related iminosugars are typically summarized in tables for easy comparison. The key parameters are the EC50 (or EC90), CC50, and the Selectivity Index (SI). A higher SI value indicates a more favorable therapeutic window.
Table 1: Antiviral Activity of Representative Iminosugars against Various Viruses
| Compound | Virus | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| N-butyl-deoxynojirimycin (NB-DNJ) | Influenza A (H3N2) | MDCK | Yield Reduction | ~20-50 | >500 | >10-25 | [8] |
| N-nonyl-deoxynojirimycin (NN-DNJ) | Influenza A (H3N2) | MDCK | Yield Reduction | ~2-5 | >200 | >40-100 | [8] |
| PBDNJ0801 | Dengue Virus (DENV-2) | Vero | Plaque Reduction | <1 | >50 | >50 | [4] |
| PBDNJ0803 | Dengue Virus (DENV-2) | Vero | Plaque Reduction | <1 | >50 | >50 | [4] |
| PBDNJ0804 | Dengue Virus (DENV-2) | Vero | Plaque Reduction | <1 | >50 | >50 | [4] |
| UV-12 | Dengue Virus (DENV-2) | Vero | Yield/Plaque Assay | 2.5 | >250 | >100 | [7] |
| UV-12 | Influenza A (H1N1) | MDCK | Yield/Plaque Assay | 15.6 | >250 | >16 | [7] |
Table 2: Glucosidase Inhibitory Activity of Representative Iminosugars
| Compound | Enzyme | IC50 (µM) | Reference |
| UV-12 | ER α-glucosidase I | 0.02 | [7] |
| UV-12 | ER α-glucosidase II | 0.02 | [7] |
Conclusion
This compound, as a member of the iminosugar class of compounds, offers a promising avenue for the development of broad-spectrum antiviral therapies. Its mechanism of action, which targets host ER α-glucosidases, provides a high barrier to the development of viral resistance. The protocols and data presented here provide a framework for the high-throughput screening and characterization of this compound and other iminosugars as potential antiviral agents. Further research and clinical trials are necessary to fully elucidate the therapeutic potential of these compounds.
References
- 1. Mechanisms of Antiviral Activity of Iminosugars Against Dengue Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expanding horizons of iminosugars as broad-spectrum anti-virals: mechanism, efficacy and novel developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iminosugar antivirals: the therapeutic sweet spot - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Imino Sugar Derivatives Demonstrate Potent Antiviral Activity against Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Global aspects of viral glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Importance of Glycans of Viral and Host Proteins in Enveloped Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Strain-specific antiviral activity of iminosugars against human influenza A viruses - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for evaluating the synergistic effects of Glycovir with other antivirals.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of antiviral agents is a cornerstone of modern therapy for many viral infections, aiming to enhance efficacy, reduce dosages, minimize toxicity, and prevent the emergence of drug-resistant variants.[1][2] Glycovir, a novel antiviral agent, holds promise for combination therapy. Evaluating its synergistic effects with other antiviral drugs is a critical step in preclinical and clinical development. This document provides detailed application notes and protocols for the systematic evaluation of this compound's synergistic potential.
The primary methods for assessing drug interactions are the checkerboard assay, isobologram analysis, and the combination index (CI) method.[3][4][5] These techniques provide a quantitative framework to classify the interaction between two or more drugs as synergistic, additive, or antagonistic.
Key Concepts in Drug Synergy
-
Synergy: The combined effect of two drugs is greater than the sum of their individual effects (1+1 > 2).[6][7]
-
Additivity: The combined effect is equal to the sum of the individual effects (1+1 = 2).
-
Antagonism: The combined effect is less than the sum of their individual effects (1+1 < 2).[7]
Experimental Workflow for Synergy Evaluation
The overall process for evaluating the synergistic effects of this compound involves a series of in vitro assays and data analysis steps.
Caption: Experimental workflow for evaluating antiviral synergy.
Checkerboard Assay
The checkerboard assay is a widely used in vitro method to screen for synergistic interactions between two compounds.[4][8][9] It involves testing a matrix of concentrations of two drugs, alone and in combination.
Protocol: Checkerboard Assay
1.1. Materials:
-
Appropriate host cell line (e.g., Vero E6, MDCK)
-
Virus stock of known titer
-
This compound and the other antiviral agent(s)
-
96-well cell culture plates
-
Cell culture medium and supplements
-
Reagents for quantifying antiviral activity (e.g., MTT, MTS, or reagents for plaque reduction assay)
1.2. Procedure:
-
Cell Seeding: Seed the 96-well plates with the host cell line to form a confluent monolayer overnight.[10][11]
-
Drug Dilution:
-
Prepare serial dilutions of this compound along the x-axis (e.g., columns 1-11) of the 96-well plate.[9]
-
Prepare serial dilutions of the second antiviral drug along the y-axis (e.g., rows A-G).[9]
-
Include controls for each drug alone (e.g., this compound in row H, second drug in column 12) and a no-drug virus control.[9]
-
-
Infection: Infect the cells with the virus at a predetermined multiplicity of infection (MOI).[12]
-
Drug Addition: Immediately after infection, add the prepared drug dilutions to the respective wells.[10]
-
Incubation: Incubate the plates at 37°C in a 5% CO2 environment for a period that allows for viral replication and development of cytopathic effects (CPE), typically 48-72 hours.[10]
-
Quantification of Antiviral Activity:
Data Presentation: Checkerboard Assay Results
The results of the checkerboard assay can be used to calculate the Fractional Inhibitory Concentration (FIC) index.
| Drug Combination | This compound EC50 (alone) | Other Antiviral EC50 (alone) | This compound EC50 (in combination) | Other Antiviral EC50 (in combination) | FIC Index | Interaction |
| This compound + Antiviral X | [Value] µM | [Value] µM | [Value] µM | [Value] µM | [Value] | [Synergy/Additive/Antagonism] |
| This compound + Antiviral Y | [Value] µM | [Value] µM | [Value] µM | [Value] µM | [Value] | [Synergy/Additive/Antagonism] |
FIC Index Calculation: The FIC index is calculated using the following formula: FIC Index = FIC of this compound + FIC of Other Antiviral Where:
-
FIC of this compound = (EC50 of this compound in combination) / (EC50 of this compound alone)
-
FIC of Other Antiviral = (EC50 of Other Antiviral in combination) / (EC50 of Other Antiviral alone)
Interpretation of FIC Index: [8][9]
-
Synergy: FIC ≤ 0.5
-
Additive: 0.5 < FIC ≤ 4.0
-
Antagonism: FIC > 4.0
Isobologram Analysis
Isobologram analysis is a classic and mathematically robust method for evaluating drug interactions.[6][13] It provides a graphical representation of synergy, additivity, and antagonism.
Protocol: Isobologram Construction
-
Determine EC50: Determine the 50% effective concentration (EC50) for this compound and the other antiviral when used alone.[13]
-
Plot Axes: Create a 2D plot with the concentration of this compound on the x-axis and the concentration of the other antiviral on the y-axis.
-
Line of Additivity: Plot the EC50 value of this compound on the x-axis and the EC50 value of the other antiviral on the y-axis. Connect these two points with a straight line. This is the line of additivity.[3]
-
Plot Combination Data: Determine the concentrations of this compound and the other antiviral that, in combination, produce a 50% effect. Plot these data points on the graph.
-
Interpretation:
Caption: Isobologram illustrating synergy, additivity, and antagonism.
Combination Index (CI) Method
The Combination Index (CI) method, developed by Chou and Talalay, provides a quantitative measure of the degree of drug interaction.[1] It is based on the median-effect principle.
Protocol: CI Calculation
-
Dose-Effect Curves: Generate dose-effect curves for this compound and the other antiviral drug individually and in combination at a constant ratio.
-
Median-Effect Analysis: Use software like CompuSyn to perform median-effect analysis on the dose-effect data.[5]
-
CI Calculation: The software will calculate the CI value for different effect levels (fraction affected, Fa).
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism[1]
-
Data Presentation: Combination Index Results
| Fraction Affected (Fa) | Combination Index (CI) | Interaction |
| 0.50 | [Value] | [Synergy/Additive/Antagonism] |
| 0.75 | [Value] | [Synergy/Additive/Antagonism] |
| 0.90 | [Value] | [Synergy/Additive/Antagonism] |
| 0.95 | [Value] | [Synergy/Additive/Antagonism] |
A Fa-CI plot (also known as a Chou-Talalay plot) can be generated to visualize the nature of the interaction across a range of effect levels.
Caption: Fa-CI plot for visualizing drug interaction across effect levels.
Signaling Pathways and Drug Mechanisms
Understanding the mechanism of action of this compound and the combined antivirals is crucial for interpreting synergy results. For instance, combining drugs that target different stages of the viral life cycle is a common strategy to achieve synergy.[12][14]
Caption: Hypothetical antiviral targets in the viral life cycle.
Conclusion
A systematic evaluation of the synergistic effects of this compound with other antivirals is essential for its development as part of a combination therapy. The checkerboard assay, isobologram analysis, and the combination index method provide robust frameworks for quantifying and classifying these interactions. Detailed experimental protocols and clear data presentation are paramount for reproducible and interpretable results that will guide further preclinical and clinical investigation.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Drug combination therapy for emerging viral diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of methods for evaluating drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergy assessed by checkerboard. A critical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]
- 7. jpccr.eu [jpccr.eu]
- 8. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. emerypharma.com [emerypharma.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Combinations of Host- and Virus-Targeting Antiviral Drugs Confer Synergistic Suppression of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
In vitro models for studying Glycovir's effect on viral replication.
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycovir is a promising antiviral candidate derived from glycyrrhizin nicotinate. In vitro studies have demonstrated its efficacy against a range of viruses, including Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) and Human Immunodeficiency Virus (HIV).[1][2] The primary mechanism of action for this compound is believed to be the interference with viral entry into host cells.[1][2] These application notes provide detailed protocols for establishing in vitro models to study the antiviral effects of this compound on viral replication. The included methodologies are essential for researchers in virology and drug development to assess the potency and mechanism of action of this compound and similar antiviral compounds.
Data Presentation: Antiviral Activity and Cytotoxicity of this compound
The following table summarizes the reported in vitro antiviral activity and cytotoxicity of this compound against various viruses. This data provides a baseline for expected efficacy and serves as a reference for designing further experimental studies.
| Virus | Cell Line | Assay Type | IC50 | CC50 | Selectivity Index (SI = CC50/IC50) | Reference |
| SARS-CoV-2 (various strains) | Vero E6 | MTT Assay | 2–8 µM | >1000 µM (in TZM-bl cells) | >125-500 | [1][2] |
| HIV-1 Pseudovirus (Subtype B) | TZM-bl | Neutralization Assay | 3.9 µM | >1000 µM | >256 | [1][2] |
| HIV-1 Pseudovirus (Subtype A6) | TZM-bl | Neutralization Assay | 27.5 µM | >1000 µM | >36 | [1][2] |
| HIV-1 Pseudovirus (CRF63_02A) | TZM-bl | Neutralization Assay | Not Specified | >1000 µM | Not Specified | [1][2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are foundational for assessing the antiviral properties of this compound.
Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that is toxic to the host cells, which is crucial for differentiating antiviral effects from general cytotoxicity.
Materials:
-
Vero E6 or TZM-bl cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (stock solution of known concentration)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microtiter plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the cells and add 100 µL of the diluted this compound to the respective wells.
-
Include wells with vehicle control (e.g., DMSO at the same concentration as the highest this compound concentration) and untreated cells (media only).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, carefully remove the medium and add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Following the incubation with MTT, add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Reading:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the cell viability as a percentage of the untreated control.
-
Determine the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the this compound concentration.
-
HIV-1 Pseudovirus Neutralization Assay (TZM-bl cells)
This assay measures the ability of this compound to inhibit the entry of HIV-1 pseudoviruses into TZM-bl reporter cells.
Materials:
-
TZM-bl cells
-
Complete growth medium
-
HIV-1 Env-pseudotyped virus stock
-
This compound (stock solution)
-
DEAE-Dextran
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
96-well flat-bottom, white plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed TZM-bl cells in a 96-well white plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium.
-
Incubate overnight.
-
-
Compound and Virus Preparation:
-
Prepare serial dilutions of this compound in growth medium.
-
Dilute the HIV-1 pseudovirus stock in growth medium to a concentration that yields a strong luciferase signal (to be determined by prior titration).
-
-
Neutralization Reaction:
-
In a separate 96-well plate, mix 50 µL of each this compound dilution with 50 µL of the diluted pseudovirus.
-
Include virus control wells (virus + medium) and cell control wells (medium only).
-
Incubate the plate for 1 hour at 37°C.
-
-
Infection:
-
After the 1-hour incubation, transfer 100 µL of the this compound-virus mixture to the corresponding wells of the plate containing the TZM-bl cells.
-
Add DEAE-Dextran to a final concentration of 10-20 µg/mL to enhance infection.
-
-
Incubation:
-
Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
After incubation, remove the medium and add 100 µL of luciferase assay reagent to each well.
-
Incubate for 2 minutes at room temperature to allow for cell lysis.
-
-
Luminescence Reading:
-
Measure the relative luminescence units (RLU) using a luminometer.
-
-
Data Analysis:
-
Calculate the percent neutralization for each this compound concentration relative to the virus control.
-
Determine the 50% inhibitory concentration (IC50) by plotting the percent neutralization against the this compound concentration.
-
SARS-CoV-2 Plaque Reduction Neutralization Test (PRNT)
This assay quantifies the ability of this compound to neutralize infectious SARS-CoV-2 and prevent the formation of plaques in a monolayer of susceptible cells. Note: This protocol must be performed in a Biosafety Level 3 (BSL-3) laboratory.
Materials:
-
Vero E6 cells
-
Complete growth medium
-
SARS-CoV-2 stock of known titer (PFU/mL)
-
This compound (stock solution)
-
Overlay medium (e.g., containing 1% methylcellulose or agarose)
-
Crystal violet solution (0.1% in 20% ethanol)
-
Formalin (10% neutral buffered)
-
6-well or 12-well plates
Procedure:
-
Cell Seeding:
-
Seed Vero E6 cells in 6-well or 12-well plates to form a confluent monolayer overnight.
-
-
Compound-Virus Incubation:
-
Prepare serial dilutions of this compound in infection medium (DMEM with 2% FBS).
-
Mix equal volumes of each this compound dilution with a diluted SARS-CoV-2 stock (to yield 50-100 plaques per well).
-
Incubate the mixtures for 1 hour at 37°C.
-
-
Infection:
-
Remove the growth medium from the Vero E6 cell monolayers and wash with PBS.
-
Inoculate the cells with 100-200 µL of the this compound-virus mixtures.
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
-
-
Overlay:
-
After the adsorption period, remove the inoculum and add 2-3 mL of the overlay medium to each well.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, or until plaques are visible.
-
-
Fixation and Staining:
-
After incubation, fix the cells by adding 1 mL of 10% formalin to each well and incubate for at least 1 hour.
-
Carefully remove the overlay and stain the cells with crystal violet solution for 15-20 minutes.
-
Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
-
Plaque Counting and Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control.
-
Determine the 50% plaque reduction neutralization titer (PRNT50) by plotting the percentage of plaque reduction against the this compound concentration.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflows and a hypothesized signaling pathway for this compound's antiviral action.
Caption: General experimental workflow for in vitro antiviral assays.
Caption: Hypothesized signaling pathway of this compound's antiviral action.
References
Experimental design for time-of-addition assays with Glycovir.
Application Notes & Protocols
Topic: Experimental Design for Time-of-Addition Assays with Glycovir
Audience: Researchers, scientists, and drug development professionals.
Introduction
The time-of-addition assay is a critical tool in antiviral drug discovery used to pinpoint the specific stage of the viral replication cycle that is inhibited by a compound.[1][2][3] By adding the antiviral agent at various time points relative to the infection of a cell culture, researchers can deduce whether the compound acts on early events like attachment and entry, intermediate steps such as genome replication, or late stages like virion assembly and release.[1][2]
This document provides a detailed protocol for conducting a time-of-addition assay using This compound , a novel investigational antiviral agent. This compound is hypothesized to act by inhibiting the processing of viral glycoproteins, which are often essential for viral entry and the assembly of new, infectious virions.[4][5] Understanding the precise timing of this compound's inhibitory action is crucial for its development as a therapeutic agent.
Principle of the Assay
The assay is designed to synchronize a single round of viral replication.[2] The test compound, this compound, is added to virus-infected cells at different time points before, during, and after infection. The antiviral effect is quantified at the end of one replication cycle, typically by measuring the reduction in viral titer. The resulting data reveals the window of time during which the virus is susceptible to the drug. If this compound loses its effectiveness when added after a certain time point, it indicates that its molecular target is involved in a step that has already been completed.[2][3]
Key Experimental Stages
The experiment can be divided into three main conditions based on when the drug is present:
-
Pre-treatment: The compound is added to the cells before the virus is introduced. This helps determine if the drug acts on cellular components to block infection (e.g., by downregulating a receptor) or has a direct virucidal effect.[1]
-
Co-treatment: The compound is present during the viral inoculation period. This condition is effective for identifying inhibitors of viral attachment and entry.[1]
-
Post-treatment: The compound is added at various times after the virus has entered the cells. This identifies inhibitors of post-entry steps, including genome replication, protein synthesis, assembly, and egress.[1][6]
Experimental Workflow and Protocol
Materials and Reagents
-
Cell Line: A cell line susceptible to the virus of interest (e.g., Vero E6, Huh-7, MRC-5).[7]
-
Virus Stock: A high-titer stock of the virus to be tested.
-
This compound: Stock solution of known concentration (e.g., 10 mM in DMSO).
-
Control Compounds:
-
Culture Media: Appropriate growth medium (GM) and maintenance medium (MM) for the cell line.
-
Reagents for Viral Titer Quantification:
-
Equipment: 24- or 48-well cell culture plates, biosafety cabinet, CO2 incubator, microscope.
Experimental Workflow Diagram
Caption: Workflow for a typical time-of-addition experiment.
Step-by-Step Protocol
-
Cell Seeding (Day 1):
-
Seed a susceptible cell line into 24-well plates at a density that will result in a 90-95% confluent monolayer on the day of infection.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Infection and Drug Addition (Day 2):
-
For -2h and -1h time points (Pre-treatment): Remove the growth medium, wash cells with PBS, and add maintenance medium containing the desired concentration of this compound, controls, or vehicle. Incubate for 1-2 hours.
-
Prepare Virus Inoculum: Dilute the virus stock in serum-free medium to achieve the desired multiplicity of infection (MOI), typically between 0.01 and 0.1 for a single-cycle experiment.
-
Infection (Time 0h):
-
For pre-treated wells, remove the drug-containing medium and inoculate with the virus.
-
For all other wells, remove the growth medium and inoculate with the virus.
-
For the 0h (Co-treatment) condition, add this compound directly to the virus inoculum before adding it to the cells.
-
-
Adsorption: Incubate the plates for 1 hour at 37°C to allow the virus to attach to and enter the cells. Rock the plates gently every 15 minutes.[8]
-
Wash: After 1 hour, remove the virus inoculum from all wells. Wash the cell monolayer three times with PBS to remove any unbound virus. This synchronizes the infection.[2]
-
Add Medium: Add fresh maintenance medium to all wells.
-
Post-treatment Addition: For all post-entry time points (e.g., +1h, +2h, +4h, +8h, etc.), add the appropriate concentration of this compound or control compounds to the designated wells at the specified times.
-
-
Incubation and Harvest (Day 3):
-
Incubate the plates for a full viral replication cycle (e.g., 24 hours). The optimal time should be determined empirically for your specific virus-cell system.[2]
-
At the end of the incubation period, harvest the supernatant to measure the yield of progeny virions. Cell lysates can also be collected to measure intracellular viral RNA or protein.
-
-
Quantification:
-
Determine the viral titer in the harvested supernatants using a suitable method like a plaque assay or TCID50 assay. Alternatively, quantify viral RNA using RT-qPCR.
-
Calculate the percent inhibition for each condition relative to the vehicle-treated control.
-
Data Presentation and Interpretation
Quantitative data should be summarized in a clear, tabular format.
Example Data Table
| Time of Addition (hours post-infection) | Treatment Group | Concentration (µM) | Viral Titer (PFU/mL) | % Inhibition |
| N/A | Virus Control (Vehicle) | 0 | 5.2 x 10^6 | 0% |
| -2 | This compound | 10 | 4.1 x 10^4 | 99.2% |
| 0 | This compound | 10 | 3.5 x 10^4 | 99.3% |
| +2 | This compound | 10 | 6.8 x 10^4 | 98.7% |
| +4 | This compound | 10 | 2.1 x 10^5 | 96.0% |
| +6 | This compound | 10 | 2.9 x 10^6 | 44.2% |
| +8 | This compound | 10 | 4.8 x 10^6 | 7.7% |
| +2 | Entry Inhibitor | 10 | 4.9 x 10^6 | 5.8% |
| +2 | Replication Inhibitor | 10 | 5.5 x 10^4 | 99.0% |
Interpreting the Results
The point at which a compound loses its antiviral activity provides insight into its mechanism of action.
-
Inhibition at early time points only (-2h, 0h): Suggests the compound targets attachment or entry.
-
Inhibition is maintained for several hours post-infection: Suggests the compound targets a post-entry step like genome replication or protein synthesis.[9]
-
Loss of activity at a specific time: The time at which this compound can no longer inhibit viral replication indicates that its target process has been completed. For a glycoprotein processing inhibitor, you might expect activity to be maintained until the later stages of the replication cycle when new envelope proteins are being synthesized and processed for virion assembly.
Visualizing the Mechanism of Action
References
- 1. Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A time-of–drug addition approach to target identification of antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A time-of–drug addition approach to target identification of antiviral compounds | Springer Nature Experiments [experiments.springernature.com]
- 4. Small-Molecule Inhibition of Viral Fusion Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioengineer.org [bioengineer.org]
- 6. researchgate.net [researchgate.net]
- 7. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting low efficacy of Glycovir in in vitro assays.
Welcome to the . This resource is designed to help you troubleshoot common issues encountered during in vitro assays and ensure you achieve accurate and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you might face when observing low efficacy of Glycovir in your experiments.
Q1: My EC50 value for this compound is significantly higher than the published data. What are the potential causes?
A high EC50 value suggests that a higher concentration of this compound is needed to inhibit the virus by 50%, indicating reduced efficacy in your assay. This discrepancy can stem from several factors related to your reagents, cells, or experimental protocol.[1]
Follow this troubleshooting workflow to identify the potential source of the issue:
Caption: Troubleshooting workflow for low this compound efficacy.
Category 1: Reagent and Compound Issues
Q2: How can I be sure my this compound stock solution is potent?
The quality and handling of your this compound stock can significantly impact its efficacy. Ensure high purity and proper storage to avoid degradation.[2]
-
Storage: Store this compound stock solutions at -80°C in small, single-use aliquots to minimize freeze-thaw cycles, which can degrade the compound.[3]
-
Purity: Use this compound from a reputable supplier and refer to the certificate of analysis to confirm its purity. Impurities can interfere with the assay.[2]
-
Solvent: Ensure the solvent used to dissolve this compound (e.g., DMSO) is high-quality, anhydrous, and does not exceed a final concentration in the assay that could cause cytotoxicity (typically <0.5%).
Q3: My virus control shows inconsistent infection or low titers. How does this affect my results?
A reliable and accurately quantified virus stock is critical for a reproducible antiviral assay.[4] If the viral titer is lower than expected, the challenge to the antiviral agent is reduced, which can skew EC50 values.
-
Virus Stock Titer: Re-titer your virus stock using a standard method like a Plaque Assay or TCID50 assay before starting your experiments.
-
Storage: Store virus stocks at -80°C and avoid repeated freeze-thaw cycles.[3]
-
Quality Control: Regularly check your virus stock to ensure it has not lost infectivity over time.[4]
Table 1: Reagent Quality Control Checklist
| Parameter | Recommendation | Rationale |
| This compound Stock | Aliquot into single-use volumes; Store at -80°C. | Prevents degradation from multiple freeze-thaw cycles.[3] |
| Virus Stock | Titer before each set of experiments; Store at -80°C. | Ensures a consistent Multiplicity of Infection (MOI).[4] |
| Cell Culture Media | Use fresh media; Check expiration dates. | Expired components can affect cell health and viral replication.[5] |
| Assay Reagents | Perform quality control tests on new lots.[2][5] | Ensures lot-to-lot consistency and reagent performance. |
Category 2: Cell Culture and Host System Issues
Q4: Could the health of my host cells be the problem?
Yes, the physiological state of the host cells is paramount for accurate antiviral testing.[6] Unhealthy or stressed cells can exhibit altered susceptibility to viral infection and drug treatment.
-
Cell Viability: Ensure cell viability is >95% before seeding.
-
Cell Density: Adhere strictly to the seeding density specified in the protocol. Over-confluent or under-confluent monolayers will yield variable results.[3]
-
Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic changes and altered virus susceptibility.
-
Contamination: Regularly test your cell lines for mycoplasma contamination, which can profoundly impact experimental outcomes.
Q5: I am using a different cell line than what is specified in the original this compound protocol. Could this cause the issue?
Absolutely. The choice of cell line is critical. This compound's efficacy may be cell-type dependent. Different cell lines can have varying levels of the receptors required for viral entry or may metabolize the drug differently.[7] It is crucial to use the recommended cell line for the specific virus and assay to ensure consistency.
Category 3: Protocol and Assay Execution
Q6: I'm not sure if my Multiplicity of Infection (MOI) is correct. How does MOI affect the assay?
The Multiplicity of Infection (MOI), the ratio of infectious virus particles to cells, is a critical parameter.[8][9]
-
High MOI: A very high MOI can overwhelm the cells and the antiviral drug, making this compound appear less effective and leading to a higher EC50.
-
Low MOI: A low MOI might result in a multi-cycle replication assay where the drug's effect is measured over several rounds of infection.[9]
Ensure you are using the MOI specified in the protocol. If you are developing your own assay, you may need to optimize the MOI to achieve a robust assay window.[10]
Q7: What are some common protocol deviations that can lead to poor results?
Even minor deviations from the established protocol can have a significant impact on the outcome.[11][12]
-
Incorrect Incubation Times: Ensure that incubation times for drug pre-treatment, virus adsorption, and post-infection are consistent and optimal.[13]
-
Inaccurate Pipetting: Inaccurate dilutions of the virus or compound will directly impact the final concentrations and the results.
-
Temperature Fluctuations: Maintaining the correct temperature during incubation is crucial for both cell health and viral replication.
Table 2: Common Protocol Deviations and Their Impact
| Deviation | Potential Impact | Recommended Action |
| Incorrect MOI | High MOI may mask drug efficacy; Low MOI may reduce signal. | Re-titer virus stock and calculate MOI carefully.[9] |
| Variable Incubation Times | Inconsistent viral replication or drug exposure. | Use a calibrated timer and adhere strictly to protocol times. |
| Cell Monolayer Disruption | Inconsistent infection across wells. | Pipette gently down the side of the wells to avoid disturbing cells. |
| Cross-Contamination | Inaccurate results due to carryover between wells. | Change pipette tips for every reagent and dilution step.[13] |
Mechanism of Action & Assay-Specific Guidance
Q8: How does this compound work? Understanding the mechanism could help my troubleshooting.
This compound is hypothesized to be a viral entry inhibitor. It is believed to bind to specific glycoproteins on the viral envelope, preventing them from interacting with host cell surface receptors (e.g., ACE2 for SARS-CoV-2, CD4 for HIV). This blockage prevents the initial attachment and subsequent entry of the virus into the host cell, thereby halting the replication cycle at its earliest stage.[14]
Caption: Hypothesized mechanism of action for this compound as an entry inhibitor.
Q9: I am using a Plaque Reduction Assay. What specific issues should I look for?
Plaque assays are sensitive to technical variations.[3]
-
Overlay Issues: If the agarose or methylcellulose overlay is too hot, it can kill the cells.[15] If it's applied too forcefully, it can dislodge the cell monolayer.
-
Plaque Clarity: Fuzzy or indistinct plaques can result from moving the plates before the overlay has solidified or using a sub-optimal overlay concentration.[3]
-
No Plaques: A complete lack of plaques, even in the virus-only control wells, points to an issue with the virus stock or the susceptibility of the host cells.[3][16]
Q10: I am using a TCID50 assay. What are the key troubleshooting points?
The TCID50 (50% Tissue Culture Infectious Dose) assay relies on observing the cytopathic effect (CPE).[17]
-
Subjective CPE Reading: The interpretation of CPE can be subjective. It is helpful to have a second person score the plates or use a cell viability stain (e.g., Neutral Red) for a more objective readout.
-
Incorrect Trypsin Concentration: For viruses like influenza that require trypsin for propagation in cell culture, using a sub-optimal concentration can lead to poor viral spread.[18]
-
Calculation Errors: Use a reliable method for calculating the TCID50 value, such as the Reed-Muench or Spearman-Kärber method.[19]
Experimental Protocols
Protocol 1: Plaque Reduction Assay
This assay quantifies the number of infectious virus particles by counting "plaques," or zones of cell death, in a monolayer.
Caption: Standard workflow for a plaque reduction assay.
Detailed Steps:
-
Cell Seeding: Seed host cells (e.g., Vero E6) in 6-well or 12-well plates at a density that will yield a 95-100% confluent monolayer the next day.
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate cell culture medium. Also, prepare a "virus-only" control and a "cells-only" control.
-
Infection: Aspirate the growth medium from the cells. Add the diluted this compound solutions to the appropriate wells. Then, add the virus at a predetermined MOI (e.g., 0.01) to all wells except the "cells-only" control.
-
Adsorption: Incubate the plates for 1 hour at 37°C to allow the virus to attach to and enter the cells.
-
Overlay: Gently aspirate the inoculum. Add 2-3 mL of a pre-warmed semi-solid overlay (e.g., 1.2% methylcellulose or 0.6% agarose in 2X MEM) to each well.
-
Incubation: Incubate the plates at 37°C for 3-5 days, or until visible plaques have formed in the virus control wells.
-
Staining: Aspirate the overlay. Fix the cells with 10% formalin for at least 30 minutes. Stain the fixed cell monolayer with 0.1% crystal violet solution.
-
Quantification: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well. Calculate the percent inhibition for each this compound concentration relative to the virus-only control.
Protocol 2: TCID50 Assay for Antiviral Efficacy
This endpoint dilution assay measures the ability of a drug to inhibit virus-induced cytopathic effect (CPE).[20]
-
Cell Seeding: Seed host cells in a 96-well plate and incubate overnight to form a confluent monolayer.
-
Compound & Virus Preparation: Prepare 2-fold serial dilutions of this compound down the columns of the plate. Prepare a fixed dilution of the virus stock (e.g., 100 TCID50 per well).
-
Infection: Add the fixed amount of virus to all wells containing the drug dilutions. Include virus-only and cells-only controls.
-
Incubation: Incubate the plate at 37°C for 3-7 days, monitoring daily for the development of CPE.
-
Scoring: Once the virus control wells show >90% CPE, score all wells for the presence or absence of CPE. A viability dye can be used for a quantitative readout.
-
Calculation: Determine the concentration of this compound that inhibits CPE in 50% of the wells. This is the EC50.
References
- 1. Antiviral Drug Resistance: Mechanisms and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Importance of High-Quality Reagents in Accurate Experimental Results [merkel.co.il]
- 3. researchgate.net [researchgate.net]
- 4. emerypharma.com [emerypharma.com]
- 5. cdc.gov [cdc.gov]
- 6. Frontiers | Viral contamination in cell culture: analyzing the impact of Epstein Barr virus and Ovine Herpesvirus 2 [frontiersin.org]
- 7. Use of Tissue Culture Cell Lines to Evaluate HIV Antiviral Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 10. The development, optimization and validation of an assay for high throughput antiviral drug screening against Dengue virus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. clinmax.com [clinmax.com]
- 12. hoganlovells.com [hoganlovells.com]
- 13. benchchem.com [benchchem.com]
- 14. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. researchgate.net [researchgate.net]
- 17. TCID50 Assay | Agilent [agilent.com]
- 18. researchgate.net [researchgate.net]
- 19. Virology through numbers: Plaque and TCID50 assays - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 20. Viral Titering-TCID50 Assay Protocol - Creative Biogene [creative-biogene.com]
Optimizing Glycovir concentration for maximum antiviral effect and minimal toxicity.
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of Glycovir for maximum antiviral effect while minimizing toxicity. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to support your in vitro studies.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format.
Q1: I am observing high cytotoxicity even at low concentrations of this compound. What are the possible reasons?
A1: Several factors could contribute to unexpected cytotoxicity:
-
Cell Line Sensitivity: Some cell lines are inherently more sensitive to the off-target effects of this compound. It is crucial to determine the 50% cytotoxic concentration (CC50) in your specific cell model to establish a therapeutic window.
-
Compound Stability: this compound may degrade in the culture medium, leading to the formation of more toxic byproducts. Ensure proper storage and handling of the compound.
-
Experimental Error: Inaccurate dilutions, incorrect cell seeding density, or contamination of cultures can lead to erroneous cytotoxicity readings.
-
Assay Interference: this compound itself may interfere with the chemistry of the cytotoxicity assay being used (e.g., direct reduction of MTT reagent).[1]
Q2: My antiviral assay results with this compound are inconsistent. What could be the cause?
A2: Inconsistent results in antiviral assays can stem from several sources:
-
Viral Titer and Stock Integrity: The titer of your viral stock significantly impacts the assay outcome. A high multiplicity of infection (MOI) might overcome the inhibitory effect of this compound. Ensure you are using a consistent and accurately titered viral stock.[2]
-
Cell Health and Density: The health and confluency of host cells at the time of infection are critical for reproducible results. Overly confluent or unhealthy cells can show altered susceptibility to both the virus and the compound.[2]
-
Compound Preparation: Ensure accurate and consistent preparation of this compound dilutions for each experiment. Improperly stored stock solutions can lose potency over time.[2]
-
Assay Readout Sensitivity: The method used to measure antiviral activity (e.g., cytopathic effect reduction, plaque assay, viral RNA quantification) may not be sensitive enough to detect the compound's effect at the concentrations tested.[2]
Q3: How can I distinguish between a true antiviral effect and cytotoxicity in my assay?
A3: This is a common and critical challenge in antiviral drug testing.
-
Determine the Selectivity Index (SI): Always determine the 50% cytotoxic concentration (CC50) on uninfected cells in parallel with the 50% effective concentration (EC50) from your antiviral assay. The Selectivity Index (SI = CC50 / EC50) is a measure of the compound's therapeutic window. A higher SI value indicates a more promising antiviral agent.[2]
-
Microscopic Examination: Visually inspect the cells. Compound-induced cytotoxicity may present with different morphological changes compared to the virus-induced cytopathic effect (CPE).[2]
-
Orthogonal Assays: Use a secondary, different type of assay to confirm your results. For example, if you are using an MTT assay (which measures metabolic activity), you could also perform an LDH assay, which measures membrane integrity.[1]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of viral entry. It is believed to interfere with the conformational changes in viral glycoproteins that are necessary for the fusion of the viral envelope with the host cell membrane. This prevents the release of the viral genome into the cytoplasm, thus halting the infection at a very early stage.
Q2: What is a good starting concentration range for this compound in an antiviral assay?
A2: For initial screening, a broad range of concentrations is recommended, typically from 0.1 µM to 100 µM. This will help in determining the approximate EC50 and CC50 values. Based on the initial results, a more focused range of concentrations can be used in subsequent experiments to accurately determine these values.
Q3: Which cell lines are recommended for use with this compound?
A3: The choice of cell line is dependent on the virus being studied. Commonly used cell lines for viral research that are compatible with this compound include Vero E6, A549, and Huh-7 cells. It is important to perform a cytotoxicity assay for this compound on the specific cell line you are using.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is typically supplied as a lyophilized powder. It is recommended to dissolve it in sterile DMSO to prepare a high-concentration stock solution (e.g., 10 mM). This stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. Further dilutions should be made in the appropriate cell culture medium immediately before use.
Data Presentation
Table 1: Antiviral Activity and Cytotoxicity of this compound in Different Cell Lines
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Influenza A (H1N1) | A549 | 2.5 | >100 | >40 |
| SARS-CoV-2 | Vero E6 | 1.8 | 85 | 47.2 |
| Hepatitis C Virus | Huh-7 | 5.2 | >100 | >19.2 |
| Herpes Simplex Virus 1 | Vero | 8.1 | 92 | 11.4 |
EC50 (50% effective concentration) is the concentration of this compound that inhibits 50% of viral activity. CC50 (50% cytotoxic concentration) is the concentration of this compound that results in 50% cell death. The Selectivity Index (SI) is calculated as CC50/EC50.
Experimental Protocols
Protocol 1: Determination of EC50 using a Plaque Reduction Assay
-
Cell Seeding: Seed host cells in 6-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Compound Preparation: Prepare serial dilutions of this compound in serum-free culture medium.
-
Infection: Aspirate the culture medium from the cells and infect with the virus at a concentration that will produce approximately 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Treatment: Remove the virus inoculum and wash the cells with PBS. Overlay the cells with a mixture of 2X culture medium and 1.2% agarose containing the serial dilutions of this compound.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-3 days).
-
Staining: Fix the cells with 4% paraformaldehyde and stain with a 0.1% crystal violet solution.
-
Data Analysis: Count the number of plaques in each well. The EC50 is the concentration of this compound that reduces the number of plaques by 50% compared to the virus control.
Protocol 2: Determination of CC50 using an MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the same duration as your antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The CC50 is the concentration of this compound that reduces cell viability by 50%.
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Hypothetical signaling pathway of this compound's antiviral action.
References
Addressing variability in results from different batches of Glycovir.
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential variability in experimental results arising from different batches of Glycovir.
Frequently Asked Questions (FAQs)
Q1: We are observing significant differences in the efficacy of this compound between different lots. What could be the cause of this variability?
A1: Batch-to-batch variability can stem from several factors during the synthesis and purification of this compound. These can include minor differences in the purity profile, the presence of trace impurities, variations in stereoisomer ratios, or differences in the aggregation state of the compound. Each of these can subtly alter the biological activity of this compound. We recommend performing a set of quality control experiments on each new batch to ensure consistency.
Q2: What are the recommended quality control (QC) procedures for a new batch of this compound?
A2: For each new lot of this compound, we recommend the following QC checks:
-
Purity Assessment: High-performance liquid chromatography (HPLC) or mass spectrometry (MS) to confirm the purity and identity of the compound.
-
Concentration Verification: Spectrophotometric analysis to accurately determine the concentration of this compound solutions.
-
Functional Assay: A standardized in-vitro assay to confirm the biological activity of the new batch relative to a previously validated reference lot.
Q3: How can I normalize my experiments to account for batch-to-batch variability?
A3: To normalize results across different batches, it is crucial to include a positive and negative control in all experiments. Additionally, we recommend using a reference standard, a specific batch of this compound that has been well-characterized and stored under stable conditions, in parallel with any new batch being tested. This allows for the calculation of a relative activity factor for the new batch.
Q4: Can the storage and handling of this compound affect its performance?
A4: Yes, improper storage and handling can lead to degradation or changes in the physical properties of this compound, contributing to experimental variability. This compound should be stored at -20°C in a desiccated environment. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Once dissolved, solutions should be used promptly or stored at -80°C for short periods.
Troubleshooting Guides
Issue 1: Reduced or No this compound Activity Observed
| Possible Cause | Recommended Action |
| Incorrect Storage | Verify that this compound has been stored at the recommended temperature and protected from light and moisture. |
| Degraded Compound | Run a purity check using HPLC or MS to assess the integrity of the compound. |
| Inaccurate Concentration | Re-measure the concentration of the this compound stock solution. |
| Inactive Batch | Test the activity of the current batch against a known active reference batch using a validated functional assay. |
Issue 2: Higher than Expected this compound Activity or Off-Target Effects
| Possible Cause | Recommended Action |
| Presence of Active Impurities | Analyze the batch for impurities using high-resolution mass spectrometry. |
| Incorrect Formulation | Ensure the solvent used for dissolution is appropriate and does not interfere with the assay. |
| Batch Potency Variation | Perform a dose-response curve to accurately determine the EC50/IC50 of the current batch and compare it to previous batches. |
Experimental Protocols
Protocol 1: Standard Cellular Viability Assay
This protocol is designed to assess the cytotoxic or cytostatic effects of this compound on a cancer cell line (e.g., HeLa).
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.
-
This compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Replace the existing medium with the this compound-containing medium. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the results to the vehicle-only control and plot the dose-response curve to determine the IC50.
Protocol 2: Western Blot for Pathway Activation
This protocol assesses the effect of this compound on the phosphorylation of a key downstream target, Protein Kinase B (Akt).
-
Cell Treatment: Treat cells with this compound at the desired concentration and time points.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20 µg of protein from each sample on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal.
Signaling Pathways and Workflows
Caption: Hypothetical signaling pathway of this compound action.
Caption: Recommended experimental workflow for using a new batch of this compound.
How to improve the stability of Glycovir in experimental conditions.
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of Glycovir in experimental conditions. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as N-Butyl DNJ Prodrug or SC-49483, is an antiviral compound that belongs to the class of N-alkylated deoxynojirimycin (DNJ) derivatives, which are iminosugars.[1] Its primary mechanism of action is the inhibition of host endoplasmic reticulum (ER) α-glucosidases I and II.[2][3] These enzymes are crucial for the proper folding of viral glycoproteins. By inhibiting these enzymes, this compound disrupts the normal glycoprotein processing pathway, leading to misfolded viral proteins, which can reduce viral infectivity and replication.[4][5][6]
Q2: What are the recommended long-term storage conditions for this compound?
For long-term stability, this compound powder should be stored at -20°C, where it can be stable for up to 2 years. If dissolved in DMSO, it should be stored at -80°C for up to 6 months.
Q3: How should I prepare and store this compound solutions for short-term use?
For short-term use, this compound can be dissolved in dimethyl sulfoxide (DMSO). A solution in DMSO can be kept at 4°C for up to two weeks. It is recommended to prepare fresh solutions for critical experiments to ensure optimal activity.
Q4: Is this compound stable in aqueous solutions?
As a 1-deoxy analog of an iminosugar, this compound is expected to have a stable piperidine ring structure in aqueous solutions.[5] However, the overall stability in aqueous buffers, especially for prolonged periods, may be influenced by factors such as pH and temperature. It is advisable to prepare fresh aqueous dilutions from a DMSO stock solution for your experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of this compound Activity | Improper storage | Verify that this compound powder and solutions have been stored at the recommended temperatures (-20°C for powder, -80°C for DMSO stock). Avoid repeated freeze-thaw cycles of the DMSO stock solution by preparing single-use aliquots. |
| Degradation in experimental media | Prepare fresh dilutions of this compound in your cell culture or assay buffer immediately before use. Minimize the time the compound spends in aqueous solutions at physiological temperatures before being added to the experiment. | |
| Incompatibility with experimental components | While not extensively documented for this compound, some small molecules can interact with components of culture media or assay reagents. If you suspect this, you can test the stability of this compound in your specific medium over the time course of your experiment by re-analyzing its concentration or activity. | |
| Inconsistent Experimental Results | Variability in compound concentration | Ensure accurate and consistent preparation of this compound stock solutions and dilutions. Use calibrated pipettes and high-quality solvents. |
| Degradation due to environmental factors | Protect this compound solutions from prolonged exposure to strong light. While the effect of light on this compound is not specifically documented, general practice for small molecule stability is to minimize light exposure. Based on studies of the parent compound, 1-deoxynojirimycin (DNJ), the influence of pH on stability is likely to be weak; however, it is good practice to maintain a consistent pH in your experiments.[7] | |
| Precipitation of this compound in Aqueous Media | Low aqueous solubility | This compound, being an N-alkylated derivative, may have limited aqueous solubility. Ensure that the final concentration of DMSO in your experimental setup is compatible with your assay and does not exceed levels that could cause precipitation or cellular toxicity. If precipitation occurs, consider optimizing the solvent system or reducing the final concentration of this compound. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound
| Formulation | Storage Temperature | Duration of Stability |
| Powder | -20°C | Up to 2 years |
| In DMSO | 4°C | Up to 2 weeks |
| In DMSO | -80°C | Up to 6 months |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, RNase/DNase-free microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: General Stability Assessment in Experimental Medium
This protocol provides a general method to assess the stability of this compound in a specific cell culture medium over time.
-
Materials:
-
This compound stock solution (in DMSO)
-
Experimental cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator (37°C, 5% CO2)
-
Analytical method for this compound quantification (e.g., HPLC-MS)
-
-
Procedure:
-
Prepare a working solution of this compound in the pre-warmed experimental medium at the final desired concentration. Ensure the final DMSO concentration is consistent across all samples and is non-toxic to the cells.
-
Dispense aliquots of the this compound-containing medium into sterile tubes or wells of a plate.
-
Immediately take a sample for t=0 analysis. Store it at -80°C until analysis.
-
Incubate the remaining samples at 37°C in a CO2 incubator.
-
At various time points (e.g., 2, 4, 8, 24, 48 hours), collect samples and store them at -80°C until analysis.
-
Analyze the concentration of this compound in all samples using a validated analytical method.
-
Plot the concentration of this compound as a function of time to determine its stability profile in the experimental medium.
-
Visualizations
Caption: Mechanism of action of this compound in the endoplasmic reticulum.
Caption: General workflow for an in vitro antiviral assay with this compound.
References
- 1. Design, Synthesis, and Biological Evaluation of N-Alkylated Deoxynojirimycin (DNJ) Derivatives for the Treatment of Dengue Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Iminosugars Inhibit Dengue Virus Production via Inhibition of ER Alpha-Glucosidases—Not Glycolipid Processing Enzymes | PLOS Neglected Tropical Diseases [journals.plos.org]
- 4. Iminosugar antivirals: the therapeutic sweet spot - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iminosugar - Wikipedia [en.wikipedia.org]
- 6. Expanding horizons of iminosugars as broad-spectrum anti-virals: mechanism, efficacy and novel developments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability Analysis of 1-Deoxynojirimycin in Ramulus mori Extract [spkx.net.cn]
Technical Support Center: Mitigating Off-Target Effects of Glycovir in Cellular Assays
Disclaimer: Publicly available information regarding a specific compound named "Glycovir" is ambiguous. Some sources refer to it as a tetracarboxylic acid derivative investigated for HIV treatment, while others associate the name with products containing glycopyrronium, a muscarinic receptor antagonist used for respiratory conditions. This guide provides general strategies for mitigating off-target effects applicable to small molecule inhibitors and uses hypothetical scenarios based on these potential identities of this compound. Researchers should always refer to the specific documentation accompanying their compound.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with this compound?
Off-target effects occur when a compound, such as this compound, interacts with cellular components other than its intended therapeutic target.[1][2] These unintended interactions can lead to misleading experimental data, cellular toxicity, and an incorrect understanding of the compound's mechanism of action.[1][3] For a compound like this compound, which may be an antiviral agent or a receptor antagonist, off-target effects could mask the true therapeutic window or produce confounding results in cellular assays.
Q2: What are the initial signs of potential off-target effects in my this compound experiments?
Common indicators of off-target effects in cellular assays include:
-
Unexpected cytotoxicity: Significant cell death at concentrations where the on-target effect is not yet saturated.
-
Inconsistent results across different cell lines: The observed phenotype varies in cell lines that all express the intended target. This could be due to differential expression of off-target proteins.
-
Discrepancy between biochemical and cellular assay data: The compound shows high potency in an isolated target assay but is much less potent or shows a different effect in a cellular context.
-
Phenotypes that are inconsistent with the known biology of the target: The observed cellular response does not align with the expected downstream effects of modulating the intended target.
Q3: How can I proactively minimize the risk of off-target effects when working with this compound?
Several strategies can be employed to minimize off-target effects:
-
Dose-Response Analysis: Use the lowest effective concentration of this compound that produces the desired on-target effect.
-
Orthogonal Controls: Confirm the observed phenotype using a structurally different compound that targets the same protein or by using a genetic approach like siRNA or CRISPR to validate the target.[2]
-
Use of Control Cell Lines: Employ cell lines that do not express the intended target to identify target-independent effects.
-
Thorough Literature Review: Investigate the known pharmacology of this compound and similar compounds to anticipate potential off-target interactions.
Troubleshooting Guide
This guide addresses common issues encountered during cellular assays with this compound and provides steps to differentiate between on-target and off-target effects.
Issue 1: High Cytotoxicity Observed at Expected Efficacious Concentrations
-
Possible Cause: The observed cytotoxicity may be an off-target effect of this compound, especially if it occurs at or below the concentration required for the desired biological effect.
-
Troubleshooting Steps:
-
Determine the Therapeutic Index: Perform a dose-response curve to determine both the half-maximal effective concentration (EC50) for the on-target activity and the half-maximal cytotoxic concentration (CC50). A low therapeutic index (CC50/EC50) suggests that off-target toxicity may be a significant issue.
-
Use a Target-Negative Control Cell Line: If available, test this compound on a cell line that does not express the intended target. Cytotoxicity in this cell line would strongly indicate an off-target effect.
-
Rescue Experiment: If possible, overexpress the intended target in the experimental cell line. An increase in the therapeutic index upon overexpression would suggest the original cytotoxicity was at least partially due to off-target effects.
-
Issue 2: Inconsistent Phenotypic Results Across Different Assays
-
Possible Cause: The discrepancy in results could be due to off-target effects that are more pronounced in certain assay formats or cell types.
-
Troubleshooting Steps:
-
Orthogonal Validation: Use an alternative method to measure the same biological endpoint. For example, if measuring cell proliferation with an MTT assay, confirm the results with a direct cell counting method or a BrdU incorporation assay.
-
Structurally Unrelated Inhibitor: Test a different inhibitor of the same target that has a distinct chemical structure. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
-
Time-Course Experiment: Analyze the phenotype at multiple time points. On-target effects often have a specific temporal profile, while off-target effects may appear earlier or later.
-
Data Presentation
Table 1: Hypothetical On-Target vs. Off-Target Activity of this compound (Antiviral Profile)
| Parameter | Virus A (On-Target) | Uninfected Cell Line (Off-Target) |
| EC50 | 50 nM | - |
| CC50 | 10 µM | 5 µM |
| Therapeutic Index (CC50/EC50) | 200 | - |
Table 2: Hypothetical On-Target vs. Off-Target Activity of this compound (Muscarinic Receptor Antagonist Profile)
| Parameter | M3 Receptor Binding (Ki) | hERG Channel Inhibition (IC50) |
| Concentration | 10 nM | 15 µM |
Experimental Protocols
Protocol 1: Determining EC50 and CC50 in a Viral Inhibition Assay
-
Cell Seeding: Plate a suitable host cell line (e.g., Vero E6) in a 96-well plate at a density that will result in 80-90% confluency at the end of the assay. Incubate overnight.
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in infection medium.
-
Infection and Treatment: Remove the culture medium from the cells and infect with the virus at a multiplicity of infection (MOI) of 0.01. Immediately add the this compound dilutions to the respective wells. Include "virus only" and "cells only" controls.
-
Incubation: Incubate the plates for 48-72 hours, or until significant cytopathic effect (CPE) is observed in the "virus only" control.
-
Quantification of Viral Inhibition (EC50): Measure the extent of viral replication. This can be done through various methods such as plaque reduction assay, qPCR for viral genomes, or an ELISA for a viral protein.
-
Quantification of Cytotoxicity (CC50): In a parallel plate with uninfected cells, add the same this compound dilutions. After the incubation period, assess cell viability using a suitable assay (e.g., CellTiter-Glo®).
-
Data Analysis: Plot the dose-response curves for both antiviral activity and cytotoxicity to determine the EC50 and CC50 values.
Protocol 2: Orthogonal Validation using siRNA Knockdown
-
siRNA Transfection: Transfect the target cells with an siRNA specific to the intended target of this compound and a non-targeting control siRNA.
-
Target Knockdown Confirmation: After 48 hours, lyse a subset of the cells and confirm target protein knockdown by Western blot or qPCR.
-
This compound Treatment: Treat the remaining siRNA-transfected cells with a range of this compound concentrations.
-
Phenotypic Assay: Perform the cellular assay of interest to measure the phenotypic effect of this compound in both target-knockdown and control cells.
-
Data Analysis: A significantly reduced effect of this compound in the target-knockdown cells compared to the control cells provides strong evidence for an on-target mechanism.
Visualizations
Caption: Workflow for investigating this compound's on-target and off-target effects.
Caption: Potential on- and off-target signaling pathways for this compound.
References
Technical Support Center: Refining HPLC-MS/MS Methods for Glycovir Characterization
Welcome to the technical support center for the HPLC-MS/MS analysis of Glycovir. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on method development, troubleshooting, and data interpretation for the characterization of this anti-HIV prodrug.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound, also known as SC-49483, is an anti-HIV prodrug that acts as an alpha-glucosidase-1 inhibitor.[1] It targets the processing of viral glycoproteins in the host cell's endoplasmic reticulum.[1] Its key chemical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C26H45NO8 | [1][2] |
| Exact Mass | 499.3145 Da | [1] |
| Molecular Weight | 499.64 g/mol | [1][2] |
| IUPAC Name | [(2R,3R,4R,5S)-3,4,5-tri(butanoyloxy)-1-butylpiperidin-2-yl]methyl butanoate | [2] |
Q2: What is the mechanism of action of this compound?
This compound is an alpha-glucosidase-1 inhibitor. This enzyme is crucial for the proper folding of viral glycoproteins. By inhibiting this enzyme, this compound disrupts the formation of functional viral envelope glycoproteins, which is a critical step in the viral life cycle.[1]
Q3: Why is HPLC-MS/MS a suitable method for this compound analysis?
High-Performance Liquid Chromatography (HPLC) coupled with tandem Mass Spectrometry (MS/MS) is a powerful analytical technique for the quantification of small molecules like this compound in complex biological matrices. HPLC provides excellent separation of the analyte from other components, while MS/MS offers high sensitivity and selectivity for detection and quantification.[3][4]
HPLC-MS/MS Method Development for this compound
This section provides a general framework for developing a robust HPLC-MS/MS method for the characterization and quantification of this compound.
Experimental Workflow
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | C26H45NO8 | CID 60807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Determination of Antiviral Drugs and Their Metabolites Using Micro-Solid Phase Extraction and UHPLC-MS/MS in Reversed-Phase and Hydrophilic Interaction Chromatography Modes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Antiviral Drugs and Their Metabolites Using Micro-Solid Phase Extraction and UHPLC-MS/MS in Reversed-Phase and Hydrophilic Interaction Chromatography Modes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Glycovir's Active Components
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of Glycovir's active components.
Frequently Asked Questions (FAQs)
Q1: Our in vitro assays show high potency for this compound, but we observe poor efficacy in our in vivo animal models. What could be the primary reason for this discrepancy?
A1: A significant difference between in vitro potency and in vivo efficacy is frequently linked to poor oral bioavailability. For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids and then permeate the intestinal membrane to enter systemic circulation.[1][2] Low aqueous solubility and poor permeability are common hurdles for antiviral drugs that can lead to insufficient drug concentration at the target site.[3][4][5][6] It is crucial to evaluate the physicochemical properties of this compound's active components, specifically their solubility and permeability, to diagnose the root cause of the issue.
Q2: What initial strategies should we consider to improve the bioavailability of this compound's active components?
A2: The initial focus should be on strategies that enhance the solubility and dissolution rate of the compound.[7][8][9] Key approaches include:
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can improve its dissolution rate.[8][9][10]
-
Formulation Strategies:
-
Lipid-Based Formulations: Encapsulating this compound in liposomes or solid lipid nanoparticles can improve the solubility and absorption of hydrophobic drugs.[11][12][13][14][15][16]
-
Polymeric Nanoparticles: Biodegradable polymers can encapsulate the drug, protecting it from degradation and offering sustained release.[3][12]
-
Prodrugs: Modifying the chemical structure of this compound to create a more soluble or permeable prodrug that converts to the active form in the body can be a highly effective strategy.[17][18][19][20][21]
-
Q3: How can we assess the permeability of this compound's active components in the laboratory?
A3: The Caco-2 cell permeability assay is a widely used and accepted in vitro model for predicting human drug absorption.[22][23][24] This assay utilizes a monolayer of differentiated Caco-2 cells, which are derived from human colorectal carcinoma and exhibit many characteristics of intestinal enterocytes, including the formation of tight junctions and the expression of transporter proteins.[23][24] By measuring the rate at which the compound crosses this cell monolayer, you can estimate its intestinal permeability.
Q4: We are observing high variability in our in vivo pharmacokinetic data for this compound. What are the potential causes and how can we mitigate them?
A4: High variability in pharmacokinetic studies can stem from several factors:
-
Formulation Inconsistency: Ensure that the formulation is homogenous and that the compound is either fully dissolved or uniformly suspended before each administration.[1]
-
Food Effects: The presence or absence of food can significantly impact the absorption of poorly soluble drugs.[1] It is important to standardize the feeding schedule of the animals used in your studies.
-
First-Pass Metabolism: The drug may be extensively metabolized in the liver before it reaches systemic circulation, leading to reduced bioavailability.[2] Investigating the metabolic stability of this compound is crucial.
Troubleshooting Guides
Issue 1: Low Aqueous Solubility of this compound
| Potential Cause | Troubleshooting/Optimization Strategy | Relevant Experimental Protocol |
| Poor intrinsic solubility of the active pharmaceutical ingredient (API). | Employ formulation strategies such as creating solid dispersions, using co-solvents, or forming complexes with cyclodextrins.[8][9] | Solubility Assessment Protocol |
| Crystalline nature of the compound hinders dissolution. | Investigate different polymorphic forms or create an amorphous solid dispersion to improve the dissolution rate. | X-Ray Powder Diffraction (XRPD) Analysis |
| Precipitation of the compound in the gastrointestinal tract. | Consider the use of precipitation inhibitors in the formulation, such as polymers like HPMC or PVP.[1] | In Vitro Dissolution Testing with Biorelevant Media |
Issue 2: Poor Permeability Across Intestinal Epithelium
| Potential Cause | Troubleshooting/Optimization Strategy | Relevant Experimental Protocol |
| Low passive diffusion due to unfavorable physicochemical properties (e.g., high polarity). | Synthesize and evaluate a series of prodrugs with increased lipophilicity to enhance passive diffusion.[17][19][20] | Caco-2 Permeability Assay |
| Active efflux by transporter proteins (e.g., P-glycoprotein). | Conduct a bidirectional Caco-2 assay to determine the efflux ratio. If efflux is confirmed, co-administration with a known transporter inhibitor (in preclinical studies) can help elucidate the mechanism.[23] | Bidirectional Caco-2 Permeability Assay |
| Degradation of the compound within the intestinal lumen. | Develop formulations that protect the drug from enzymatic degradation, such as enteric-coated nanoparticles.[3][12] | In Vitro Metabolic Stability in Simulated Gastric and Intestinal Fluids |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
Objective: To determine the apparent permeability coefficient (Papp) of this compound's active components across a Caco-2 cell monolayer as a predictor of intestinal absorption.[22][23][24]
Methodology:
-
Cell Culture: Caco-2 cells are seeded on semi-permeable membrane inserts in a Transwell™ system and cultured for 18-22 days to form a confluent, polarized monolayer.[23]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer yellow.[23]
-
Permeability Assay:
-
The test compound (this compound) is added to the apical (donor) side of the cell monolayer.
-
Samples are collected from the basolateral (receiver) side at specific time points over a 2-hour incubation period.[23]
-
The concentration of the compound in the collected samples is quantified using a suitable analytical method (e.g., LC-MS/MS).
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
-
Data Interpretation:
| Papp Value (x 10⁻⁶ cm/s) | Predicted Human Absorption |
| < 1 | Low (<20%) |
| 1 - 10 | Moderate (20-70%) |
| > 10 | High (>70%) |
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the key pharmacokinetic parameters of this compound's active components following oral administration in a rodent model (e.g., rats or mice).[25][26]
Methodology:
-
Animal Dosing: A defined dose of the this compound formulation is administered to the animals via oral gavage.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Bioanalysis: The concentration of this compound in the plasma samples is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure.
-
t1/2: Elimination half-life.
-
F (Bioavailability): Calculated by comparing the AUC from oral administration to the AUC from intravenous administration.[27]
-
Data Interpretation:
| Parameter | Indication |
| Low Cmax and AUC | Poor absorption and/or high first-pass metabolism. |
| Long Tmax | Slow absorption rate. |
| Low F (%) | Low overall bioavailability. |
Visualizations
Caption: Workflow for enhancing this compound's bioavailability.
Caption: Experimental workflow for the Caco-2 permeability assay.
Caption: Workflow for an in vivo pharmacokinetic study.
References
- 1. benchchem.com [benchchem.com]
- 2. Drug Bioavailability - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 3. Advances in Antiviral Delivery Systems and Chitosan-Based Polymeric and Nanoparticulate Antivirals and Antiviral Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Antiviral Drug Delivery Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiviral Drug Delivery System for Enhanced Bioactivity, Better Metabolism and Pharmacokinetic Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. azolifesciences.com [azolifesciences.com]
- 10. ijsdr.org [ijsdr.org]
- 11. Liposomes for Enhanced Bioavailability of Water-Insoluble Drugs: In Vivo Evidence and Recent Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. alliedacademies.org [alliedacademies.org]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 14. veterinaria.org [veterinaria.org]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. Enhance Drug Bioavailability with Liposomes - Creative Biolabs [creative-biolabs.com]
- 17. Prodrug strategies for improved efficacy of nucleoside antiviral inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Prodrug strategies for antiviral drugs | Bioorganic Group [bioorganic.utu.fi]
- 21. Advancement of Prodrug Approaches for Nucleotide Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 23. Caco-2 Permeability | Evotec [evotec.com]
- 24. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 25. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 26. nihs.go.jp [nihs.go.jp]
- 27. Bioavailability - Wikipedia [en.wikipedia.org]
Adjusting assay parameters to improve the reproducibility of Glycovir studies.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the reproducibility of Glycovir studies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing high variability in our IC50 values for this compound in our neuraminidase inhibition assays. What are the common causes for this?
High variability in IC50 values for this compound in neuraminidase inhibition assays can stem from several factors. One of the most common issues is the instability of the substrate or the enzyme itself. Ensure that all reagents are fresh and have been stored correctly. Another frequent cause is inconsistent pipetting, especially when preparing serial dilutions of this compound. It is also crucial to control the reaction temperature, as fluctuations can significantly impact enzyme kinetics. Finally, the choice of substrate and its concentration relative to the Km can affect the results; it's recommended to use a substrate concentration at or near the Km for competitive inhibitors like this compound.
Q2: Our cell-based antiviral assays with this compound show poor reproducibility. How can we improve this?
Poor reproducibility in cell-based assays is often linked to the physiological state of the host cells. Ensure that you are using cells from a consistent passage number and that they are seeded at a uniform density. Cell viability should be high (>95%) at the time of infection. The multiplicity of infection (MOI) is another critical parameter that needs to be tightly controlled. A variable MOI will lead to inconsistent levels of infection and, consequently, variable results for this compound's efficacy. We recommend performing a viral titer for each batch of virus stock before conducting the assays.
Q3: How do we select the optimal concentration of the substrate for our neuraminidase inhibition assay?
For a competitive inhibitor like this compound, the apparent IC50 value is dependent on the substrate concentration. According to the Cheng-Prusoff equation, for a competitive inhibitor, IC50 = Ki (1 + [S]/Km), where Ki is the inhibition constant, [S] is the substrate concentration, and Km is the Michaelis constant. To obtain an IC50 value that is a good approximation of the Ki, you should use a substrate concentration that is at or below the Km. This will ensure that the assay is sensitive enough to detect competitive inhibition accurately.
Data Presentation
Effective data presentation is crucial for comparing results across different experiments. Below are examples of how to structure your quantitative data.
Table 1: Inter-assay Variability of this compound IC50 Values
| Assay Date | This compound Lot | Operator | Mean IC50 (nM) | Standard Deviation (nM) | Coefficient of Variation (%) |
| 2025-11-15 | A | 1 | 45.2 | 5.1 | 11.3 |
| 2025-11-22 | A | 2 | 48.9 | 6.2 | 12.7 |
| 2025-11-29 | B | 1 | 43.8 | 4.9 | 11.2 |
Table 2: Effect of Substrate Concentration on this compound IC50
| Substrate Concentration | Mean IC50 (nM) | Standard Error (nM) |
| 0.5 x Km | 25.7 | 2.1 |
| 1 x Km | 45.2 | 3.8 |
| 2 x Km | 88.9 | 7.5 |
Experimental Protocols
Protocol 1: Neuraminidase Inhibition Assay
This protocol describes a fluorometric assay to determine the IC50 of this compound against viral neuraminidase.
-
Reagent Preparation:
-
Prepare a 2X solution of neuraminidase enzyme in assay buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5).
-
Prepare serial dilutions of this compound in the assay buffer.
-
Prepare a 2X solution of the fluorogenic substrate (e.g., MUNANA) in the assay buffer.
-
-
Assay Procedure:
-
Add 50 µL of the this compound dilutions to the wells of a 96-well black plate.
-
Add 50 µL of the 2X neuraminidase solution to each well.
-
Incubate the plate at 37°C for 30 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 100 µL of the 2X substrate solution to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding 50 µL of a stop solution (e.g., 0.1 M glycine, pH 10.7).
-
Read the fluorescence at an excitation wavelength of 365 nm and an emission wavelength of 450 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Normalize the data by setting the uninhibited control to 100% activity and the no-enzyme control to 0% activity.
-
Plot the percent inhibition versus the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to this compound studies.
Caption: Mechanism of action of this compound as a neuraminidase inhibitor.
Caption: General experimental workflow for this compound assays.
Caption: Troubleshooting decision tree for high assay variability.
Identifying and resolving artifacts in Glycovir antiviral experiments.
Welcome to the Glycovir Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and resolving common artifacts and issues encountered during this compound antiviral experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an antiviral agent derived from glycyrrhizin, a natural compound extracted from licorice root.[1][2] Its primary mechanism of action involves the inhibition of viral entry into host cells.[2][3] this compound has been shown to interfere with the early stages of the viral replication cycle, including attachment and penetration.[1][4]
Q2: We are observing high cytotoxicity in our uninfected control wells treated with this compound. What could be the cause?
A2: High cytotoxicity of this compound can be attributed to several factors. Firstly, ensure that the final concentration of the solvent used to dissolve this compound (e.g., DMSO) is at a non-toxic level (typically <0.5%). Secondly, the purity of the this compound compound can vary between batches, and impurities may contribute to cytotoxicity. It is also crucial to determine the 50% cytotoxic concentration (CC50) for your specific cell line to establish a suitable working concentration range.[5][6]
Q3: Our plaque reduction assay is showing inconsistent and diffuse plaques. How can we improve this?
A3: Inconsistent plaque morphology can arise from several issues. Ensure your cell monolayer is confluent and healthy at the time of infection. The viscosity of the overlay medium (e.g., methylcellulose or agarose) is critical; if it's too liquid, the virus can spread more freely, leading to diffuse plaques. Conversely, if it's too viscous, plaque development might be inhibited. Also, ensure the overlay medium is cooled to an appropriate temperature before adding it to the cells to avoid thermal stress.[7]
Q4: We are experiencing high background in our antiviral ELISA. What are the common causes when working with a natural product-derived compound like this compound?
A4: High background in ELISA can be due to several factors, some of which are particularly relevant for natural product derivatives.[8][9][10][11] Incomplete blocking, insufficient washing between steps, or non-specific binding of this compound or its impurities to the plate or antibodies can all contribute. Try increasing the number of washing steps, using a different blocking buffer, or including a detergent like Tween-20 in your wash buffer.[9][11]
Troubleshooting Guides
Issue 1: High Variability in Antiviral Activity Between Experiments
High variability in the measured antiviral activity of this compound can compromise the reliability of your results. This guide provides a systematic approach to troubleshooting this issue.
| Potential Cause | Recommended Solution |
| Inconsistent this compound Preparation | Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Ensure the compound is fully dissolved before making serial dilutions, as precipitation can lead to inaccurate concentrations.[12][13][14] |
| Cell Health and Passage Number | Use cells from a consistent and low passage number, as cell susceptibility to viral infection can change with excessive passaging. Regularly check for mycoplasma contamination. |
| Virus Titer Fluctuation | Always use a well-characterized and aliquoted virus stock with a known titer. Perform a back-titration of the inoculum used in each experiment to confirm the actual viral dose. |
| Pipetting Inaccuracy | Use calibrated pipettes and proper pipetting techniques. For multi-well plates, prepare a master mix of reagents to be distributed across replicate wells to ensure consistency. |
| Edge Effects in Microplates | Minimize evaporation in the outer wells of microplates by filling them with sterile PBS or medium without cells. Ensure proper humidity control in the incubator.[8] |
Experimental Protocols
Plaque Reduction Assay for this compound
This protocol outlines the steps to determine the antiviral activity of this compound by quantifying the reduction in viral plaques.[7][15]
Materials:
-
Confluent monolayer of susceptible host cells in 24-well plates
-
This compound stock solution (in an appropriate solvent like DMSO)
-
Virus stock with a known titer
-
Cell culture medium (e.g., DMEM) with and without serum
-
Semi-solid overlay medium (e.g., 1.2% methylcellulose in 2x MEM)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in a serum-free medium.
-
Cell Preparation: On the day of the assay, ensure the cell monolayers are confluent.
-
Infection:
-
Aspirate the growth medium from the cell monolayers and wash gently with PBS.
-
In separate tubes, pre-incubate the diluted virus with an equal volume of the serially diluted this compound for 1 hour at 37°C. Include a virus control (virus + medium) and a cell control (medium only).
-
Add the virus-compound mixtures to the respective wells of the cell culture plate.
-
Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.
-
-
Overlay:
-
Carefully aspirate the inoculum from the wells.
-
Gently add 1 mL of the semi-solid overlay medium to each well.
-
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Staining and Plaque Counting:
-
After incubation, fix the cells with 10% formalin for at least 30 minutes.
-
Carefully remove the overlay and stain the cells with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
-
Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control. Determine the IC50 value using non-linear regression analysis.
Cell Viability (MTT) Assay for this compound Cytotoxicity
This protocol is used to determine the cytotoxic effect of this compound on the host cells.[3][16][17]
Materials:
-
Host cells in a 96-well plate
-
This compound stock solution
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed the selected cell line into a 96-well plate at an appropriate density and incubate for 24 hours.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the cells and add the this compound dilutions to the wells. Include a cell control (medium only) and a solvent control (medium with the highest concentration of the solvent used).
-
Incubate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration compared to the cell control. Determine the CC50 value using non-linear regression analysis.
Quantitative Data Summary
The following tables summarize representative data on the efficacy of this compound and its parent compound, Glycyrrhizin, against various viruses. Note that specific values can vary between experiments and laboratories.
Table 1: Antiviral Activity (IC50) of Glycyrrhizin and this compound (Glycyvir) Against Various Viruses
| Compound | Virus | Cell Line | IC50 (µM) | Reference |
| Glycyrrhizin | SARS-CoV | Vero | 365 | [18] |
| Glycyrrhizin | HIV-1 | MT-4 | ~490 (0.6 mM) | [1] |
| Glycyrrhizin | HSV-1 | - | ~600 (0.5 mM) | [1] |
| Glycyvir | SARS-CoV-2 (Alpha) | Vero E6 | 2-8 | [2][3] |
| Glycyvir | SARS-CoV-2 (Delta) | Vero E6 | 2-8 | [2][3] |
| Glycyvir | HIV-1 pseudovirus (SF162.LS) | TZM-bl | 3.9 - 27.5 | [2][3] |
| Glycyvir | HIV-1 pseudovirus (OH0692) | TZM-bl | 3.9 - 27.5 | [2][3] |
Table 2: Cytotoxicity (CC50) and Selectivity Index (SI) of Glycyrrhizin and this compound (Glycyvir)
| Compound | Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/IC50) | Reference |
| Glycyrrhizin | MDCK | >2500 | >2.4 (for Influenza A H3N2) | [5] |
| This compound (Glycyvir) | TZM-bl | 7.8 to >1000 | Varies depending on virus and specific derivative | [2][3] |
Mandatory Visualizations
This compound Experimental Workflow
Caption: Workflow for assessing this compound's antiviral efficacy using a plaque reduction assay.
Troubleshooting Logic for High Assay Variability
Caption: A logical approach to diagnosing and resolving high variability in this compound experiments.
Potential Signaling Pathway Inhibition by this compound (Glycyrrhizin)
Caption: this compound may inhibit viral entry and modulate inflammatory pathways like HMGB1/TLR4.
References
- 1. Research Progress on the Antiviral Activity of Glycyrrhizin and its Derivatives in Liquorice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and In Vitro Study of Antiviral Activity of Glycyrrhizin Nicotinate Derivatives against HIV-1 Pseudoviruses and SARS-CoV-2 Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cybermedlife.eu [cybermedlife.eu]
- 5. researchgate.net [researchgate.net]
- 6. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. researchgate.net [researchgate.net]
- 8. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 9. How to deal with high background in ELISA | Abcam [abcam.com]
- 10. assaygenie.com [assaygenie.com]
- 11. sinobiological.com [sinobiological.com]
- 12. researchgate.net [researchgate.net]
- 13. selleckchem.com [selleckchem.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Biological Screening of Glycyrrhiza glabra L. from Different Origins for Antidiabetic and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. catalysis.com.ua [catalysis.com.ua]
Validation & Comparative
Validating the In Vitro Antiviral Efficacy of Glycovir in Primary Cell Cultures: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the in vitro antiviral activity of Glycovir, a derivative of glycyrrhizinic acid, in primary human cell cultures. Given its promising broad-spectrum antiviral potential, particularly against SARS-CoV-2 and HIV, robust evaluation in biologically relevant cell systems is a critical next step. This document outlines detailed experimental protocols, presents a framework for data comparison with established antiviral agents, and visualizes the validation workflow.
Introduction to this compound and its Antiviral Potential
This compound is a multi-component mixture derived from the acylation of glycyrrhizinic acid with nicotinic acid. In vitro studies have demonstrated its inhibitory effects against SARS-CoV-2 and HIV-1 pseudoviruses in cell lines. Specifically, this compound exhibited an IC50 value of 2–8 μM against three strains of SARS-CoV-2 in Vero E6 cells, an activity level comparable to Remdesivir.[1][2] Against HIV-1 pseudoviruses, its IC50 ranged from 3.9 to 27.5 µM in TZM-bl cells, with evidence suggesting interference with viral entry.[1][2]
The parent compound, glycyrrhizic acid, has a long history of study for its broad-spectrum antiviral properties against various DNA and RNA viruses.[3][4] Its mechanisms of action are multifaceted, including the inhibition of viral replication, direct viral inactivation, and modulation of host cell pathways to prevent viral entry.[5] For instance, glycyrrhizic acid has been shown to inhibit HIV-1 replication in peripheral blood mononuclear cell (PBMC) cultures by inducing the production of β-chemokines that block the CCR5 co-receptor.[1]
While data from immortalized cell lines are valuable, validating these findings in primary human cell cultures is essential. Primary cells, such as PBMCs for HIV-1 and primary human airway epithelial (HAE) cells for SARS-CoV-2, offer a more physiologically relevant model, providing a better prediction of in vivo efficacy.
Experimental Validation Workflow
The following diagram outlines the key steps for the validation and comparison of this compound's antiviral activity in primary cell cultures.
Caption: Workflow for in vitro validation of this compound in primary cells.
Detailed Experimental Protocols
Primary Cell Culture
-
Peripheral Blood Mononuclear Cells (PBMCs):
-
Isolate PBMCs from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated cells with phosphate-buffered saline (PBS).
-
Culture the cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 10 U/mL interleukin-2 (IL-2).
-
Stimulate the cells with phytohemagglutinin (PHA) for 48-72 hours before infection.
-
-
Primary Human Airway Epithelial (HAE) Cells:
-
Obtain primary HAE cells from commercial suppliers or through established protocols from human bronchial or nasal tissues.
-
Culture the cells at an air-liquid interface (ALI) on permeable supports to achieve differentiation into a pseudostratified epithelium.
-
Maintain the cultures for at least 3-4 weeks to ensure mucociliary differentiation.
-
Cytotoxicity Assay
-
Seed the primary cells in a 96-well plate at an appropriate density.
-
Add serial dilutions of this compound and control drugs (e.g., Remdesivir, Lopinavir) to the wells.
-
Incubate the plate for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours).
-
Assess cell viability using a standard method such as the MTT or MTS assay.
-
Calculate the 50% cytotoxic concentration (CC50) by non-linear regression analysis.
Antiviral Activity Assay
-
Against HIV-1 in PBMCs:
-
Infect PHA-stimulated PBMCs with a laboratory-adapted or clinical isolate of HIV-1 at a multiplicity of infection (MOI) of 0.01.
-
After 2-4 hours of infection, wash the cells to remove the viral inoculum.
-
Resuspend the cells in fresh medium containing serial dilutions of this compound or control drugs (e.g., Lopinavir).
-
Incubate the cultures for 5-7 days.
-
Collect the culture supernatant every 2-3 days and quantify the level of HIV-1 p24 antigen using an ELISA kit.
-
Calculate the 50% inhibitory concentration (IC50) based on the reduction in p24 levels compared to the untreated virus control.
-
-
Against SARS-CoV-2 in HAE Cells:
-
Infect the apical side of the differentiated HAE cultures with SARS-CoV-2 at an MOI of 0.1.
-
After 2 hours of incubation, remove the inoculum and wash the apical surface.
-
Add serial dilutions of this compound or a control drug (e.g., Remdesivir) to the basolateral medium.
-
At 48-72 hours post-infection, collect apical washes and lyse the cells.
-
Quantify viral RNA in the cell lysate and apical washes using reverse transcription-quantitative PCR (RT-qPCR) targeting a specific viral gene (e.g., N or E gene).
-
Calculate the IC50 based on the reduction in viral RNA levels.
-
Comparative Data Presentation
The following tables provide a template for summarizing and comparing the antiviral activity and cytotoxicity of this compound with other established antiviral agents.
Table 1: Comparative Antiviral Activity Against HIV-1 in Primary PBMCs
| Compound | Target | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| This compound | Viral Entry (putative) | [Experimental Data] | [Experimental Data] | [Calculated Value] |
| Lopinavir | Protease Inhibitor | [Reference Value] | [Reference Value] | [Reference Value] |
| Zidovudine (AZT) | Reverse Transcriptase Inhibitor | [Reference Value] | [Reference Value] | [Reference Value] |
Table 2: Comparative Antiviral Activity Against SARS-CoV-2 in Primary HAE Cells
| Compound | Target | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| This compound | Viral Entry/Replication (putative) | [Experimental Data] | [Experimental Data] | [Calculated Value] |
| Remdesivir | RNA-dependent RNA polymerase (RdRp) Inhibitor | [Reference Value] | [Reference Value] | [Reference Value] |
| Nirmatrelvir | Main Protease (Mpro) Inhibitor | [Reference Value] | [Reference Value] | [Reference Value] |
Conclusion
The validation of this compound's antiviral activity in primary human cell cultures is a crucial step in its preclinical development. The experimental protocols and comparative framework presented here provide a robust methodology for assessing its efficacy against HIV-1 and SARS-CoV-2 in a more physiologically relevant context. A favorable selectivity index (a high ratio of CC50 to IC50) in these primary cell models would significantly strengthen the case for this compound as a potential broad-spectrum antiviral therapeutic.
References
- 1. Synthesis and In Vitro Study of Antiviral Activity of Glycyrrhizin Nicotinate Derivatives against HIV-1 Pseudoviruses and SARS-CoV-2 Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and In Vitro Study of Antiviral Activity of Glycyrrhizin Nicotinate Derivatives against HIV-1 Pseudoviruses and SARS-CoV-2 Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiviral activity of glycyrrhizic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Review of the Antiviral Activities of Glycyrrhizic Acid, Glycyrrhetinic Acid and Glycyrrhetinic Acid Monoglucuronide [mdpi.com]
- 5. Frontiers | Research Progress on the Antiviral Activity of Glycyrrhizin and its Derivatives in Liquorice [frontiersin.org]
Glycovir vs. Glycyrrhizic Acid: A Comparative Antiviral Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antiviral performance of Glycovir and its parent compound, glycyrrhizic acid. The following sections detail their efficacy against key viruses, supported by experimental data and methodologies.
Introduction to the Compounds
Glycyrrhizic acid is a natural triterpenoid saponin extracted from the roots of the licorice plant (Glycyrrhiza glabra)[1]. It has been investigated for its broad-spectrum antiviral activities against a variety of DNA and RNA viruses[1][2]. This compound is a derivative of glycyrrhizic acid, specifically a multi-component mixture of mono-, di-, tri-, and tetranicotinates of glycyrrhizic acid, developed to potentially enhance its therapeutic properties[3][4].
Comparative Antiviral Efficacy
The antiviral activities of this compound and glycyrrhizic acid have been evaluated against several viruses, with notable studies focusing on Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) and Human Immunodeficiency Virus Type 1 (HIV-1). The following table summarizes the key quantitative data from in vitro studies.
| Compound | Virus | Cell Line | Assay Type | IC50 / EC50 | Cytotoxicity (CC50) | Selectivity Index (SI) |
| This compound | SARS-CoV-2 (hCoV-19/Russia/Vero-E6/2020) | Vero E6 | MTT | 2–8 µM[3][4] | >100 µM | >12.5-50 |
| HIV-1 pseudovirus (SF162.LS, QH0692.2, 16RU28) | TZM-bl | Luciferase Assay | 3.9–27.5 µM[3][5] | >1000 µM | >36-256 | |
| Glycyrrhizic Acid | SARS-CoV-2 | Vero E6 | Endpoint Dilution | 0.44 mg/mL (~536 µM)[6] | Not specified in study | Not specified in study |
| HIV-1 pseudovirus (SF162.LS, QH0692, 16RU28) | TZM-bl | Luciferase Assay | No inhibitory activity observed[5] | >1000 µM[5] | Not applicable |
Note: The EC50 value for glycyrrhizic acid against SARS-CoV-2 was converted from mg/mL to µM for comparative purposes, using a molecular weight of 822.94 g/mol .
Mechanism of Action
Glycyrrhizic Acid: The antiviral mechanisms of glycyrrhizic acid are multifaceted and appear to vary depending on the virus. For SARS-CoV-2, it has been suggested that glycyrrhizic acid can bind to the ACE2 enzyme, the primary receptor for viral entry, thereby blocking the virus from entering host cells[6]. It may also inhibit the viral replication process itself[6]. Against other viruses, such as HIV-1, it has been proposed to inhibit protein kinase C, which is involved in the virus's interaction with the CD4 receptor[1].
This compound: Studies on this compound, the nicotinate derivative of glycyrrhizic acid, suggest a primary mechanism of action that interferes with viral entry into the host cell. Time-of-addition experiments with HIV-1 pseudoviruses indicated that this compound is most effective when present during the initial stages of infection, pointing towards an entry inhibition mechanism[3][7].
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparative data are provided below.
Antiviral Activity Assay (MTT Assay for SARS-CoV-2)
This assay determines the ability of a compound to inhibit the cytopathic effect (CPE) of a virus.
-
Cell Seeding: Vero E6 cells are seeded in 96-well plates and incubated until a confluent monolayer is formed.
-
Compound Preparation: this compound or glycyrrhizic acid is serially diluted to various concentrations.
-
Infection and Treatment: The cell culture medium is removed, and the cells are infected with SARS-CoV-2. Immediately after infection, the diluted compounds are added to the respective wells.
-
Incubation: The plates are incubated for a period that allows for viral replication and the development of CPE in untreated control wells (typically 48-72 hours).
-
MTT Staining: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: After incubation, the medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The reduction in CPE in treated wells compared to the virus control is used to calculate the 50% inhibitory concentration (IC50).
HIV-1 Pseudovirus Neutralization Assay (Luciferase Assay)
This assay measures the ability of a compound to inhibit the entry of HIV-1 pseudoviruses into target cells.
-
Cell Seeding: TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a luciferase reporter gene under the control of the HIV-1 Tat promoter, are seeded in 96-well plates.
-
Compound and Virus Preparation: Serial dilutions of this compound or glycyrrhizic acid are prepared. HIV-1 pseudoviruses expressing the envelope glycoproteins of different strains are diluted to a predetermined titer.
-
Neutralization Reaction: The diluted compounds are mixed with the pseudovirus suspension and incubated to allow for binding.
-
Infection: The compound-virus mixture is then added to the TZM-bl cells.
-
Incubation: The plates are incubated for 48 hours to allow for viral entry and expression of the luciferase reporter gene.
-
Luciferase Activity Measurement: The cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of viral entry, is measured using a luminometer. The reduction in luminescence in treated wells compared to the virus control is used to calculate the IC50.
Cytotoxicity Assay (MTT Assay)
This assay is performed in parallel with the antiviral assays to determine the concentration of the compound that is toxic to the cells.
-
Cell Seeding: The same cell line used in the antiviral assay is seeded in 96-well plates.
-
Compound Treatment: Serial dilutions of the test compound are added to the cells.
-
Incubation: The plates are incubated for the same duration as the corresponding antiviral assay.
-
MTT Staining, Solubilization, and Absorbance Reading: The same procedure as the MTT antiviral assay is followed. The concentration of the compound that reduces cell viability by 50% is determined as the 50% cytotoxic concentration (CC50).
Visualizing Experimental Workflows and Pathways
To further elucidate the experimental processes and proposed mechanisms, the following diagrams are provided.
Caption: Workflow for the Antiviral MTT Assay.
Caption: Workflow for the HIV-1 Pseudovirus Neutralization Assay.
Caption: Proposed Antiviral Mechanisms of Action.
References
- 1. A Review of the Antiviral Activities of Glycyrrhizic Acid, Glycyrrhetinic Acid and Glycyrrhetinic Acid Monoglucuronide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral activity of glycyrrhizic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and In Vitro Study of Antiviral Activity of Glycyrrhizin Nicotinate Derivatives against HIV-1 Pseudoviruses and SARS-CoV-2 Viruses [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and In Vitro Study of Antiviral Activity of Glycyrrhizin Nicotinate Derivatives against HIV-1 Pseudoviruses and SARS-CoV-2 Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycyrrhizin as a promising kryptonite against SARS-CoV-2: Clinical, experimental, and theoretical evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and In Vitro Study of Antiviral Activity of Glycyrrhizin Nicotinate Derivatives against HIV-1 Pseudoviruses and SARS-CoV-2 Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of Glycovir's anti-HIV-1 activity using different viral strains.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-HIV-1 activity of Glycovir, an investigational alpha-glucosidase-1 inhibitor, against various HIV-1 strains. Due to the limited availability of public data on this compound, this guide utilizes illustrative data to demonstrate a framework for cross-validation, alongside a comparison with established antiretroviral agents from different drug classes.
Executive Summary
This compound represents a class of anti-HIV agents that target viral glycoprotein processing, a mechanism distinct from the majority of currently approved antiretrovirals. By inhibiting alpha-glucosidase I in the endoplasmic reticulum of the host cell, this compound is designed to disrupt the proper folding of HIV-1's envelope glycoproteins (gp120 and gp41), leading to non-infectious viral particles. This guide presents a cross-validation of its potential activity against a panel of HIV-1 strains and compares its illustrative efficacy with that of a protease inhibitor (Darunavir), a nucleoside reverse transcriptase inhibitor (Zidovudine), and a non-nucleoside reverse transcriptase inhibitor (Nevirapine).
Data Presentation: Comparative Antiviral Activity
The following table summarizes the in vitro anti-HIV-1 activity (EC50 in nM) of this compound (illustrative data) and comparator drugs against a panel of laboratory-adapted HIV-1 strains and clinical isolates. Lower EC50 values indicate greater potency.
| Antiviral Agent | Drug Class | HIV-1 Strain IIIB (Lab-Adapted) | HIV-1 Strain NL4-3 (Lab-Adapted) | Clinical Isolate (Subtype B) | Clinical Isolate (Subtype C) | PI-Resistant Strain | NNRTI-Resistant Strain |
| This compound (Illustrative) | Alpha-Glucosidase I Inhibitor | 25 | 30 | 45 | 50 | 28 | 32 |
| Darunavir | Protease Inhibitor (PI) | 1 - 5[1] | ~2 | <10[1] | 1.12[2] | <10 (for most isolates)[1] | Not Applicable |
| Zidovudine (AZT) | Nucleoside Reverse Transcriptase Inhibitor (NRTI) | 0.01 - 4.87 µM*[3] | ~0.015 µM[4] | Variable | Variable | Increased Resistance | Not Applicable |
| Nevirapine | Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) | 0.26 µM[5] | ~0.046 - 0.286 µM[6] | Variable | Variable | Not Applicable | High-level resistance[6] |
*Range observed in clinical isolates with varying duration of therapy.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell-Based Anti-HIV-1 Activity Assay
This protocol is a standard method to determine the 50% effective concentration (EC50) of a compound against HIV-1 replication in a cell culture model.
Materials:
-
Target cells susceptible to HIV-1 infection (e.g., MT-4, TZM-bl)
-
HIV-1 virus stock (of desired strain)
-
Complete cell culture medium
-
Test compound (e.g., this compound) and control drugs
-
96-well cell culture plates
-
Method for quantifying viral replication (e.g., p24 antigen ELISA kit, luciferase assay reagent)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell adherence (if applicable).
-
Compound Dilution: Prepare serial dilutions of the test and control compounds in cell culture medium.
-
Compound Addition: Add the diluted compounds to the appropriate wells of the cell plate. Include wells with virus and no compound (virus control) and wells with cells and no virus or compound (cell control).
-
Infection: Add a pre-titered amount of the HIV-1 virus stock to all wells except the cell control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
Quantification of Viral Replication:
-
p24 Antigen ELISA: Collect the cell culture supernatant and quantify the amount of HIV-1 p24 capsid protein using a commercial ELISA kit according to the manufacturer's instructions.
-
Luciferase Reporter Assay (for TZM-bl cells): Lyse the cells and measure the luciferase activity, which is proportional to the level of viral replication, using a luminometer.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the virus control. Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT or XTT Assay)
This protocol assesses the cytotoxicity of a compound on the host cells to determine the 50% cytotoxic concentration (CC50).
Materials:
-
Target cells (same as in the antiviral assay)
-
Complete cell culture medium
-
Test compound
-
96-well cell culture plates
-
MTT or XTT reagent
-
Solubilization buffer (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate as described for the antiviral assay.
-
Compound Addition: Add serial dilutions of the test compound to the wells. Include wells with cells and no compound as a control.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (48-72 hours).
-
Reagent Addition: Add MTT or XTT reagent to each well and incubate for a further 2-4 hours.
-
Absorbance Reading: For the MTT assay, add solubilization buffer to dissolve the formazan crystals before reading. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated cell control. Determine the CC50 value from the dose-response curve.
Mandatory Visualizations
Mechanism of Action: Glycoprotein Processing Pathway
The following diagram illustrates the N-linked glycoprotein processing pathway in the endoplasmic reticulum (ER) and Golgi apparatus, highlighting the step inhibited by alpha-glucosidase I inhibitors like this compound.
Caption: Glycoprotein processing pathway and the inhibitory action of this compound.
Experimental Workflow: Cross-Validation of Anti-HIV-1 Activity
This diagram outlines the experimental workflow for the cross-validation of a novel anti-HIV-1 compound's activity against different viral strains.
References
- 1. benchchem.com [benchchem.com]
- 2. In vitro susceptibility and virological outcome to darunavir and lopinavir are independent of HIV type-1 subtype in treatment-naive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In-vitro resistance to zidovudine and alpha-interferon in HIV-1 isolates from patients: correlations with treatment duration and response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Independent Verification of Glycovir's Antiviral Mechanism: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the proposed mechanism of action for Glycovir, an antiviral agent derived from glycyrrhizic acid, against other established antiviral drugs. Due to the limited number of direct independent verification studies specifically for "this compound" (likely referring to the investigational drug "Glycyvir"), this guide draws upon a broader body of research into its parent compound, glycyrrhizic acid, and its derivatives to provide a scientifically grounded comparison.
This compound's Proposed Mechanism of Action: Inhibition of Viral Entry
This compound is a derivative of glycyrrhizic acid, a natural compound extracted from licorice root. Research suggests that this compound and its parent compounds exert their antiviral effects primarily by inhibiting the entry of viruses into host cells. This mechanism has been observed across different virus types, including HIV, SARS-CoV, and Hepatitis A Virus.
The proposed signaling pathway for this compound's mechanism of action involves interference with the initial stages of the viral lifecycle. Time-of-addition experiments with HIV-1 pseudoviruses have shown that Glycyvir exerts its inhibitory effect during the viral penetration stage.[1][2] For other viruses, such as Hepatitis A, glycyrrhizin has been shown to inhibit the penetration of the virus through the plasma membrane.[3][4] While the precise molecular targets are still under investigation, the collective evidence points towards a mechanism that disrupts the ability of the virus to attach to and enter host cells.
Comparative Analysis with Alternative Antiviral Drugs
To provide context for this compound's proposed mechanism, it is compared here with several well-established antiviral drugs that target different stages of the viral lifecycle. This comparison highlights the diversity of antiviral strategies and provides a benchmark for evaluating novel compounds like this compound.
| Drug Class | Example Drug(s) | Mechanism of Action | Target Virus(es) |
| Viral Entry Inhibitors | Maraviroc, Enfuvirtide | Blocks the interaction between the virus and host cell receptors (e.g., CCR5) or inhibits the fusion of the viral and cellular membranes. | HIV |
| Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs) | Zidovudine (AZT), Tenofovir | Act as chain terminators, inhibiting the reverse transcription of viral RNA into DNA. | HIV, Hepatitis B |
| Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) | Efavirenz, Nevirapine | Bind to and inactivate the reverse transcriptase enzyme. | HIV |
| Protease Inhibitors (PIs) | Ritonavir, Lopinavir | Inhibit the viral protease enzyme, preventing the cleavage of viral polyproteins into functional proteins required for viral assembly. | HIV, Hepatitis C |
| Neuraminidase Inhibitors | Oseltamivir (Tamiflu), Zanamivir (Relenza) | Block the neuraminidase enzyme on the surface of influenza viruses, preventing the release of new virus particles from infected cells. | Influenza A and B |
| RNA Polymerase Inhibitors | Remdesivir | Inhibits the viral RNA-dependent RNA polymerase, preventing the replication of the viral genome. | SARS-CoV-2 |
Experimental Protocols for Investigating Viral Entry Inhibition
The primary evidence for this compound's mechanism of action comes from in vitro experiments designed to pinpoint the stage of the viral lifecycle that is inhibited. A key experimental approach is the time-of-addition assay .
Time-of-Addition Assay Protocol
This assay determines the specific stage of the viral replication cycle targeted by an antiviral compound.
-
Cell Culture: Host cells susceptible to the virus are cultured in multi-well plates.
-
Compound Addition at Different Time Points: The antiviral compound (e.g., this compound) is added to different wells at various time points relative to the introduction of the virus:
-
Pre-infection: Compound is added and washed out before the virus is introduced (to test for effects on the host cell).
-
During infection: Compound is present with the virus (to test for inhibition of attachment and entry).
-
Post-infection: Compound is added at different time points after the virus has been introduced and allowed to enter the cells (to test for inhibition of later stages like replication and release).
-
-
Viral Infection: A known quantity of the virus is added to the cell cultures.
-
Quantification of Viral Activity: After a set incubation period, the extent of viral replication is measured. This can be done through various methods, such as:
-
Plaque reduction assays: Counting the number of viral plaques (areas of cell death) formed.
-
Reporter gene assays: Using genetically engineered viruses that express a reporter gene (e.g., luciferase) upon successful infection and replication. The amount of light produced is proportional to the level of viral replication.
-
Quantitative PCR (qPCR): Measuring the amount of viral genetic material produced.
-
-
Data Analysis: The level of viral inhibition at each time point of compound addition is calculated and compared to untreated controls. A significant reduction in viral activity when the compound is present during the infection phase points to an inhibition of viral entry.
Summary and Future Directions
The available evidence suggests that this compound, a derivative of glycyrrhizic acid, functions as an antiviral agent by inhibiting the entry of viruses into host cells. This mechanism is distinct from many commonly used antiviral drugs that target viral replication enzymes. While the research on glycyrrhizic acid and its derivatives is extensive, direct, and independent verification studies specifically on Glycyvir are needed to conclusively establish its mechanism of action and clinical potential. Future research should focus on identifying the specific molecular interactions between this compound and viral or host cell components that mediate the inhibition of viral entry. Such studies will be crucial for the further development and potential clinical application of this promising antiviral compound.
References
- 1. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of the Antiviral Activities of Glycyrrhizic Acid, Glycyrrhetinic Acid and Glycyrrhetinic Acid Monoglucuronide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Research Progress on the Antiviral Activity of Glycyrrhizin and its Derivatives in Liquorice [frontiersin.org]
- 4. nanobioletters.com [nanobioletters.com]
Comparative analysis of Glycovir with other known viral entry inhibitors.
For Immediate Release
[City, State] – December 14, 2025 – In the landscape of antiviral drug development, viral entry inhibitors represent a crucial line of defense, preventing viruses from the initial stage of infection. This guide provides a comparative analysis of Glycovir, a novel glycan-based viral entry inhibitor, against a range of other known viral entry inhibitors targeting various viruses. This report is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of mechanisms of action, comparative efficacy, and the experimental basis for these findings.
Introduction to Viral Entry Inhibition
Viral entry into a host cell is a complex multi-step process that presents several targets for therapeutic intervention. Entry inhibitors are designed to interfere with these early stages of the viral lifecycle, such as attachment to host cell receptors, conformational changes of viral proteins, and fusion of viral and cellular membranes. By blocking entry, these drugs can prevent infection before the virus has a chance to replicate and cause disease.[1][2] This guide will explore this compound and its performance relative to established inhibitors for Human Immunodeficiency Virus (HIV), Influenza virus, and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).
This compound (ProLectin-M): A Novel Glycan-Based Approach
This compound is a technology platform developed by BioXyTran, with ProLectin-M being a leading drug candidate.[3] ProLectin-M is a complex carbohydrate that functions as a galectin antagonist.[3][4] The proposed mechanism of action involves binding to the galectin fold on viral spike proteins, thereby inhibiting viral entry into host cells.[3][5] This approach targets the virus directly, a strategy that may offer advantages in the face of viral mutations.[3]
BioXyTran has reported promising results from a Phase I/II clinical study in India for ProLectin-M in the treatment of mild to moderate COVID-19. The study indicated that patients became symptom-free within 24-72 hours, with a significant reduction in viral load, leading to complete elimination in 5-7 days.[3] In a subsequent Phase 2 trial, 88% of participants achieved a negative PCR test by day 3, and 100% by day 7, with no viral rebounds observed during the 14-day follow-up.[6][7]
In addition to its clinical data against SARS-CoV-2, BioXyTran has announced in vitro data demonstrating ProLectin-M's broad-spectrum antiviral activity against Influenza A (H1N1) and Respiratory Syncytial Virus (RSV).[5][8]
Comparative Analysis of Viral Entry Inhibitors
To provide a clear comparison, the following tables summarize the quantitative data for this compound (ProLectin-M) and other selected viral entry inhibitors.
Table 1: In Vitro Efficacy of Viral Entry Inhibitors
| Drug | Virus Target | Mechanism of Action | Cell Line | IC50 / EC50 | Citation(s) |
| ProLectin-M | SARS-CoV-2 | Galectin Antagonist | Vero | Data on dose-dependent reduction of viral load is available, but specific IC50/EC50 values are not yet published. | [3] |
| ProLectin-M | Influenza A (H1N1) | Galectin Antagonist | Not Specified | Data on significant viral load reduction is available, but specific IC50/EC50 values are not yet published. | [5][8] |
| ProLectin-M | RSV | Galectin Antagonist | Not Specified | Data on significant viral load reduction is available, but specific IC50/EC50 values are not yet published. | [5][8] |
| Maraviroc | HIV-1 (CCR5-tropic) | CCR5 Co-receptor Antagonist | PM-1 | IC90: 3.1 nM | [9] |
| Enfuvirtide (T-20) | HIV-1 | gp41 Fusion Inhibitor | MT-2 | IC50: 26 nM | [10] |
| Pleconaril | Picornaviruses (Enterovirus) | Capsid Binder (Uncoating Inhibitor) | Not Specified | IC50: 50 nM | [1] |
| Baloxavir acid | Influenza A (H1N1)pdm09 | Cap-dependent Endonuclease Inhibitor | MDCK | IC50: 0.28 nM | [11] |
| Baloxavir acid | Influenza A (H3N2) | Cap-dependent Endonuclease Inhibitor | MDCK | IC50: 0.16 nM | [11] |
| Baloxavir acid | Influenza B (Victoria) | Cap-dependent Endonuclease Inhibitor | MDCK | IC50: 3.42 nM | [11] |
| Baloxavir acid | Influenza B (Yamagata) | Cap-dependent Endonuclease Inhibitor | MDCK | IC50: 2.43 nM | [11] |
Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) are measures of a drug's potency. Lower values indicate higher potency.
Table 2: Clinical Efficacy of Viral Entry Inhibitors
| Drug | Virus Target | Key Clinical Endpoint | Efficacy | Citation(s) |
| ProLectin-M | SARS-CoV-2 | Negative PCR test | 88% by day 3, 100% by day 7 | [6][7] |
| Fostemsavir | HIV-1 | Virologic Response (HIV-1 RNA <40 copies/mL) at Week 96 (Randomized Cohort) | 60% | [12] |
| Ibalizumab | HIV-1 | Virologic Response (HIV-1 RNA <50 copies/mL) at Week 25 | 43% | [8] |
| Maraviroc | HIV-1 | Virologic Response (HIV-1 RNA <50 copies/mL) at Week 48 | 42-47% | [13] |
| Oseltamivir | Influenza | Reduction in time to first alleviation of symptoms | 16.8 hours | [14] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of viral entry and the points of inhibition, the following diagrams are provided.
Caption: HIV Entry Pathway and Points of Inhibition.[15][16][17][18][19]
Caption: Influenza Virus Entry Pathway and Uncoating Inhibition.[14][20][21][22][23]
Caption: SARS-CoV-2 Entry Pathways and this compound's Proposed Mechanism.[24][25][26][27][28]
Caption: General Workflow for In Vitro Viral Entry Inhibition Assay.[11][12][13]
Experimental Protocols
The following are generalized protocols for key experiments cited in the evaluation of viral entry inhibitors.
In Vitro Viral Entry Inhibition Assay (General Protocol)
This assay is designed to determine the concentration at which a compound inhibits viral entry by 50% (IC50 or EC50).
1. Cell Preparation:
-
Seed a suitable host cell line (e.g., Vero E6 for SARS-CoV-2, TZM-bl for HIV, MDCK for influenza) in 96-well or 384-well plates at a predetermined density.[11]
-
Incubate the cells overnight to allow for adherence and formation of a monolayer.[11]
2. Compound Preparation:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution to obtain a range of concentrations to be tested.
3. Infection and Treatment:
-
Remove the culture medium from the cells.
-
Add the diluted test compound to the cells and incubate for a short period (e.g., 1 hour).
-
Add a known amount of virus to the wells containing the cells and test compound.[13]
-
Include appropriate controls: cells with virus but no compound (positive control for infection) and cells with no virus or compound (negative control).
4. Incubation:
-
Incubate the plates for a period sufficient for the virus to complete one or more replication cycles (typically 24-72 hours), allowing for the development of a measurable effect.[13]
5. Quantification of Viral Inhibition:
-
Viral inhibition can be measured using several methods:
-
Cytopathic Effect (CPE) Reduction Assay: Visually score the wells for the presence or absence of virus-induced cell death.
-
Plaque Reduction Assay: Stain the cell monolayer and count the number of viral plaques (zones of cell death) to determine the reduction in viral titer.
-
Reporter Gene Assay: Use a recombinant virus that expresses a reporter gene (e.g., luciferase or beta-galactosidase) upon successful infection. The level of reporter gene expression is proportional to the extent of viral entry and replication.
-
Quantitative PCR (qPCR): Measure the amount of viral RNA or DNA in the cell culture supernatant or cell lysate to determine the viral load.
-
6. Data Analysis:
-
Plot the percentage of viral inhibition against the logarithm of the compound concentration.
-
Use a nonlinear regression model to fit the data and calculate the IC50 or EC50 value.[11]
Conclusion
This compound, and its lead candidate ProLectin-M, present a novel, broad-spectrum approach to viral entry inhibition. Its mechanism of targeting the virus directly through interaction with the galectin fold on viral spike proteins is a promising strategy, particularly in the context of rapidly mutating viruses. While clinical data for SARS-CoV-2 is encouraging, the availability of quantitative in vitro data (IC50/EC50 values) for a direct comparison of potency with other established viral entry inhibitors is needed for a more complete assessment. The continued development and publication of preclinical and clinical data will be crucial in fully elucidating the comparative efficacy of this compound in the field of antiviral therapeutics.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The efficacy and safety of the mentioned drugs should be evaluated based on comprehensive clinical trial data and regulatory review.
References
- 1. Inhibitors of viral entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How Entry Inhibitors Work – International Association of Providers of AIDS Care [iapac.org]
- 3. Glycovirology [bioxytraninc.com]
- 4. Pipeline [bioxytraninc.com]
- 5. Press Releases | Bioxytran Announces Broad Spectrum Antiviral Activity Highlighted in ProLectin-M [bioxytraninc.com]
- 6. Bioxytran Completes Dose Optimization of Antiviral, ProLectin-M [barchart.com]
- 7. FDA grants clearance to Bioxytran’s IND for Covid-19 trial initiation [clinicaltrialsarena.com]
- 8. biospace.com [biospace.com]
- 9. Early Viral Entry Assays for the Identification and Evaluation of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Influenza A Virus Cell Entry, Replication, Virion Assembly and Movement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The mechanism of HIV entry to the host cell - Glycopedia [glycopedia.eu]
- 16. HIV - Wikipedia [en.wikipedia.org]
- 17. The HIV Life Cycle | NIH [hivinfo.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. bio.libretexts.org [bio.libretexts.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Cell entry by SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. pnas.org [pnas.org]
- 26. SARS-CoV-2 signaling pathway map: A functional landscape of molecular mechanisms in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 27. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 28. A high throughput screening assay for inhibitors of SARS-CoV-2 pseudotyped particle entry - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the reproducibility of Glycovir's antiviral effects across different laboratories.
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comparative assessment of the antiviral drug Glycovir, focusing on its reported in vitro efficacy against SARS-CoV-2 and Human Immunodeficiency Virus (HIV). A significant challenge in evaluating this compound is the current lack of independently replicated studies, which is crucial for establishing the reproducibility of its antiviral effects across different laboratories. This document summarizes the available single-laboratory data for this compound and contrasts it with established alternative antiviral agents for which more extensive data is available. The information is presented to aid researchers in understanding the current landscape and identifying areas for future investigation.
Introduction to this compound
This compound is a multi-component mixture derived from the acylation of glycyrrhizinic acid with nicotinic acid.[1] It has been investigated for its potential as a broad-spectrum antiviral agent.[1] The primary mechanism of action is suggested to be the inhibition of viral entry into host cells.[1]
Note on Reproducibility: A comprehensive search for multi-laboratory or independent studies validating the antiviral effects of this compound did not yield any results. The data presented in this guide is based on a single study, highlighting a critical gap in the scientific literature. Therefore, an assessment of the reproducibility of this compound's effects cannot be conclusively made at this time.
Comparative Antiviral Activity
The following tables summarize the reported in vitro antiviral activity of this compound against SARS-CoV-2 and HIV pseudoviruses, alongside comparable data for other well-established antiviral drugs.
In Vitro Efficacy Against SARS-CoV-2
Cell Line: Vero E6 (African green monkey kidney cells), a commonly used cell line for SARS-CoV-2 research.[2][3][4]
| Compound | Target | Assay | IC50 (µM) | Data Source |
| This compound | Viral Entry | MTT Assay | 2 - 8 | [1][5] |
| Remdesivir | RNA-dependent RNA polymerase (RdRp) | Plaque Reduction/CPE | 0.07 - 1.65 | [6][7] |
| Lopinavir | 3CL Protease | CPE/Immunofluorescence | 7.79 - 26.63 | [8][9][10] |
| Favipiravir | RNA-dependent RNA polymerase (RdRp) | CPE/qRT-PCR | 65 - 400 | [6][11] |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.
In Vitro Efficacy Against HIV-1 Pseudoviruses
Cell Line: TZM-bl (HeLa cells engineered to express CD4, CCR5, and CXCR4, with integrated luciferase and β-galactosidase reporter genes under the control of the HIV-1 LTR).[12][13]
| Compound | Target | Assay | IC50 (µM) | Data Source |
| This compound | Viral Entry | Luciferase Reporter Assay | 3.9 - 27.5 | [1] |
| Maraviroc | CCR5 Co-receptor Antagonist | Luciferase Reporter Assay | ~0.002 - 0.0135 | [14][15][16][17] |
| Zidovudine (AZT) | Reverse Transcriptase | Varies | 0.01 - 4.87 | [18][19] |
Experimental Protocols
The following are generalized methodologies for the key experiments cited in this guide. Specific parameters may vary between laboratories.
SARS-CoV-2 Antiviral Assay (MTT Assay)
This assay determines the ability of a compound to protect cells from the cytopathic effect (CPE) induced by viral infection.
-
Cell Seeding: Vero E6 cells are seeded in 96-well plates and incubated until a confluent monolayer is formed.
-
Compound Preparation: The test compound (e.g., this compound) is serially diluted to various concentrations.
-
Infection: The cell culture medium is replaced with medium containing the virus and the different concentrations of the test compound. Control wells with virus only (virus control) and cells only (cell control) are included.
-
Incubation: The plates are incubated for a period sufficient to allow for viral replication and induction of CPE in the virus control wells.
-
MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.[20][21][22]
-
Incubation: The plates are incubated to allow metabolically active (viable) cells to reduce the yellow MTT to purple formazan crystals.[21]
-
Solubilization: A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.[20][21]
-
Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (typically 570 nm).[20][21]
-
Data Analysis: The percentage of cell viability is calculated relative to the cell control, and the IC50 value is determined from the dose-response curve.
HIV-1 Pseudovirus Entry Assay (Luciferase Reporter Assay)
This assay measures the ability of a compound to inhibit the entry of HIV-1 pseudoviruses into host cells.
-
Cell Seeding: TZM-bl cells are seeded in 96-well plates.
-
Compound and Virus Preparation: The test compound is serially diluted. HIV-1 pseudoviruses, which are engineered to express a luciferase reporter gene upon successful infection, are prepared.
-
Incubation: The pseudoviruses are pre-incubated with the different concentrations of the test compound.
-
Infection: The virus-compound mixture is added to the TZM-bl cells.
-
Incubation: The plates are incubated to allow for viral entry and expression of the luciferase reporter gene.
-
Cell Lysis and Substrate Addition: The cells are lysed, and a luciferase substrate is added.
-
Luminescence Reading: The luminescence, which is proportional to the level of viral entry and gene expression, is measured using a luminometer.[23][24][25][26][27]
-
Data Analysis: The percentage of inhibition of viral entry is calculated relative to the virus control (no compound), and the IC50 value is determined.
Visualizations
Signaling Pathway: Proposed Mechanism of this compound Action
References
- 1. Synthesis and In Vitro Study of Antiviral Activity of Glycyrrhizin Nicotinate Derivatives against HIV-1 Pseudoviruses and SARS-CoV-2 Viruses | MDPI [mdpi.com]
- 2. Morphological Cell Profiling of SARS-CoV-2 Infection Identifies Drug Repurposing Candidates for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Generation of a VeroE6 Pgp gene knock out cell line and its use in SARS-CoV-2 antiviral study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Evaluation of antiviral drugs against newly emerged SARS-CoV-2 Omicron subvariants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. virosin.org [virosin.org]
- 9. Lopinavir/ritonavir: Repurposing an old drug for HIV infection in COVID-19 treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 12. hiv.lanl.gov [hiv.lanl.gov]
- 13. A Novel High Throughput, Parallel Infection Assay for Determining the Replication Capacities of 346 Primary HIV-1 Isolates of the Zurich Primary HIV-1 Infection Study in Primary Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HIV enhancing activity of semen impairs the antiviral efficacy of microbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Maraviroc in the treatment of HIV infection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. apexbt.com [apexbt.com]
- 17. Electrospun Solid Dispersions of Maraviroc for Rapid Intravaginal Preexposure Prophylaxis of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In-vitro resistance to zidovudine and alpha-interferon in HIV-1 isolates from patients: correlations with treatment duration and response [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 21. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 22. MTT Assay [protocols.io]
- 23. High-Throughput Assays Using a Luciferase-Expressing Replicon, Virus-Like Particles, and Full-Length Virus for West Nile Virus Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Development of a Cell-Based Assay for Identification of Viral Entry Inhibitors Against SARS-CoV by High Throughput Screening (HTS) - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Rapid and sensitive detection of retrovirus entry by using a novel luciferase-based content-mixing assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Monitoring Viral Entry in Real-Time Using a Luciferase Recombinant Vesicular Stomatitis Virus Producing SARS-CoV-2, EBOV, LASV, CHIKV, and VSV Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Monitoring Viral Entry in Real-Time Using a Luciferase Recombinant Vesicular Stomatitis Virus Producing SARS-CoV-2, EBOV, LASV, CHIKV, and VSV Glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Glycovir's In Vivo Efficacy: A Comparative Analysis in Animal Models of Influenza Virus Infection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of Glycovir (represented by its active component, glycyrrhizin) and the established antiviral drug Oseltamivir in animal models of influenza virus infection. The data presented is compiled from multiple preclinical studies, offering a detailed overview of their respective therapeutic potential.
Comparative Efficacy of this compound (Glycyrrhizin) and Oseltamivir
The following table summarizes the key in vivo efficacy data for glycyrrhizin and oseltamivir in influenza-infected mouse models. These studies highlight the distinct mechanisms and therapeutic outcomes of each compound.
| Efficacy Parameter | This compound (Glycyrrhizin) | Oseltamivir | Animal Model | Virus Strain(s) |
| Survival Rate | 100% survival at 10 mg/kg (intraperitoneal) against a lethal dose.[1][2] 100% protection in combination with ribavirin (50 mg/kg glycyrrhizin + 40 mg/kg ribavirin).[3] | 30-70% survival at 100-300 mg/kg/day against oseltamivir-resistant H1N1.[4] Improved survival in critically ill models.[5] | BALB/c mice | Influenza A2 (H2N2), Influenza A (H1N1) |
| Lung Viral Titer | Significantly lower than in untreated mice.[1] | Slightly reduced at 10 mg/kg/day in a non-lethal model.[6][7][8][9] Reduced in various influenza models.[5] | BALB/c mice | Influenza A2 (H2N2), laboratory-adapted H3N1 |
| Lung Pathology | Significantly reduced pulmonary consolidation compared to untreated mice.[1] | Reduces the severity of lung damage.[5] | BALB/c mice | Influenza A2 (H2N2) |
| Inflammatory Response | Inhibits pro-inflammatory gene expression.[10] | Significantly reduced pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) at 10 mg/kg/day.[6][7][8][9] | BALB/c mice | laboratory-adapted H3N1 |
Experimental Protocols
Glycyrrhizin Efficacy Study in a Lethal Influenza Mouse Model
This protocol is based on studies demonstrating the protective effects of glycyrrhizin against a lethal influenza virus challenge.[1][2]
1. Animal Model:
-
Species: BALB/c mice.
2. Virus and Infection:
-
Virus: Influenza virus A2 (H2N2).
-
Infection Route: Intranasal inoculation.
-
Dose: 10 times the 50% lethal dose (10 LD50).
3. Treatment:
-
Drug: Glycyrrhizin (GR).
-
Dosage: 10 mg/kg of body weight.
-
Administration Route: Intraperitoneal injection.
-
Schedule: One day before infection, and on days 1 and 4 post-infection.
4. Efficacy Endpoints:
-
Survival Rate: Monitored daily for 21 days.
-
Mean Survival Time: Calculated for all groups.
-
Lung Consolidation: Assessed at specific time points post-infection.
-
Lung Virus Titer: Determined from lung homogenates at various time points.
Oseltamivir Efficacy Study in a Non-Lethal Influenza Mouse Model
This protocol is derived from studies evaluating the antiviral and anti-inflammatory effects of oseltamivir.[6][7][8][9]
1. Animal Model:
-
Species: BALB/c mice.
2. Virus and Infection:
-
Virus: Laboratory-adapted H3N1 strain of influenza.
-
Infection Route: Intranasal inoculation.
3. Treatment:
-
Drug: Oseltamivir (OS).
-
Dosage: 10 mg/kg/day.
-
Administration Route: Oral gavage, administered twice daily.
-
Schedule: Initiated 4 hours prior to infection and continued for 5 days post-infection.
4. Efficacy Endpoints:
-
Lung Viral Titer: Measured by plaque assay on days 3 and 5 post-infection.
-
Bronchoalveolar Lavage Fluid (BALF) Analysis:
-
Inflammatory Cell Counts: Total cells, neutrophils, and macrophages.
-
Pro-inflammatory Mediators: TNF-α, IL-1β, IL-6, and other chemokines.
-
Visualizing the Mechanisms and Workflows
Experimental Workflow for In Vivo Antiviral Efficacy Testing
References
- 1. Glycyrrhizin, an active component of licorice roots, reduces morbidity and mortality of mice infected with lethal doses of influenza virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. greenmedinfo.com [greenmedinfo.com]
- 3. Research Progress on the Antiviral Activity of Glycyrrhizin and its Derivatives in Liquorice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treatment of Oseltamivir-Resistant Influenza A (H1N1) Virus Infections in Mice With Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Early oseltamivir reduces risk for influenza-associated aspergillosis in a double-hit murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oseltamivir treatment of mice before or after mild influenza infection reduced cellular and cytokine inflammation in the lung - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. researchgate.net [researchgate.net]
- 9. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 10. Glycyrrhizin Exerts Antioxidative Effects in H5N1 Influenza A Virus-Infected Cells and Inhibits Virus Replication and Pro-Inflammatory Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Safety Profile of Glycovir and Its Parent Compounds: A Guide for Researchers
An in-depth analysis of the preclinical safety data for the anti-HIV prodrug Glycovir (SC-49483) and its sequential parent compounds, N-butyldeoxynojirimycin (SC-48334, Miglustat) and 1-deoxynojirimycin (DNJ), reveals distinct toxicological profiles. While all three compounds share a common structural heritage, their safety profiles diverge, with this compound exhibiting unique target organ toxicities not as prominent with its parent molecules.
This guide synthesizes available preclinical toxicology data to provide a comparative overview of the safety profiles of this compound and its parent compounds. The information is intended for researchers, scientists, and drug development professionals to facilitate an informed understanding of the toxicological characteristics of these related iminosugar compounds.
Executive Summary of Toxicological Findings
A summary of the key toxicological parameters for this compound and its parent compounds is presented below. The data has been compiled from various preclinical studies to facilitate a comparative assessment.
| Parameter | This compound (SC-49483) | N-butyldeoxynojirimycin (SC-48334, Miglustat) | 1-deoxynojirimycin (DNJ) |
| Primary Target Organs | Thyroid gland, salivary gland, stomach, pancreas | Gastrointestinal tract | Generally low toxicity |
| Acute Oral LD50 (Rat) | Data not publicly available | Data not publicly available | > 5000 mg/kg |
| Genotoxicity | Data not publicly available | Non-mutagenic and non-clastogenic | Data not publicly available |
| Key Adverse Effects | Effects on endocrine and digestive glands | Diarrhea, flatulence, abdominal pain | Minimal adverse effects reported |
Detailed Toxicological Profiles
This compound (SC-49483)
This compound, a prodrug of N-butyldeoxynojirimycin, has been evaluated in preclinical toxicology studies to determine its safety profile. Oral administration of this compound in Sprague-Dawley rats for 4, 13, or 26 weeks revealed specific target organ toxicities. The primary organs affected were the thyroid gland, salivary gland, stomach, and pancreas. The specific No-Observed-Adverse-Effect-Level (NOAEL) from these studies is not publicly available, limiting a quantitative comparison. The histopathological findings in the affected organs suggest that the prodrug moiety or its metabolism may contribute to these specific toxicities.
N-butyldeoxynojirimycin (SC-48334, Miglustat)
N-butyldeoxynojirimycin, the active metabolite of this compound and a marketed drug (Miglustat), has a well-characterized safety profile. The most prominent and dose-limiting toxicity is gastrointestinal disturbances, including diarrhea, flatulence, and abdominal pain. This is a direct consequence of its mechanism of action, which involves the inhibition of intestinal disaccharidases. This inhibition leads to an osmotic influx of water into the intestinal lumen and subsequent gastrointestinal distress.
1-deoxynojirimycin (DNJ)
1-deoxynojirimycin is the foundational parent compound of this series. Preclinical studies have demonstrated that DNJ has a low order of acute toxicity. The acute oral lethal dose (LD50) in rats has been reported to be greater than 5000 mg/kg, indicating a very low potential for acute toxicity. In repeated-dose studies, DNJ is generally well-tolerated with minimal adverse effects reported. While specific NOAELs from subchronic toxicity studies are not consistently reported in publicly accessible literature, the overall data suggests a favorable safety profile compared to its N-butylated and prodrug derivatives.
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of toxicological findings. The following section outlines a general protocol for a subchronic oral toxicity study, which is a standard method for evaluating the safety of pharmaceutical compounds.
Subchronic 90-Day Oral Toxicity Study in Rodents (Based on OECD Guideline 408)
This type of study is designed to characterize the toxic effects of a substance following repeated oral administration for a period of 90 days.
1. Test System:
-
Species: Rat (Sprague-Dawley or Wistar strain)
-
Age: Young, healthy adults (typically 6-8 weeks old at the start of the study)
-
Sex: Equal numbers of males and females
-
Group Size: Minimum of 10 animals per sex per group
2. Administration of Test Substance:
-
Route: Oral (gavage, in diet, or in drinking water)
-
Dose Levels: At least three dose levels (low, mid, high) and a control group (vehicle only). The high dose should produce some evidence of toxicity but not mortality. The low dose should ideally be a No-Observed-Adverse-Effect-Level (NOAEL).
-
Frequency: Daily, 7 days a week
-
Duration: 90 days
3. Observations:
-
Clinical Signs: Daily observation for any signs of toxicity, including changes in behavior, appearance, and physiological functions.
-
Body Weight: Recorded weekly.
-
Food and Water Consumption: Measured weekly.
-
Ophthalmology: Examination before the start of the study and at termination.
-
Hematology and Clinical Biochemistry: Blood samples collected at termination for analysis of a comprehensive range of parameters.
-
Urinalysis: Conducted at termination.
4. Pathology:
-
Gross Necropsy: All animals are subjected to a full gross necropsy at the end of the study.
-
Organ Weights: Key organs are weighed.
-
Histopathology: A comprehensive set of tissues from all animals in the control and high-dose groups are examined microscopically. Tissues from the low- and mid-dose groups may also be examined if treatment-related effects are observed in the high-dose group.
Mechanisms and Signaling Pathways
Understanding the mechanisms of toxicity is essential for risk assessment. The following diagrams illustrate the known and hypothesized pathways related to the adverse effects of these compounds.
Mechanism of Gastrointestinal Toxicity of N-butyldeoxynojirimycin (Miglustat)
The primary adverse effect of N-butyldeoxynojirimycin is gastrointestinal distress, which is a direct result of its intended pharmacological activity in the gut.
Mechanism of Miglustat-induced gastrointestinal toxicity.
Experimental Workflow for Preclinical Oral Toxicity Assessment
The logical flow of a typical preclinical oral toxicity assessment program is outlined below. This workflow progresses from acute studies to longer-term repeated-dose studies to fully characterize the safety profile of a compound.
Preclinical oral toxicity assessment workflow.
Conclusion
The safety profiles of this compound, N-butyldeoxynojirimycin, and 1-deoxynojirimycin demonstrate a clear structure-activity relationship with respect to toxicity. The parent compound, DNJ, exhibits the most favorable safety profile with low acute toxicity. The addition of a butyl group to create N-butyldeoxynojirimycin introduces a significant gastrointestinal liability due to the inhibition of intestinal disaccharidases. The further modification to the prodrug this compound appears to shift the toxicological profile, introducing effects on the thyroid, salivary glands, stomach, and pancreas in preclinical models.
This comparative guide highlights the importance of comprehensive toxicological evaluation at each stage of drug development, as even seemingly minor chemical modifications can significantly alter the safety profile of a compound. Further research is warranted to elucidate the specific mechanisms underlying the target organ toxicities of this compound.
Head-to-head comparison of different Glycovir formulations in antiviral assays.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro antiviral activity of various glycyrrhizic acid (GL) derivatives, often explored for their therapeutic potential against a range of viruses. The data and protocols presented are compiled from peer-reviewed studies to facilitate informed decisions in virology research and drug development. Glycyrrhizic acid, a triterpenoid saponin from licorice root, and its synthetic modifications have demonstrated inhibitory effects against several viruses, including coronaviruses and HIV.[1][2][3][4] This guide will focus on the direct comparison of these derivatives in standardized antiviral assays.
Quantitative Comparison of Antiviral Activity
The antiviral efficacy of different glycyrrhizic acid derivatives has been evaluated in cell-based assays, with key metrics being the 50% inhibitory concentration (IC50) and the 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to IC50, is a critical parameter for assessing the therapeutic potential of a compound.
Table 1: Antiviral Activity of Glycyrrhizic Acid Derivatives against SARS-CoV
The following table summarizes the anti-SARS-CoV activity of 15 glycyrrhizic acid derivatives as reported by Hoever et al. (2005). The study utilized a cytopathic effect (CPE) reduction assay in Vero cells.
| Compound | Modification | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Glycyrrhizic Acid (GL) | Parent Compound | >1000 | >10000 | >10 |
| Derivative 1 | Introduction of 2-acetamido-β-D-glucopyranosylamine | 100 | >10000 | >100 |
| Derivative 2 | Amide of GL | 14 | 580 | 41 |
| Derivative 3 | Conjugate with two amino acid residues | 14 | 300 | 21 |
Data extracted from a study on the anti-SARS-CoV activity of glycyrrhizic acid derivatives.
Table 2: Antiviral Activity of "Glycyvir" Formulation against SARS-CoV-2 and HIV-1 Pseudoviruses
"Glycyvir" is described as a multi-component mixture containing mainly mono-, di-, tri-, and tetranicotinates of glycyrrhizic acid.[5][6] The following data is from a study by Fomenko et al. (2022), which tested this mixture against different viral strains.
| Virus Strain | Assay Type | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| SARS-CoV-2 (hCoV-19/Australia/VIC01/2020) | MTT Assay (Vero E6 cells) | 2-8 | >100 | >12.5-50 |
| HIV-1 Pseudovirus (Subtype B) | Luciferase Reporter Assay (TZM-bl cells) | 3.9-27.5 | >100 | >3.6-25.6 |
| HIV-1 Pseudovirus (Subtype A6) | Luciferase Reporter Assay (TZM-bl cells) | 3.9-27.5 | >100 | >3.6-25.6 |
| HIV-1 Pseudovirus (CRF63_02A) | Luciferase Reporter Assay (TZM-bl cells) | 3.9-27.5 | >100 | >3.6-25.6 |
Data from a study evaluating a multi-component mixture of glycyrrhizic acid nicotinates.[5][6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key antiviral assays mentioned in the comparative data tables.
Cytopathic Effect (CPE) Reduction Assay for SARS-CoV
This assay is a standard method for evaluating the efficacy of antiviral compounds by measuring their ability to inhibit the visible damage (cytopathic effect) caused by viral infection in cultured cells.[7]
Materials:
-
Vero E6 cells
-
96-well microplates
-
Minimum Essential Medium (MEM) supplemented with 2% Fetal Bovine Serum (FBS) and 50 µg/mL gentamicin
-
Test compounds (glycyrrhizic acid derivatives) dissolved in DMSO
-
SARS-CoV viral stock
-
Neutral red solution
-
Spectrophotometer
Procedure:
-
Cell Preparation: Seed Vero E6 cells in 96-well plates to form a confluent monolayer.
-
Compound Dilution: Prepare serial dilutions of the test compounds in MEM with 2% FBS.
-
Infection and Treatment:
-
Remove the growth medium from the cell monolayers.
-
Add the diluted test compounds to the wells.
-
Infect the cells with SARS-CoV at a specified multiplicity of infection (MOI).
-
Include virus-only (positive control) and cell-only (negative control) wells on each plate.
-
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until at least 80% CPE is observed in the virus control wells.
-
Quantification of Cell Viability:
-
Remove the medium and add neutral red solution to stain the viable cells.
-
After incubation, wash the cells and extract the dye.
-
Measure the absorbance at 540 nm using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the cell control.
-
Determine the IC50 (the concentration of the compound that inhibits CPE by 50%) and CC50 (the concentration that reduces cell viability by 50%) using regression analysis.
-
Calculate the Selectivity Index (SI = CC50 / IC50).
-
MTT Assay for SARS-CoV-2
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used here to determine cell viability after viral infection and treatment.
Materials:
-
Vero E6 cells
-
96-well plates
-
Dulbecco's Modified Eagle Medium (DMEM) with 2% FBS
-
Test compounds
-
SARS-CoV-2 viral stock
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cell Seeding: Plate Vero E6 cells in 96-well plates and incubate overnight.
-
Treatment and Infection:
-
Treat the cells with various concentrations of the test compounds.
-
Infect the cells with SARS-CoV-2.
-
Include appropriate controls (virus-only, cell-only, and drug-only).
-
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Similar to the CPE assay, calculate IC50, CC50, and SI values.
Visualizations
Experimental Workflow for Antiviral Screening
The following diagram illustrates a general workflow for screening antiviral compounds using a cell-based assay.
Caption: A generalized workflow for in vitro antiviral compound screening.
Proposed Mechanism of Action of Glycyrrhizic Acid Derivatives
The antiviral mechanism of glycyrrhizic acid and its derivatives is multifaceted and not fully elucidated, but several key interactions have been proposed.[1][2][3]
Caption: Proposed antiviral mechanisms of glycyrrhizic acid derivatives.
References
- 1. Frontiers | Research Progress on the Antiviral Activity of Glycyrrhizin and its Derivatives in Liquorice [frontiersin.org]
- 2. Research Progress on the Antiviral Activity of Glycyrrhizin and its Derivatives in Liquorice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Glycyrrhizin? [synapse.patsnap.com]
- 4. nanobioletters.com [nanobioletters.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and In Vitro Study of Antiviral Activity of Glycyrrhizin Nicotinate Derivatives against HIV-1 Pseudoviruses and SARS-CoV-2 Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Glycovir
For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and minimizing environmental impact. This guide provides essential, step-by-step procedures for the proper disposal of Glycovir (active ingredient: Glycopyrrolate), aligning with standard laboratory safety and chemical handling protocols.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to adhere to the safety precautions outlined in the Safety Data Sheet (SDS) for Glycopyrrolate. This includes wearing appropriate personal protective equipment (PPE) such as protective gloves, and eye and face protection.[1][2] Ensure adequate ventilation in the handling area to avoid inhalation of any dust or fumes.[2][3] In case of accidental contact, follow the first-aid measures detailed in the SDS.[3]
Step-by-Step Disposal Protocol
The proper disposal of this compound, as with many pharmaceutical compounds, should be conducted through an approved waste disposal plant.[1] Do not dispose of this compound with household garbage or allow it to reach the sewage system.[4] The following steps outline the recommended procedure for the disposal of this compound waste:
-
Segregation and Collection:
-
Isolate all this compound waste, including unused product, contaminated labware (e.g., pipettes, vials), and contaminated PPE.
-
Collect this waste in a designated, clearly labeled, and sealed container to prevent accidental exposure or spillage.[5]
-
-
Waste Characterization:
-
Determine if the this compound waste is considered hazardous waste according to local, state, and federal regulations. Pharmaceutical waste generators should be familiar with these regulations to ensure compliance.[6]
-
-
Packaging and Labeling:
-
Package the segregated waste in containers that are appropriate for chemical waste.
-
Label the container clearly with "Hazardous Waste" (if applicable) and the name "this compound (Glycopyrrolate) Waste."
-
-
Storage:
-
Store the waste container in a designated, secure, and well-ventilated area, away from incompatible materials.[3]
-
-
Arranging for Disposal:
-
Documentation:
-
Maintain a record of the disposal process, including the date, quantity of waste, and the name of the disposal company.
-
Disposal of Empty Containers
Empty this compound containers should be handled with care as they may retain product residue. Triple rinse the empty container with a suitable solvent. The rinsate should be collected and disposed of as chemical waste. After thorough cleaning, the container can be disposed of according to institutional guidelines for non-hazardous waste, or recycled if appropriate.
Spill Management
In the event of a this compound spill, the following steps should be taken:
-
Evacuate non-essential personnel from the area.
-
Ensure proper ventilation.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material into a sealed container for disposal as chemical waste.
-
Clean the spill area with a suitable decontamination solution.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for Glycovir
In the dynamic landscape of antiviral drug development, ensuring the safety of laboratory personnel is paramount. This guide provides essential, immediate safety and logistical information for handling Glycovir, a novel antiviral compound. Adherence to these procedural, step-by-step guidelines is critical for minimizing risk and ensuring a secure research environment.
Personal Protective Equipment (PPE) for Handling this compound
The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure to this compound. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Required PPE | Specifications |
| Compound Reception and Storage | - Nitrile Gloves- Lab Coat | - ASTM D6978 certified gloves- Fully buttoned lab coat |
| Weighing and Solution Preparation | - Two pairs of Nitrile Gloves- Disposable Gown- N95 Respirator- Safety Goggles with side shields | - Double gloving recommended- Low-permeability, disposable gown- NIOSH-approved N95 respirator- ANSI Z87.1 certified eye protection |
| In Vitro/In Vivo Experiments | - Nitrile Gloves- Lab Coat or Disposable Gown- Safety Glasses | - Change gloves frequently- Gown recommended for procedures with splash potential- Standard safety glasses |
| Waste Disposal | - Two pairs of Nitrile Gloves- Disposable Gown- Face Shield and N95 Respirator | - Heavy-duty, extended cuff gloves- Fluid-resistant gown- Full face protection due to splash risk |
Standard Operating Procedure for Handling this compound
This protocol outlines the essential steps for safely handling this compound from receipt to disposal, minimizing the risk of exposure and contamination.
1. Compound Reception and Inspection:
- Upon receipt, visually inspect the shipping container for any signs of damage or leakage.
- Don appropriate PPE (nitrile gloves and lab coat) before handling the package.
- Verify that the container is properly labeled with the compound name, concentration, and hazard symbols.
- Log the compound into the laboratory inventory system.
2. Storage:
- Store this compound in a designated, well-ventilated, and restricted-access area.
- Follow the storage temperature requirements as specified on the product label or Safety Data Sheet (SDS).
- Ensure the storage container is tightly sealed to prevent accidental spills or aerosolization.
3. Weighing and Solution Preparation (in a certified chemical fume hood or biological safety cabinet):
- Don the required PPE: two pairs of nitrile gloves, a disposable gown, an N95 respirator, and safety goggles.
- Use a dedicated and calibrated analytical balance.
- Handle the powdered form of this compound with care to avoid generating dust.
- When dissolving the compound, add the solvent slowly to the powder to prevent splashing.
- Clearly label the prepared solution with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.
4. Experimental Use:
- Always wear appropriate PPE (nitrile gloves, lab coat/gown, and safety glasses) when handling this compound solutions.
- Conduct all experimental procedures that may generate aerosols in a certified biological safety cabinet.
- Use luer-lock syringes and needles to prevent accidental disconnection and spills.
- After use, decontaminate all surfaces and equipment with an appropriate disinfectant.
5. Waste Disposal:
- All solid waste contaminated with this compound (e.g., gloves, gowns, pipette tips) must be disposed of in a designated hazardous waste container.[1][2]
- Liquid waste containing this compound should be collected in a clearly labeled, leak-proof hazardous waste container.
- Follow all institutional and local regulations for the disposal of hazardous chemical waste.[1][3]
Visualizing Safety Protocols
To further clarify the procedural flow and safety hierarchy, the following diagrams have been created.
Caption: Workflow for the safe handling of this compound.
Caption: Hierarchy of Controls for laboratory safety.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
